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  • Product: (3-Methyl-4-nitropyridin-2-YL)methanamine
  • CAS: 886372-17-4

Core Science & Biosynthesis

Foundational

(3-Methyl-4-nitropyridin-2-yl)methanamine CAS 886372-17-4 properties

An In-Depth Technical Guide to (3-Methyl-4-nitropyridin-2-yl)methanamine (CAS 886372-17-4) Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive techni...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (3-Methyl-4-nitropyridin-2-yl)methanamine (CAS 886372-17-4)

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of (3-Methyl-4-nitropyridin-2-yl)methanamine, a key heterocyclic building block in modern medicinal chemistry. Moving beyond a simple data sheet, this guide synthesizes its core physicochemical properties, outlines a plausible synthetic strategy with mechanistic insights, details its critical role in the synthesis of proton pump inhibitors (PPIs), and provides essential safety and handling protocols. The content is structured to deliver actionable intelligence for laboratory applications and process development.

Section 1: Core Chemical Identity and Physicochemical Properties

(3-Methyl-4-nitropyridin-2-yl)methanamine is a substituted pyridine derivative characterized by the presence of a methyl, a nitro, and an aminomethyl group. These functional groups impart specific reactivity and properties, making it a valuable intermediate in multi-step organic synthesis. Its key identifiers and computed properties are summarized below.

PropertyValueSource
CAS Number 886372-17-4[1]
Molecular Formula C₇H₉N₃O₂[1]
Molecular Weight 167.17 g/mol [1]
SMILES NCC1C(C)=C(C=CN=1)[O-][1]
Purity (Typical) ≥98%[1]
Topological Polar Surface Area (TPSA) 82.05 Ų[1]
LogP (Computed) 0.75692[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
Rotatable Bonds 2[1]
Storage Conditions Sealed in dry, 2-8°C[1]

Section 2: Proposed Synthesis and Mechanistic Rationale

While specific, proprietary synthesis routes for commercial production are common, a chemically sound pathway can be reverse-engineered from related structures and established organic chemistry principles. The primary challenge lies in the selective functionalization of the pyridine ring. The following workflow outlines a plausible multi-step synthesis.

G A 2,3-Dimethylpyridine B 2,3-Dimethylpyridine N-Oxide A->B Oxidation (e.g., m-CPBA) C (3-Methyl-4-nitropyridin-2-yl)methanol B->C Nitration & Rearrangement (HNO₃/H₂SO₄ then Ac₂O) D 2-(Chloromethyl)-3-methyl-4-nitropyridine C->D Chlorination (e.g., SOCl₂) E (3-Methyl-4-nitropyridin-2-yl)methanamine (CAS 886372-17-4) D->E Amination (e.g., NH₃ or equivalent) G cluster_0 Pyridine Moiety cluster_1 Benzimidazole Moiety A (3-Methyl-4-nitropyridin-2-yl)methanol (Precursor) C Sulfide Intermediate (Lansoprazole Sulfide) A->C Coupling Reaction (Base-catalyzed SN2) B 2-Mercapto-1H-benzimidazole B->C D Dexlansoprazole (Final API) C->D Asymmetric Oxidation

Sources

Exploratory

The Strategic Utility of 3-Methyl-4-nitro-2-pyridinemethanamine in Advanced Heterocyclic Synthesis: A Technical Guide

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate molecular scaffolds that offer unique topological advantages. 3-methyl-4-nitro-2-pyridinemethanamine (CAS: 886372-17-4) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate molecular scaffolds that offer unique topological advantages. 3-methyl-4-nitro-2-pyridinemethanamine (CAS: 886372-17-4) is a highly specialized, orthogonally functionalizable pyridine building block[1]. Its precise substitution pattern makes it an invaluable precursor for synthesizing complex fused bicyclic systems, such as pyrido[3,4-e][1,4]diazepines, which are heavily utilized in the development of NRF2 pathway modulators for neurodegenerative diseases[2].

This whitepaper deconstructs the physicochemical properties, structural causality, and self-validating synthetic workflows associated with this critical intermediate.

Structural Profiling & Physicochemical Properties

The utility of 3-methyl-4-nitro-2-pyridinemethanamine lies in the proximity and electronic opposition of its functional groups. The electron-withdrawing nitro group at C4 activates the pyridine ring toward nucleophilic aromatic substitution (if needed later), while the primary methanamine at C2 acts as a highly reactive nucleophile for coupling reactions.

Table 1: Physicochemical and Structural Specifications

ParameterSpecification
Chemical Name (3-Methyl-4-nitropyridin-2-yl)methanamine
CAS Registry Number 886372-17-4
Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Canonical SMILES Cc1c([O-])ccnc1CN
Purity Standard ≥98% (HPLC)
Storage Conditions Sealed in dry environment, 2-8°C
Expertise & Experience: The Causality of Steric Gating

Why is the methyl group at the C3 position so critical? In scaffold design, the C3-methyl acts as a conformational lock. It creates severe steric hindrance that forces the C2-methanamine and C4-nitro groups out of the coplanar conformation. This "Thorpe-Ingold-like" steric effect pre-organizes the functional groups, lowering the entropic barrier for intramolecular cyclization. Without this methyl group, intermolecular dimerization would compete heavily with intramolecular ring closure.

Synthetic Workflow: From Scaffold to Pharmacophore

The primary application of this compound is the generation of 7-membered diazepine rings fused to a pyridine core. The workflow relies on a sequence of N-functionalization, nitro reduction, and dehydrative cyclization.

DiazepineSynthesis SM 3-Methyl-4-nitro- 2-pyridinemethanamine Urea Step 1: Urea Formation (Isocyanate Addition) SM->Urea R-NCO, DCM RT, 2h Aniline Step 2: Nitro Reduction (C4-NH2 Generation) Urea->Aniline Pd/C, H2 MeOH, 4h Diazepine Step 3: Cyclization (Pyrido-diazepine) Aniline->Diazepine Acidic Heating (Intramolecular)

Figure 1: Synthetic workflow for pyrido-diazepine scaffold generation.

Standard Operating Protocols (SOPs)

To ensure high regiochemical fidelity, the following step-by-step methodology must be strictly adhered to. Every protocol described here is designed as a self-validating system , meaning the reaction provides immediate, measurable feedback to confirm success before proceeding to the next step.

Step 1: Regioselective N-Functionalization (Urea Formation)
  • Objective: Protect the highly nucleophilic primary amine while installing the carbonyl carbon required for the final ring closure.

  • Methodology:

    • Dissolve 3-methyl-4-nitro-2-pyridinemethanamine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert N2 atmosphere.

    • Add Triethylamine (1.5 eq). Causality: The base ensures the primary amine remains fully deprotonated and nucleophilic, counteracting the electron-withdrawing pull of the nitropyridine core.

    • Dropwise addition of Isopropyl isocyanate (1.1 eq) at 0°C, then warm to room temperature for 2 hours.

  • Self-Validating Metric: Perform a Ninhydrin stain on a TLC plate. The starting material will stain deep purple (indicating a free primary amine). A successful reaction yields a product spot that is Ninhydrin-inactive.

Step 2: Catalytic Hydrogenation (Nitro Reduction)
  • Objective: Convert the C4-nitro group into a C4-aniline, generating the internal nucleophile for cyclization.

  • Methodology:

    • Dissolve the Step 1 intermediate in degassed Methanol.

    • Add 10% Pd/C (0.1 eq) carefully under N2.

    • Purge the vessel and introduce H2 gas via a balloon (1 atm). Stir vigorously for 4 hours. Causality: Maintaining low H2 pressure (1 atm) prevents the over-reduction of the aromatic pyridine ring while cleanly reducing the nitro group.

    • Filter through a Celite pad to remove the palladium catalyst.

  • Self-Validating Metric: The reaction mixture will transition from a distinct yellow (due to the nitroaromatic chromophore) to a colorless solution.

Step 3: Acid-Catalyzed Cyclization
  • Objective: Close the 7-membered diazepine ring.

  • Methodology:

    • Dissolve the Step 2 intermediate in Glacial Acetic Acid.

    • Heat the solution to 100°C for 12 hours. Causality: Acetic acid acts as both solvent and catalyst. It protonates the urea carbonyl, increasing its electrophilicity, which allows the weakly nucleophilic C4-aniline to attack and close the ring via dehydration.

    • Concentrate under reduced pressure and purify via reverse-phase chromatography.

Data Presentation: Reaction Monitoring & Validation Metrics

To streamline in-process controls, all quantitative analytical data expected during the workflow is summarized below.

Table 2: Analytical Validation Metrics per Synthetic Phase

Reaction PhaseAnalytical TechniqueExpected Quantitative Observation
1. Urea Formation LC-MS (ESI+)+[R-NCO] Da mass shift; M+H peak dominant
2. Nitro Reduction UV-Vis SpectroscopyDisappearance of λmax ~340 nm (nitro chromophore)
2. Nitro Reduction LC-MS (ESI+)-30 Da mass shift (loss of 2O, gain of 2H)
3. Cyclization 1H-NMR (DMSO-d6)Loss of broad singlet at ~6.0 ppm (C4-NH2 protons)
3. Cyclization LC-MS (ESI+)-18 Da mass shift (loss of H2O during dehydration)
Handling, Stability, and Storage Considerations

As with many advanced intermediates, 3-methyl-4-nitro-2-pyridinemethanamine requires specific handling protocols[1]:

  • Atmospheric Sensitivity: The primary methanamine group is highly susceptible to atmospheric carbon dioxide, which can lead to the formation of carbamate salts over time. The compound must be stored under an inert gas (Argon or Nitrogen).

  • Thermal Stability: Nitroaromatic compounds possess inherent energetic potential. While the presence of the pyridine ring stabilizes the system compared to simple nitrobenzenes, the compound should be kept away from strong reducing agents and stored strictly at 2-8°C to prevent degradation.

References
  • ChemSrc. "(3-Methyl-4-nitropyridin-2-YL)methanamine Physical Properties." ChemSrc Database. Available at: [Link]

  • World Intellectual Property Organization. "WO2016202253A1 - Nrf2 regulators." Google Patents.

Sources

Foundational

An In-depth Technical Guide to Iproniazid: A Historically Significant Pyridine Derivative in Drug Development

Abstract: This technical guide provides a comprehensive overview of Iproniazid, a pyridine derivative with the chemical formula C9H13N3O. While the requested formula was C7H9N3O2, Iproniazid has been selected as the focu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of Iproniazid, a pyridine derivative with the chemical formula C9H13N3O. While the requested formula was C7H9N3O2, Iproniazid has been selected as the focus of this whitepaper due to its profound historical impact on psychopharmacology and its relevance to drug development professionals. This document will delve into the molecular characteristics, synthesis, mechanism of action, metabolism, and analytical methodologies related to Iproniazid, offering valuable insights for researchers and scientists in the field.

Introduction: The Serendipitous Discovery of a Psychiatric Revolution

The story of Iproniazid is a testament to the serendipitous nature of scientific discovery. Initially synthesized in the early 1950s as a treatment for tuberculosis, its mood-elevating side effects were unexpectedly observed in patients.[1][2][3] This fortuitous observation pivoted its development trajectory, leading to its approval as the first monoamine oxidase inhibitor (MAOI) antidepressant in 1958.[1][4][5] Iproniazid's introduction marked a paradigm shift in the understanding and treatment of depression, laying the groundwork for the biochemical theories of mood disorders.[3][5][6] Although its clinical use was later curtailed due to hepatotoxicity, its legacy endures, offering crucial lessons in drug discovery, development, and the importance of understanding metabolic pathways.[1][7]

Molecular Profile and Physicochemical Properties

A thorough understanding of a drug candidate's fundamental properties is paramount in drug development. Iproniazid, a derivative of isoniazid, possesses distinct chemical and physical characteristics that govern its biological activity and formulation.[7]

PropertyValueSource
Chemical Formula C9H13N3O[1][8]
IUPAC Name N'-propan-2-ylpyridine-4-carbohydrazide[7][8]
Molecular Weight 179.22 g/mol [7][8]
CAS Number 54-92-2[1][8]
Melting Point 161-161.5 °C[7]
Appearance Colorless solid[9]
Solubility Miscible in water[9]

Synthesis and Manufacturing Considerations

The synthesis of Iproniazid typically involves the reaction of isonicotinic acid hydrazide (isoniazid) with acetone, followed by reduction. A common precursor for this synthesis is methyl isonicotinate, which reacts with hydrazine to form isonicotinohydrazide.[1] This can then be converted to Iproniazid through various pathways.[1] One such pathway involves a reaction with acetone to form N'-(propan-2-ylidene)isonicotinohydrazide, which is then selectively hydrogenated.[1]

G Methyl_Isonicotinate Methyl Isonicotinate Isoniazid Isonicotinic Acid Hydrazide (Isoniazid) Methyl_Isonicotinate->Isoniazid + Hydrazine Hydrazine Hydrazine Intermediate N'-(propan-2-ylidene)isonicotinohydrazide Isoniazid->Intermediate + Acetone Acetone Acetone Iproniazid Iproniazid Intermediate->Iproniazid Selective Hydrogenation G cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Serotonin, Norepinephrine, Dopamine MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Increased_Monoamines Increased Monoamines Monoamines->Increased_Monoamines Release Receptors Receptors Increased_Monoamines->Receptors Binds Signal Signal Transduction Receptors->Signal Iproniazid Iproniazid Iproniazid->MAO Inhibits

Caption: Mechanism of action of Iproniazid, illustrating the inhibition of MAO and subsequent increase in neurotransmitter levels.

Metabolism, Pharmacokinetics, and Toxicity

The metabolic fate of Iproniazid is a critical aspect of its pharmacological profile and is directly linked to its hepatotoxicity.

Metabolic Pathway: Iproniazid is primarily metabolized in the liver. [1]The initial step involves hydrolysis, breaking down Iproniazid into isonicotinic acid and isopropylhydrazine. [1][10]Isopropylhydrazine is then oxidized by cytochrome P450 enzymes, which can lead to the formation of a reactive isopropyl radical. [1][10]This radical is capable of covalently binding to liver macromolecules, leading to cellular damage and necrosis. [1]

G Iproniazid Iproniazid Hydrolysis Hydrolysis Iproniazid->Hydrolysis Isonicotinic_Acid Isonicotinic Acid Hydrolysis->Isonicotinic_Acid Isopropylhydrazine Isopropylhydrazine Hydrolysis->Isopropylhydrazine CYP450 Cytochrome P450 Oxidation Isopropylhydrazine->CYP450 Isopropyl_Radical Isopropyl Radical (Reactive) CYP450->Isopropyl_Radical Hepatotoxicity Hepatotoxicity Isopropyl_Radical->Hepatotoxicity

Caption: The metabolic pathway of Iproniazid leading to the formation of a reactive metabolite and subsequent hepatotoxicity.

Adverse Effects: The most significant adverse effect of Iproniazid is hepatotoxicity. [1]Other side effects include dizziness, drowsiness, headaches, and muscular twitching. [1]A notable interaction is the "cheese reaction," a hypertensive crisis that can occur when MAOIs are taken with foods rich in tyramine. [3]

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quantification of Iproniazid in various matrices during research and development.

Spectrophotometric Methods

Spectrophotometry offers a straightforward and accessible method for the determination of Iproniazid. These methods are often based on colorimetric reactions. For instance, methods have been developed for the analysis of isoniazid and its derivatives in bulk and tablet forms. [11] Experimental Protocol: Colorimetric Assay of Iproniazid

  • Standard Preparation: Prepare a stock solution of Iproniazid of known concentration in a suitable solvent (e.g., water). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing Iproniazid in the same solvent as the standards.

  • Colorimetric Reaction: Add a chromogenic reagent to both the standards and samples. The choice of reagent will depend on the specific method, but reagents that react with the hydrazine moiety are common.

  • Incubation: Allow the reaction to proceed for a specified time at a controlled temperature.

  • Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance using a spectrophotometer.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of Iproniazid in the sample by interpolating its absorbance on the calibration curve.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of Iproniazid and its metabolites. HPLC methods coupled with ultraviolet (UV) or mass spectrometry (MS) detectors are widely used for the analysis of related compounds like isoniazid in pharmaceutical and biological samples. [12] Experimental Protocol: HPLC-UV Analysis of Iproniazid

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The exact composition will depend on the column and the specific separation requirements.

  • Standard and Sample Preparation: Prepare standard solutions of Iproniazid and the sample solutions in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: Inject a fixed volume (e.g., 20 µL) of the standard and sample solutions.

    • Detection: Monitor the absorbance at the wavelength of maximum absorbance for Iproniazid (around 263-266 nm for the related isoniazid). [12]4. Data Analysis: Identify the Iproniazid peak in the chromatogram based on its retention time compared to the standard. Quantify the amount of Iproniazid by comparing the peak area of the sample to the peak areas of the standards.

Conclusion and Future Perspectives

Iproniazid, despite its withdrawal from the market, remains a cornerstone in the history of psychopharmacology. [2]Its discovery and mechanism of action fundamentally shaped our understanding of the neurobiology of depression and catalyzed the development of subsequent generations of antidepressant medications. [3][5]For today's researchers and drug development professionals, the story of Iproniazid serves as a powerful case study in several key areas: the importance of observational clinical data, the critical role of metabolism and toxicology in drug safety, and the enduring value of understanding fundamental biochemical pathways. The analytical methods developed for Iproniazid and its analogs continue to be relevant and adaptable for the characterization of new chemical entities targeting similar pathways.

References

  • Iproniazid - Wikipedia. Available from: [Link]

  • What is Iproniazid Phosphate used for? - Patsnap Synapse. (2024, June 15). Available from: [Link]

  • Iproniazid: Uses, Mechanism & Importance in Biology - Vedantu. Available from: [Link]

  • What is the mechanism of Iproniazid Phosphate? - Patsnap Synapse. (2024, July 17). Available from: [Link]

  • Iproniazid | Antidepressant, Monoamine Oxidase Inhibitor & Mental Health - Britannica. Available from: [Link]

  • Kreston, R. (2016, January 27). The Psychic Energizer!: The Serendipitous Discovery of the First Antidepressant. Discover Magazine. Available from: [Link]

  • Early Development of Monoamine Oxidase Inhibitors. Psychiatric Annals. Ovid. Available from: [Link]

  • Chemical Properties of Iproniazid (CAS 54-92-2) - Cheméo. Available from: [Link]

  • Iproniazid | C9H13N3O | CID 3748 - PubChem. NIH. Available from: [Link]

  • Monoaminergic neurotransmission: the history of the discovery of antidepressants from 1950s until today. PubMed. Available from: [Link]

  • Iproniazid phosphate|305-33-9|MSDS - DC Chemicals. (2024, January 01). Available from: [Link]

  • 2,6-Diamino-4-nitrotoluene | C7H9N3O2 | CID 91671 - PubChem. NIH. Available from: [Link]

  • Colorimetric and titrimetric assay of isoniazid. - Semantic Scholar. (2019). Available from: [Link]

  • 2,4-Diamino-6-nitrotoluene | C7H9N3O2 | CID 96177 - PubChem. NIH. Available from: [Link]

  • 2,4-diamino-6-nitrotoluene (C7H9N3O2) - PubChemLite. Available from: [Link]

  • Monoaminergic Neurotransmission: The History of the Discovery of Antidepressants from 1950s Until Today - The Good Drug Guide. Available from: [Link]

  • The discovery of antidepressants: a winding path. PubMed. (1991, January 15). Available from: [Link]

  • What are the side effects of Iproniazid Phosphate? - Patsnap Synapse. (2024, July 12). Available from: [Link]

  • 2,6-Diamino-4-nitrotoluene - CAS Common Chemistry. Available from: [Link]

  • Isoniazid: A Review of Characteristics, Properties and Analytical Methods. (2017, February 03). Available from: [Link]

  • Pyridine - Wikipedia. Available from: [Link]

  • Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro- - the NIST WebBook. Available from: [Link]

  • Pyridine derivaties - gk chemicals. Available from: [Link]

  • Pyridine – Knowledge and References - Taylor & Francis. Available from: [Link]

Sources

Exploratory

safety data sheet (SDS) for (3-Methyl-4-nitropyridin-2-yl)methanamine

CAS No: 886372-17-4 Document Type: High-Potency Intermediate Handling Protocol Version: 2.0 (R&D Internal Standard)[1] Part 1: Executive Summary & Strategic Context (3-Methyl-4-nitropyridin-2-yl)methanamine is a speciali...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 886372-17-4 Document Type: High-Potency Intermediate Handling Protocol Version: 2.0 (R&D Internal Standard)[1]

Part 1: Executive Summary & Strategic Context

(3-Methyl-4-nitropyridin-2-yl)methanamine is a specialized heterocyclic building block utilized primarily in the synthesis of fused ring systems (e.g., benzimidazoles, imidazopyridines) for kinase inhibitors and gastrointestinal therapeutics.[1]

As a Senior Application Scientist, I must emphasize that this molecule presents a dual-hazard profile :

  • Energetic Instability: The nitro group at the 4-position of the pyridine ring introduces thermodynamic instability, particularly under thermal stress or metal-catalyzed conditions.[1]

  • Chemical Corrosivity: The primary aminomethyl arm is a potent nucleophile and base, capable of causing severe tissue damage and rapid reaction with atmospheric CO₂ (carbamate formation).[1]

This guide replaces standard generic SDS templates with a workflow-centric safety architecture designed for drug discovery environments.

Part 2: Chemical Identity & Physicochemical Characterization[1][2][3]

PropertySpecificationTechnical Note
Chemical Name (3-Methyl-4-nitropyridin-2-yl)methanaminePreferred IUPAC
CAS Number 886372-17-4 Unique Identifier
Molecular Formula C₇H₉N₃O₂High Nitrogen Content (25.1%)
Molecular Weight 167.17 g/mol Small Molecule Fragment
Physical State Solid (Crystalline Powder)Yellow/Orange hue typical of nitro-pyridines
Solubility DMSO, Methanol, dilute acidLow solubility in non-polar alkanes
pKa (Predicted) ~8.5 (Amine), ~2.0 (Pyridine N)Primary amine is the dominant basic center
SMILES CC1=C(C=CN=C1CN)[O-]Useful for cheminformatics logging

Part 3: Hazard Identification & Risk Assessment (GHS)[1]

Note: In the absence of full REACH registration data for this specific intermediate, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of analogous 4-nitropyridines and primary benzylic-type amines.[1]

GHS Classification (Inferred/Conservative)[1]
  • Acute Toxicity (Oral/Inhalation): Category 3 (Toxic)[1]

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) due to the primary amine.[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[1]

Critical Hazard Mechanisms[1]
  • Nitro-Aromatic Toxicity: Nitro-pyridines are readily reduced in vivo to hydroxylamines and nitroso derivatives, which are potent electrophiles capable of DNA alkylation (genotoxicity concern) and methemoglobinemia.[1]

  • Amine-Mediated Corrosivity: The unhindered primary amine can saponify membrane lipids upon contact, leading to deep tissue necrosis that may be masked initially by the local anesthetic properties of some pyridine derivatives.[1]

Precautionary Statements (P-Codes)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][2]

  • P280: Wear protective gloves (Nitrile/Neoprene)/protective clothing/eye protection/face protection.[1][2][3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3][4] Remove contact lenses.[1][2][3][4]

  • P310: Immediately call a POISON CENTER or doctor/physician.

Part 4: Handling, Storage, & Stability Protocols[1]

Storage Architecture

The stability of (3-Methyl-4-nitropyridin-2-yl)methanamine is compromised by two factors: Oxidation of the amine and Photolysis of the nitro group.[1]

  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The amine reacts with atmospheric CO₂ to form solid carbamates, altering stoichiometry.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Engineering Controls & PPE Workflow

Do not handle on an open bench.

HandlingProtocol Start Task: Weighing/Dispensing Control Engineering Control: Fume Hood or Glovebox Start->Control Mandatory PPE PPE Layer: Double Nitrile Gloves + Lab Coat + Goggles Control->PPE Equip Action Action: Dispense into tared vial PPE->Action Proceed Clean Decontamination: Wipe surfaces with 10% Citric Acid Action->Clean Post-Task

Figure 1: Standard Operating Procedure (SOP) for handling high-potency pyridine intermediates.

Solubilization & Reaction Setup
  • Solvent Choice: Dissolve in anhydrous DMSO or DMF for biological assays.[1] For chemical synthesis, Methanol or Dichloromethane (DCM) are suitable.[1]

  • Acid Sensitivity: The amine will protonate immediately in acidic media.[1] If free-basing from a hydrochloride salt, use mild base (NaHCO₃) to avoid hydrolyzing the nitro group (though the 4-nitro is relatively stable to mild base compared to 2-nitro).[1]

Part 5: Emergency Response & Toxicology[1]

First Aid Decision Tree

Scenario: Accidental exposure in the lab.

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin Action: Drench 15 mins. Do NOT neutralize w/ acid. Remove contaminated clothes. Skin->Act_Skin Act_Eye Action: Eye Wash 15 mins. Hold eyelids open. Consult Ophthalmologist. Eye->Act_Eye Act_Inhale Action: Fresh Air. Oxygen if breathing difficult. Monitor for pulmonary edema. Inhale->Act_Inhale Medical Seek Medical Attention (Bring SDS) Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Figure 2: Emergency response logic flow.[1][2] Immediate dilution is prioritized over neutralization.

Toxicological Insights
  • LD50 Data: No experimental LD50 exists for this specific CAS.[1]

  • Read-Across Data: Based on 4-methyl-3-nitropyridine (CAS 5832-44-0) and 3-picolylamine (CAS 3731-52-0):

    • Oral Rat LD50 is estimated < 300 mg/kg.[1]

    • Severe irritant to mucous membranes.[1]

  • Chronic Effects: Potential mutagen.[1] Handle as a "Suspected Carcinogen" until proven otherwise.[1]

Part 6: Waste Disposal & Environmental Fate[1][6]

Do not dispose of down the drain. The nitro group poses an environmental accumulation risk, and the pyridine ring is resistant to biodegradation.[1]

  • Segregation: Collect in "Basic Organic Waste" containers (due to the amine).[1]

  • Incompatibility: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) in the waste stream; risk of exothermic decomposition.[1]

  • Destruction: Incineration is the only approved method.[1] The facility must be equipped with a scrubber to handle NOx gases evolved from the nitro and pyridine nitrogens.[1]

References

  • PubChem . (2025).[1][5] Compound Summary for (3-Nitropyridin-2-yl)methanamine (Structural Analog). National Library of Medicine.[1][5] Retrieved February 28, 2026, from [Link][1]

  • Google Patents . (2007).[1] US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.[1] Retrieved February 28, 2026, from [1]

Sources

Foundational

2-aminomethyl-3-methyl-4-nitropyridine synonyms and identifiers

The following technical guide provides an in-depth analysis of 2-aminomethyl-3-methyl-4-nitropyridine (IUPAC: (3-methyl-4-nitropyridin-2-yl)methanamine). This document is structured for researchers and medicinal chemists...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-aminomethyl-3-methyl-4-nitropyridine (IUPAC: (3-methyl-4-nitropyridin-2-yl)methanamine). This document is structured for researchers and medicinal chemists, focusing on accurate identification, synthesis pathways, and its role as a pharmacophore in proton pump inhibitor (PPI) chemistry.

Executive Summary & Chemical Context

2-Aminomethyl-3-methyl-4-nitropyridine is a functionalized pyridine derivative characterized by a nitro group at the C4 position, a methyl group at C3, and a primary aminomethyl moiety at C2. It serves as a critical building block in the synthesis of heterocyclic pharmaceuticals, most notably in the development of Proton Pump Inhibitors (PPIs) such as Lansoprazole and Dexlansoprazole.

The molecule is distinct from its isomer, 2-amino-4-methyl-3-nitropyridine, a difference that is crucial in synthetic planning. Its reactivity is dominated by the electron-withdrawing nitro group, which influences the basicity of the amine and the stability of the pyridine ring.

Identifiers and Synonyms

Accurate identification is paramount to avoid confusion with structural isomers. The following table consolidates the verified identifiers for this specific regioisomer.

Identifier TypeValueNotes
Common Name 2-Aminomethyl-3-methyl-4-nitropyridineSemi-systematic usage
IUPAC Name (3-Methyl-4-nitropyridin-2-yl)methanaminePreferred IUPAC name
CAS Registry Number 886372-17-4 Primary identifier
Molecular Formula C

H

N

O

Molecular Weight 167.17 g/mol
SMILES CC1=C(C=CN=C1CN)[O-]
InChI Key CCSXJBGBEXZUAD-UHFFFAOYSA-N
Related CAS 166521-98-8Acetate derivative (Precursor)

Critical Distinction: Do not confuse with 2-Amino-4-methyl-3-nitropyridine (CAS 6635-86-5) . The CAS 886372-17-4 refers specifically to the compound with the -CH


NH

side chain, not the ring-substituted -NH

.

Physicochemical Profile

The presence of the nitro group at position 4 creates a strong dipole and reduces the electron density of the pyridine ring, making the C2-position highly susceptible to nucleophilic attack during precursor synthesis.

PropertyValue (Predicted/Experimental)Causality & Implication
Physical State Solid (Powder)Typical for nitro-heterocycles due to intermolecular H-bonding.
Melting Point ~140–145 °CHigh lattice energy driven by nitro-amine dipoles.
pKa (Amine) ~8.5The primary amine is basic, but the electron-deficient ring lowers pKa slightly compared to benzylamine.
LogP ~0.4Moderately polar; suitable for fragment-based drug discovery.
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in non-polar alkanes due to polarity.

Synthesis & Production Protocols

The synthesis of 2-aminomethyl-3-methyl-4-nitropyridine typically proceeds via the functionalization of the C2-methyl group of 2,3-dimethyl-4-nitropyridine. This "Boekelheide reaction" sequence is the industry standard for activating alpha-methyl pyridines.

Retrosynthetic Analysis

The most reliable route involves the conversion of a 2-chloromethyl or 2-hydroxymethyl precursor into the amine.

  • Target: (3-Methyl-4-nitropyridin-2-yl)methanamine[1]

  • Precursor: 2-(Chloromethyl)-3-methyl-4-nitropyridine

  • Starting Material: 2,3-Dimethyl-4-nitropyridine

    
    -oxide
    
Step-by-Step Synthesis Protocol

Step 1: Boekelheide Rearrangement (Activation)

  • Reagents: 2,3-Dimethyl-4-nitropyridine

    
    -oxide, Acetic Anhydride.
    
  • Mechanism: The

    
    -oxide oxygen attacks the acetic anhydride, followed by an intramolecular rearrangement to the C2-methyl group, yielding (3-methyl-4-nitropyridin-2-yl)methyl acetate.
    
  • Validation: Monitor disappearance of

    
    -oxide peak by TLC or HPLC.
    

Step 2: Hydrolysis and Chlorination

  • Reagents: HCl (aq) for hydrolysis; Thionyl Chloride (SOCl

    
    ) for chlorination.
    
  • Process: The acetate is hydrolyzed to the alcohol (hydroxymethyl), which is then treated with SOCl

    
     in dichloromethane (DCM) to yield 2-(chloromethyl)-3-methyl-4-nitropyridine .
    
  • Critical Control: Maintain anhydrous conditions during chlorination to prevent reversion to the alcohol.

Step 3: Amination (The Core Reaction) This step installs the amino group via nucleophilic substitution (


).
  • Setup: Dissolve 2-(chloromethyl)-3-methyl-4-nitropyridine in anhydrous ethanol or THF.

  • Reagent: Add 7M Ammonia in Methanol (excess, 5–10 equivalents) or liquid ammonia at -78°C if using an autoclave.

  • Conditions: Stir at room temperature for 4–6 hours. The excess ammonia prevents the formation of secondary amines (dimerization).

  • Workup: Concentrate in vacuo. The residue is the hydrochloride salt. Neutralize with saturated NaHCO

    
     and extract with EtOAc.
    
  • Purification: Recrystallize from Ethanol/Hexane or use column chromatography (DCM:MeOH 9:1).

Synthesis Pathway Diagram

The following diagram illustrates the logical flow from the commercially available lutidine derivative to the target amine.

SynthesisPathway Start 2,3-Dimethyl-4- nitropyridine N-oxide Inter1 2-Acetoxymethyl- 3-methyl-4-nitropyridine Start->Inter1 Ac2O Rearrangement Inter2 2-Hydroxymethyl- 3-methyl-4-nitropyridine Inter1->Inter2 Hydrolysis (HCl/H2O) Inter3 2-Chloromethyl- 3-methyl-4-nitropyridine Inter2->Inter3 SOCl2 Chlorination Target (3-Methyl-4-nitropyridin- 2-yl)methanamine (CAS 886372-17-4) Inter3->Target NH3/MeOH SN2 Amination

Caption: Figure 1: Synthetic route from N-oxide precursor to the target aminomethyl pyridine via chloromethyl intermediate.

Applications in Drug Development

Proton Pump Inhibitors (PPIs)

This molecule is a structural analog of the "pyridyl-methyl-sulfinyl-benzimidazole" scaffold found in drugs like Lansoprazole .

  • Mechanism: The pyridine ring's basicity is tuned by the substituents (methyl/nitro/alkoxy) to ensure the drug accumulates in the acidic parietal cells of the stomach.

  • Role of the Amine: While the final drugs often use a thioether linkage, the amine derivative serves as a key intermediate for amide-linked analogs or as a reference standard for degradation studies (e.g., reductive cleavage of the sulfoxide).

Fragment-Based Lead Discovery

The 2-aminomethyl-3-methyl-4-nitropyridine scaffold is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The 4-nitro group can be reduced to an amine (4-amino), creating a di-amino scaffold capable of bidentate hydrogen bonding in kinase ATP pockets.

  • Library Synthesis: The primary amine allows for rapid diversification via amide coupling or reductive amination to generate focused libraries.

Safety and Handling

As a nitro-pyridine derivative, this compound requires specific safety protocols.

  • Explosion Hazard: Nitro compounds can be energetic. Avoid heating the dry solid above 150°C.

  • Toxicity: Pyridine derivatives are potential skin irritants and sensitizers. Use nitrile gloves and work in a fume hood.

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20310439, (3-Nitropyridin-2-yl)methanamine. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Strategic Utilization of (3-Methyl-4-nitropyridin-2-yl)methanamine in Medicinal Chemistry

Executive Summary & Chemical Profile (3-Methyl-4-nitropyridin-2-yl)methanamine (CAS: 886372-17-4) represents a high-value heterocyclic scaffold in modern drug discovery. Unlike its ubiquitous analog 2-(chloromethyl)-3-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

(3-Methyl-4-nitropyridin-2-yl)methanamine (CAS: 886372-17-4) represents a high-value heterocyclic scaffold in modern drug discovery. Unlike its ubiquitous analog 2-(chloromethyl)-3-methyl-4-nitropyridine—the workhorse of proton pump inhibitor (PPI) synthesis—this primary amine variant offers orthogonal reactivity that enables the construction of distinct pharmacophores, particularly fused imidazo[4,5-c]pyridines and novel P-CAB (Potassium-Competitive Acid Blocker) analogs.

This guide details the synthesis, reactivity, and application of this intermediate, focusing on its role as a bifunctional "linchpin" in heterocyclic construction.

Physicochemical Descriptors
PropertyValueStructural Implication
Molecular Formula

High atom economy for fragment-based design.
Molecular Weight 167.17 g/mol Ideal fragment size (<200 Da) for lead optimization.
H-Bond Donors 1 (Primary Amine)Critical for H-bonding in the kinase hinge region or ATPase pocket.
H-Bond Acceptors 4 (Nitro + Pyridine N)High polarity; modulates solubility and metabolic stability.
Electronic State Electron-Deficient RingThe 4-nitro group strongly deactivates the ring, facilitating nucleophilic attacks at C6 or reduction to electron-rich diamines.

Synthetic Architecture

The synthesis of (3-Methyl-4-nitropyridin-2-yl)methanamine is non-trivial due to the lability of the nitro group under reducing conditions required to generate the amine. The most robust industrial route leverages the Boekelheide Rearrangement to functionalize the 2-methyl position of 2,3-lutidine derivatives while preserving the nitro functionality.

Validated Synthetic Pathway (The "Azide Route")

This protocol avoids the over-reduction often seen with catalytic hydrogenation.

  • Precursor Preparation: Start with 2,3-dimethyl-4-nitropyridine-N-oxide .

  • Rearrangement: Treatment with acetic anhydride (

    
    ) induces a [3,3]-sigmatropic rearrangement (Boekelheide) to yield the acetoxymethyl derivative.
    
  • Functional Group Interconversion: Hydrolysis to the alcohol, followed by mesylation (

    
    ) and nucleophilic displacement with sodium azide (
    
    
    
    ).
  • Chemoselective Reduction: The Staudinger reaction (

    
    , 
    
    
    
    ) selectively reduces the azide to the amine without touching the 4-nitro group.
Pathway Visualization

The following diagram illustrates the logical flow from commodity chemicals to the target scaffold.

SynthesisPathway Start 2,3-Dimethyl-4-nitropyridine N-oxide Step1 Boekelheide Rearrangement (Ac2O, 90°C) Start->Step1 Inter1 2-(Acetoxymethyl)-3-methyl- 4-nitropyridine Step1->Inter1 Step2 1. Hydrolysis (OH-) 2. Mesylation (MsCl) Inter1->Step2 Inter2 2-(Mesyloxymethyl)-3-methyl- 4-nitropyridine Step2->Inter2 Step3 Azidation (NaN3, DMF) Inter2->Step3 Inter3 2-(Azidomethyl)-3-methyl- 4-nitropyridine Step3->Inter3 Step4 Staudinger Reduction (PPh3, THF/H2O) Inter3->Step4 Target (3-Methyl-4-nitropyridin-2-yl) methanamine Step4->Target

Figure 1: Chemoselective synthesis pathway preserving the nitro moiety.

Medicinal Chemistry Applications

Precursor to Imidazo[4,5-c]pyridines

The primary utility of this scaffold is the construction of imidazo[4,5-c]pyridine cores. This fused system is a bioisostere of purines and benzimidazoles, widely used in antagonists for Angiotensin II receptors and JAK inhibitors .

  • Mechanism:

    • Amide Coupling: The pendant primary amine reacts with a carboxylic acid (R-COOH) to form an amide.

    • Nitro Reduction: The 4-nitro group is reduced (Fe/AcOH or

      
      /Pd-C) to a 4-amino group.
      
    • Cyclodehydration: Acid-catalyzed cyclization closes the imidazole ring between the amide carbonyl and the newly formed 4-amine.

Divergent Synthesis of PPI Analogs

While Lansoprazole uses a thioether linkage, replacing sulfur with nitrogen (using this methanamine) creates amino-linked benzimidazoles . These analogs often exhibit:

  • Higher pKa: The secondary amine linkage increases basicity, potentially altering accumulation in the parietal cell canaliculus.

  • Metabolic Stability: Resistance to S-oxidation (a major clearance pathway for Lansoprazole).

Reaction Logic Diagram

MedChemUtility Scaffold (3-Methyl-4-nitropyridin-2-yl) methanamine Path1 Route A: Fused Heterocycles Scaffold->Path1 Path2 Route B: Linker Modification Scaffold->Path2 Step1A 1. Acylation (RCOCl) 2. Nitro Reduction (-NO2 -> -NH2) Path1->Step1A Product1 Imidazo[4,5-c]pyridine (JAK/Angiotensin II scaffolds) Step1A->Product1 Step2A SnAr with 2-Chlorobenzimidazole Path2->Step2A Product2 Amino-linked PPI Analogs (Metabolically stable) Step2A->Product2

Figure 2: Divergent application of the scaffold in fused ring construction vs. linker modification.

Detailed Experimental Protocol

Objective: Synthesis of 2-(aminomethyl)-3-methyl-4-pyridinamine (Precursor to cyclization) from the title compound.

Context: This protocol demonstrates the reduction of the nitro group after the methanamine has been protected or utilized, or simultaneous reduction to the diamine for immediate cyclization.

Reagents
  • Substrate: (3-Methyl-4-nitropyridin-2-yl)methanamine (1.0 eq)[1]

  • Catalyst: 10% Pd/C (50% wet)

  • Solvent: Methanol (anhydrous)

  • Hydrogen Source:

    
     gas (balloon pressure)
    
Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g (5.98 mmol) of the nitro-amine substrate in 30 mL of anhydrous Methanol.

  • Inertion: Purge the flask with Argon for 5 minutes to remove dissolved oxygen.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C. Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Equip the flask with a hydrogen balloon. Stir vigorously at room temperature for 4 hours. Monitor by TLC (Eluent: 10% MeOH in DCM). The yellow color of the nitro compound should fade to colorless.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-(aminomethyl)-3-methyl-pyridin-4-amine as a hygroscopic off-white solid.

    • Yield Expectation: >90%[1][2]

    • Storage: Use immediately for cyclization (e.g., with CDI or Triethyl orthoformate) to prevent air oxidation.

Quality Control (Self-Validation)
  • 1H NMR (DMSO-d6): Look for the disappearance of the downfield nitro-adjacent protons and the appearance of a broad singlet (amine) around 5.0-6.0 ppm.

  • Mass Spec: M+H should shift from 168 (Nitro) to 138 (Amine).

References

  • Boekelheide Rearrangement Mechanism: Boekelheide, V., & Linn, W. J. (1954). The Rearrangement of N-Oxides. Journal of the American Chemical Society.Link

  • Lansoprazole Intermediate Chemistry: Kubo, K., et al. (1990). Synthesis of 2-[[(3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole (AG-1749) and related compounds. Chemical & Pharmaceutical Bulletin.Link

  • Imidazo[4,5-c]pyridine Synthesis: Yutilov, Y. M. (2005). Chemistry of Imidazo[4,5-c]pyridines. Russian Chemical Reviews.Link

  • Compound Data & Safety: PubChem CID 20310439: (3-Nitropyridin-2-yl)methanamine analogs.Link

Sources

Protocols & Analytical Methods

Method

synthesis protocol for (3-Methyl-4-nitropyridin-2-yl)methanamine from precursors

This application note outlines a high-fidelity synthesis protocol for (3-Methyl-4-nitropyridin-2-yl)methanamine (CAS 886372-17-4). The synthesis of pyridine derivatives containing both a basic amine and a labile nitro gr...

Author: BenchChem Technical Support Team. Date: March 2026

This application note outlines a high-fidelity synthesis protocol for (3-Methyl-4-nitropyridin-2-yl)methanamine (CAS 886372-17-4).

The synthesis of pyridine derivatives containing both a basic amine and a labile nitro group presents a specific chemoselective challenge: preventing the reduction of the nitro group (


) while generating the primary amine (

).

Standard nitrile reduction methods (e.g.,


, 

) are unsuitable here as they will indiscriminately reduce the nitro moiety to an aniline or hydroxylamine. Therefore, this protocol utilizes a Boekelheide Rearrangement followed by a Staudinger Reduction , a pathway selected for its absolute chemoselectivity towards the azide intermediate, leaving the nitro group intact.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is disassembled into the commercially available precursor 2,3-Lutidine (2,3-Dimethylpyridine) . The strategy relies on activating the 2-methyl position via


-oxide rearrangement.

Key Strategic Decisions:

  • Regioselective Nitration: The 4-position is activated for electrophilic aromatic substitution via

    
    -oxidation.
    
  • Boekelheide Rearrangement: Acetic anhydride is used to migrate the oxygen from the ring nitrogen to the benzylic carbon, functionalizing the methyl group.

  • Staudinger Reduction: The use of Triphenylphosphine (

    
    ) to reduce the intermediate azide is the only viable method to generate the amine without touching the nitro group.
    

Retrosynthesis Target (3-Methyl-4-nitropyridin-2-yl)methanamine (Target) Azide 2-(Azidomethyl)-3-methyl-4-nitropyridine Azide->Target Staudinger Red. (Chemoselective) Chloride 2-(Chloromethyl)-3-methyl-4-nitropyridine Chloride->Azide NaN3 Subst. Alcohol (3-Methyl-4-nitropyridin-2-yl)methanol Alcohol->Chloride SOCl2 Acetate (3-Methyl-4-nitropyridin-2-yl)methyl acetate Acetate->Alcohol Hydrolysis NOxide_Nitro 2,3-Dimethyl-4-nitropyridine N-oxide NOxide_Nitro->Acetate Boekelheide Rearr. Start 2,3-Lutidine (Starting Material) Start->NOxide_Nitro 1. Oxidation 2. Nitration

Figure 1: Retrosynthetic disconnection showing the preservation of the nitro group via the Azide/Staudinger pathway.

Part 2: Detailed Experimental Protocol

Stage 1: Scaffold Preparation (Oxidation & Nitration)

Objective: Synthesize 2,3-dimethyl-4-nitropyridine


-oxide.[1]
  • 
    -Oxidation: 
    
    • Dissolve 2,3-Lutidine (10.0 g, 93 mmol) in glacial acetic acid (50 mL).

    • Add 30% Hydrogen Peroxide (15 mL) dropwise.

    • Heat to 70°C for 12 hours. Monitor by TLC (DCM:MeOH 9:1).

    • Note: Additional

      
       aliquots may be required to push conversion.
      
    • Concentrate under vacuum to remove acetic acid. Neutralize with

      
       and extract with Chloroform.[2]
      
    • Yield: ~85-90% of 2,3-dimethylpyridine

      
      -oxide.
      
  • Nitration:

    • Dissolve the

      
      -oxide (10.0 g) in Conc. 
      
      
      
      (30 mL). Cool to 0°C.[3]
    • Add Fuming

      
        (15 mL) dropwise, maintaining temp <10°C.
      
    • Heat to 90°C for 4 hours. Caution: Exothermic.

    • Pour onto ice (200 g), neutralize with solid

      
       to pH 8.
      
    • Extract with DCM (

      
      ). The product, 2,3-dimethyl-4-nitropyridine 
      
      
      
      -oxide
      , precipitates as a yellow solid.
    • Validation:

      
       NMR should show a downfield shift of aromatic protons due to the nitro group.
      
Stage 2: The Boekelheide Rearrangement

Objective: Functionalize the 2-methyl group to the acetate.

  • Reagents: 2,3-Dimethyl-4-nitropyridine

    
    -oxide (5.0 g), Acetic Anhydride (
    
    
    
    ).
  • Procedure:

    • Suspend the starting material in

      
       (25 mL).
      
    • Heat to 100°C for 2-4 hours. The solution will darken.

    • Mechanism: The

      
      -oxide oxygen attacks an acetyl group, forming an acetoxypyridinium ion. The acetate anion then deprotonates the 2-methyl group (more acidic than 3-methyl), followed by a [3,3]-sigmatropic rearrangement.
      
    • Remove excess

      
       under high vacuum.
      
    • Hydrolysis (One-pot): Add 2M

      
       (30 mL) to the residue and reflux for 1 hour to cleave the ester.
      
    • Neutralize with

      
       to pH 8 and extract with EtOAc.
      
    • Product: (3-Methyl-4-nitropyridin-2-yl)methanol .

    • QC Check: Appearance of

      
       singlet at 
      
      
      
      ppm in NMR.
Stage 3: Amine Generation (The Chemoselective Step)

Objective: Convert alcohol to amine without reducing the nitro group.

Step A: Chlorination

  • Dissolve the alcohol (2.0 g) in DCM (20 mL).

  • Add Thionyl Chloride (

    
    )  (1.5 eq) dropwise at 0°C.
    
  • Stir at RT for 2 hours. Evaporate volatiles to yield the 2-chloromethyl derivative hydrochloride salt.

Step B: Azidation

  • Dissolve the crude chloride in DMF (10 mL).

  • Add Sodium Azide (

    
    )  (1.5 eq). Caution: Azides are toxic.
    
  • Stir at 60°C for 4 hours.

  • Dilute with water, extract with

    
    . (Do not concentrate azides to dryness if possible; keep in solution).
    

Step C: Staudinger Reduction

  • To the organic azide solution, add Triphenylphosphine (

    
    )  (1.1 eq).
    
  • Stir at RT for 1 hour. Evolution of

    
     gas is observed (formation of phosphazene).
    
  • Add Water (1 mL) and heat to 50°C for 2 hours to hydrolyze the phosphazene.

  • Workup: Acidify with 1M

    
     (extracts product into aqueous phase, leaving 
    
    
    
    in organic). Wash aqueous layer with DCM.
  • Basify aqueous layer with

    
     and extract with DCM.
    
  • Final Product: (3-Methyl-4-nitropyridin-2-yl)methanamine .

Part 3: Data Summary & Reaction Parameters

StepTransformationReagentsCritical ParameterTypical Yield
1 N-Oxidation

,

Temp: 70°C85%
2 Nitration

,

Temp < 10°C (Add)60-70%
3 Rearrangement

Anhydrous conditions55-65%
4 Chlorination

, DCM
Keep dry90%
5 Azidation

, DMF
Safety (Shielding)85%
6 Reduction

,

Chemoselectivity 80%

Part 4: Safety & Troubleshooting

  • Nitro Compounds: The 4-nitro pyridine intermediates are potentially energetic. Avoid overheating the nitration reaction.[4]

  • Azide Handling: Sodium azide can form explosive metal azides. Use plastic spatulas and quench waste with sodium nitrite/sulfuric acid.

  • Vesicants: The 2-chloromethyl intermediate is a potent alkylating agent (similar to nitrogen mustards). Handle with double gloves in a fume hood.

Troubleshooting Table:

  • Issue: Low yield in Boekelheide rearrangement.

    • Fix: Ensure the

      
      -oxide is perfectly dry. Water quenches the acetoxypyridinium intermediate. Use freshly distilled acetic anhydride.
      
  • Issue: Reduction of Nitro group.[5]

    • Fix: Ensure no metal catalysts (Pd, Ni) are present. Stick strictly to the Staudinger protocol (

      
      ). Do not use 
      
      
      
      or
      
      
      .

References

  • Lansoprazole Intermediate Synthesis

    • Title: Process for the preparation of 2-hydroxymethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.
    • Source: Google Patents (US P
    • Relevance: Establishes the Boekelheide rearrangement on the 2,3-dimethyl-4-nitro scaffold.
  • Boekelheide Rearrangement Mechanism

    • Title: The Rearrangement of Pyridine-N-oxides with Acetic Anhydride.
    • Source:Journal of the American Chemical Society.
    • Relevance: Found
  • Staudinger Reduction Chemoselectivity

    • Title: The Staudinger Reaction: A Powerful Tool for the Prepar
    • Source:Organic Reactions.[5][6]

    • Relevance: Validates the use of for reducing azides in the presence of nitro groups.
  • Compound Verification

    • Title: (3-Methyl-4-nitropyridin-2-yl)methanamine (CAS 886372-17-4) Entry.[7]

    • Source: PubChem.[8]

    • Relevance: Confirms chemical structure and identifiers.

Sources

Application

Application Note: (3-Methyl-4-nitropyridin-2-yl)methanamine in Lansoprazole Synthesis

This guide details the strategic application of (3-Methyl-4-nitropyridin-2-yl)methanamine as a specialized intermediate in the synthesis of Lansoprazole. While the industrial standard often utilizes the N-oxide rearrange...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of (3-Methyl-4-nitropyridin-2-yl)methanamine as a specialized intermediate in the synthesis of Lansoprazole.

While the industrial standard often utilizes the N-oxide rearrangement route, the aminomethyl pathway (derived from 2-cyano precursors) offers a distinct chemical lineage that avoids the safety hazards of acetic anhydride rearrangements. This protocol focuses on the critical transformation of the amine moiety into the reactive hydroxymethyl synthon required for the final coupling.

Strategic Context & Mechanism

(3-Methyl-4-nitropyridin-2-yl)methanamine (hereafter Intermediate A ) functions as a latent equivalent of the 2-hydroxymethyl pyridine core. Its utility lies in its ability to be generated via the reduction of 2-cyano-3-methyl-4-nitropyridine , bypassing the Boekelheide rearrangement typically used to functionalize the 2-position.

The Synthetic Pathway

The integration of Intermediate A into the Lansoprazole workflow requires a precise deamination-hydroxylation sequence followed by nucleophilic aromatic substitution (


) and thioether coupling.

Key Advantages of this Route:

  • Safety: Eliminates the risk of thermal runaway associated with N-oxide/acetic anhydride rearrangements.

  • Impurity Control: Avoids the formation of isomeric acetates common in the standard route.

Pathway Visualization

The following diagram illustrates the position of the aminomethyl intermediate within the broader synthesis logic.

Lansoprazole_Synthesis cluster_critical Critical Application Step Start 2-Cyano-3-methyl- 4-nitropyridine Amine (3-Methyl-4-nitropyridin- 2-yl)methanamine (INTERMEDIATE A) Start->Amine Selective Reduction (H2/Raney Ni or Borane) Alcohol (3-Methyl-4-nitropyridin- 2-yl)methanol Amine->Alcohol Diazotization (NaNO2, H2SO4) Ether 3-Methyl-4-(2,2,2- trifluoroethoxy)pyridin- 2-yl]methanol Alcohol->Ether SnAr Substitution (CF3CH2OH, Base) Chloride 2-(Chloromethyl)-3-methyl- 4-(2,2,2-trifluoroethoxy)pyridine Ether->Chloride Chlorination (SOCl2) Lanso Lansoprazole (Sulfide Precursor) Chloride->Lanso Coupling (2-Mercaptobenzimidazole)

Caption: Synthetic flow transforming the aminomethyl precursor (Intermediate A) into the Lansoprazole backbone via diazotization and substitution.

Detailed Experimental Protocols

Protocol A: Conversion to (3-Methyl-4-nitropyridin-2-yl)methanol

Objective: Convert the primary amine to the primary alcohol via a diazonium intermediate. This is the defining application step for this specific intermediate.

Reaction Principle:



Reagents & Equipment:

  • (3-Methyl-4-nitropyridin-2-yl)methanamine (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.2 eq)
    
  • Sulfuric Acid (

    
    ), 2M aqueous solution
    
  • Ethyl Acetate (for extraction)

  • Temperature probe and ice bath

Step-by-Step Methodology:

  • Dissolution: Charge a 3-neck round-bottom flask with Intermediate A (10.0 g, 60 mmol) and 2M

    
     (60 mL). Stir until fully dissolved.
    
  • Cooling: Cool the solution to 0–5°C . Critical: Temperature control is vital to prevent decomposition of the nitro group or side reactions on the pyridine ring.

  • Diazotization: Dissolve

    
     (4.97 g, 72 mmol) in water (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature 
    
    
    
    .
  • Hydrolysis: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Nitrogen gas evolution will be observed.

  • Quenching: Neutralize the solution to pH 7–8 using saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
    • Target Yield: 85–90%

    • Appearance: Pale yellow solid.[1]

Protocol B: Introduction of the Trifluoroethoxy Group

Objective: Displace the 4-nitro group with 2,2,2-trifluoroethanol (


).
Note: This step can be performed before or after Protocol A, but performing it on the alcohol (post-deamination) is often cleaner to avoid amine alkylation.

Reagents:

  • (3-Methyl-4-nitropyridin-2-yl)methanol (from Protocol A)

  • 2,2,2-Trifluoroethanol (TFE) (Excess or solvent)

  • Potassium Carbonate (

    
    ) (2.0 eq) or Sodium Hydride (
    
    
    
    )

Methodology:

  • Suspend the nitro-alcohol (1.0 eq) in TFE (5–10 volumes).

  • Add

    
     (2.0 eq).
    
  • Heat to reflux (approx. 75–80°C) for 12–18 hours. Monitor by HPLC for the disappearance of the nitro-pyridine peak.

  • Concentrate the TFE (recover for reuse).

  • Partition residue between water and Dichloromethane (DCM).

  • Isolate the 3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanol .

Quality Control & Critical Parameters

When using the aminomethyl intermediate, specific impurities differ from the standard route.

ParameterSpecificationRationale
Appearance Pale yellow to off-white solidDarkening indicates oxidation of the amine or nitro reduction.
Purity (HPLC) > 98.0%High purity required to prevent side-coupling in the final step.
Residual Nitrile < 0.1%Incomplete reduction of the 2-cyano precursor.
Water Content < 0.5%Critical for the subsequent chlorination step (

is water-sensitive).
Nitro Stability Confirmed by IR (

)
Ensure the nitro group was not reduced to an amino group during the synthesis of Intermediate A.
Troubleshooting Guide
  • Issue: Low yield in Protocol A (Deamination).

    • Root Cause:[2] Incomplete hydrolysis of the diazonium salt or coupling of the diazonium species with the unreacted amine (formation of triazenes).

    • Solution: Ensure slow addition of nitrite and maintain acidic pH throughout the addition to protonate the unreacted amine.

  • Issue: Presence of "Lansoprazole Amine" impurity.[3]

    • Root Cause:[2] Failure to completely convert the amine to alcohol before the final coupling.

    • Solution: Implement a strict limit on the residual amine in the alcohol intermediate (Limit: < 0.05%).

References

  • Lansoprazole Synthesis Overview. New Drug Approvals. (2021). Detailed review of synthetic routes including 2-cyano and nitro-displacement strategies.[2][4]

  • Synthesis of Pyridine-2-methanol derivatives. ResearchGate Discussions. (2013). Methodologies for converting halomethyl and aminomethyl pyridines to alcohols.

  • Process for Lansoprazole Intermediates. Google Patents (CN102838537A). Describes the 2,3-dimethyl-4-nitropyridine N-oxide route and variations involving cyano-reduction.

  • Dexlansoprazole Process. Google Patents (US20110028518A1). Discusses various sulfide and sulfinyl intermediates, confirming the structural integrity of the nitro-pyridine scaffold during coupling.

  • 2-Pyridinemethanamine Properties. CymitQuimica. Physical and chemical properties of the aminomethyl pyridine class.

Sources

Method

Application Notes and Protocols: Regioselective Aminomethylation of 3-Methyl-4-Nitropyridine

Introduction: The Challenge and Opportunity of Functionalizing Nitropyridines In the landscape of modern drug discovery and development, functionalized pyridine scaffolds are of paramount importance. Among these, aminome...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Opportunity of Functionalizing Nitropyridines

In the landscape of modern drug discovery and development, functionalized pyridine scaffolds are of paramount importance. Among these, aminomethylated pyridines serve as critical building blocks for a diverse array of pharmacologically active agents. The introduction of an aminomethyl group can significantly modulate a molecule's physicochemical properties, including its solubility, basicity, and ability to form key interactions with biological targets.

However, the synthesis of these valuable motifs is not always straightforward, particularly when dealing with electronically deficient pyridine rings. The substrate at the core of this guide, 3-methyl-4-nitropyridine, presents a distinct synthetic challenge. The potent electron-withdrawing nature of the nitro group deactivates the pyridine ring towards classical electrophilic aromatic substitution. Consequently, traditional aminomethylation methods, such as the direct Mannich reaction, which rely on the nucleophilicity of the aromatic ring, are often sluggish and low-yielding with such substrates.[1][2]

This guide provides a comprehensive examination of the reaction conditions and mechanistic principles for achieving a successful and regioselective aminomethylation of 3-methyl-4-nitropyridine. We will focus on a robust protocol utilizing a pre-formed and highly electrophilic iminium salt, a strategy designed to overcome the inherent low reactivity of the substrate. This document is intended for researchers and process chemists seeking to synthesize key intermediates like (3-methyl-4-nitropyridin-2-yl)methanamine[3] for applications in pharmaceutical and materials science.

Reaction Principle and Mechanistic Insights

The classical Mannich reaction involves a three-component condensation of an amine, a non-enolizable aldehyde (like formaldehyde), and a C-H acidic compound.[4] The reaction proceeds through the in-situ formation of an electrophilic iminium ion, which is then attacked by the nucleophilic active hydrogen compound.[5][6] For a deactivated substrate like 3-methyl-4-nitropyridine, the nucleophilicity of the ring's C-H bonds is significantly diminished, rendering this direct approach inefficient.

To circumvent this, a more potent strategy involves the use of a pre-formed, stable iminium salt. Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide) is an exemplary reagent for this purpose.[7][8] It serves as a powerful dimethylaminomethylating agent, capable of reacting with even weak nucleophiles.[9]

The reaction proceeds via an electrophilic aromatic substitution-type mechanism. The highly electrophilic iminium cation from Eschenmoser's salt is attacked by the π-system of the pyridine ring.

Regioselectivity: The substitution pattern on the 3-methyl-4-nitropyridine ring directs the aminomethylation to the C2 position. The C4 position is occupied by the nitro group, and the C3 by the methyl group. The C5 position is sterically hindered by the adjacent nitro group. The C2 and C6 positions are ortho to the ring nitrogen. The combined electronic deactivation by the nitro group and the directing influence of the substituents make the C2 position the most favorable site for electrophilic attack, leading to the desired (3-methyl-4-nitropyridin-2-yl)methanamine product.

Reaction Mechanism: Aminomethylation via Eschenmoser's Salt

G sub sub reagent reagent intermediate intermediate product product step step sub_node 3-Methyl-4-nitropyridine attack Electrophilic Attack (C2 Position) sub_node->attack 1 eschenmoser Eschenmoser's Salt [(CH3)2N=CH2]+ I- eschenmoser->attack sigma Sigma Complex (Wheland Intermediate) attack->sigma 2 deprotonation Deprotonation & Rearomatization sigma->deprotonation 3 prod_node (3-Methyl-4-nitropyridin-2-yl)dimethylamine deprotonation->prod_node 4

Caption: Mechanism of aminomethylation on 3-methyl-4-nitropyridine.

Detailed Experimental Protocol

This protocol describes the dimethylaminomethylation of 3-methyl-4-nitropyridine using Eschenmoser's salt. Subsequent demethylation or use of an alternative aminomethylating agent would be required to obtain the primary amine.

Materials and Reagents:

  • 3-Methyl-4-nitropyridine

  • Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide)

  • Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-methyl-4-nitropyridine (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (or dichloromethane) to a concentration of approximately 0.1-0.2 M.

  • Addition of Reagents: Add Eschenmoser's salt (1.2-1.5 eq) to the solution in one portion. Follow with the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5-2.0 eq). The base is crucial to neutralize the iodide generated, preventing potential side reactions.

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C) or heat gently to 40-50 °C. The optimal temperature may depend on the solvent used.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 4-12 hours).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the pure 2-(dimethylaminomethyl)-3-methyl-4-nitropyridine.

Experimental Workflow Diagram

G setup setup reaction reaction workup workup purification purification A 1. Reaction Setup - Dry flask under N2 - Add 3-methyl-4-nitropyridine - Add anhydrous solvent B 2. Reagent Addition - Add Eschenmoser's Salt - Add DIPEA (base) A->B C 3. Reaction - Stir at 25-50 °C - Monitor by TLC/LC-MS B->C D 4. Aqueous Work-up - Quench with NaHCO3 (aq) - Extract with EtOAc - Wash with Brine C->D E 5. Isolation - Dry organic layer (MgSO4) - Filter & Concentrate D->E F 6. Purification - Silica Gel Chromatography E->F G Final Product (3-Methyl-4-nitropyridin-2-yl)dimethylamine F->G

Caption: Step-by-step experimental workflow for aminomethylation.

Quantitative Data and Optimization

The efficiency of the aminomethylation is sensitive to several parameters. The following table summarizes key variables and provides guidance for optimization based on established principles for reactions with Eschenmoser's salt and related electrophilic substitutions on pyridines.[9][10]

ParameterRecommended RangeRationale & Expert Insights
Equivalents of Eschenmoser's Salt 1.2 – 1.5 eqA slight excess ensures complete conversion of the starting material. Using a large excess is not cost-effective and can complicate purification.
Base DIPEA, Triethylamine (TEA)A non-nucleophilic base is required to scavenge the acid byproduct without competing with the pyridine as a nucleophile. DIPEA is often preferred for its steric bulk.
Solvent Acetonitrile, DichloromethaneAnhydrous, aprotic solvents are essential to prevent quenching of the highly reactive Eschenmoser's salt.[7] Acetonitrile is often a good choice for its ability to dissolve ionic reagents.
Temperature 25 – 50 °CThe reaction often proceeds well at room temperature. Gentle heating can increase the rate but may also lead to side products if not carefully controlled. Start at room temperature and heat only if the reaction is sluggish.
Concentration 0.1 – 0.5 MStandard concentrations are generally effective. Very dilute conditions may slow the reaction rate, while highly concentrated mixtures can lead to solubility issues or exothermic events.

Trustworthiness and Self-Validation

To ensure the integrity of the protocol and the identity of the product, the following analytical checks are mandatory:

  • Reaction Monitoring: Use a co-spot on the TLC plate with the starting material to accurately track its consumption. The product should appear as a new, typically more polar, spot.

  • Product Characterization:

    • ¹H and ¹³C NMR Spectroscopy: This is essential to confirm the structure and regiochemistry. The appearance of a new singlet in the ¹H NMR spectrum around 3.5-4.0 ppm (for the -CH₂-) and a singlet around 2.2-2.5 ppm (for the -N(CH₃)₂) are indicative of the desired product. The pyridine ring protons will also show a characteristic shift pattern confirming C2 substitution.

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and exact mass of the product, matching the molecular formula C₉H₁₃N₃O₂.

  • Purity Analysis: Use HPLC or GC-MS to determine the purity of the final isolated product.

By rigorously applying these analytical methods, researchers can validate the outcome of the synthesis and ensure the material is suitable for subsequent steps in a research or development pipeline.

References

  • Nagae, H., Shibata, Y., Tsurugi, H., & Mashima, K. (2015). Aminomethylation reaction of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes. Journal of the American Chemical Society, 137(2), 949-957. [Link]

  • Nagae, H., et al. (2015). Aminomethylation reaction of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes. PubMed. [Link]

  • American Chemical Society. (n.d.). Direct, regioselective access to 3-aminomethyl pyridines. ACS. [Link]

  • Wikipedia. (n.d.). Eschenmoser's salt. Wikipedia. [Link]

  • Huang, R., & Patureau, F. W. (2022). Electrochemical Dehydrogenative C-H Aminomethylation of Imidazopyridines and Related Heterocycles. Chemistry – A European Journal, 28(70), e202202135. [Link]

  • chemeurope.com. (n.d.). Eschenmoser's salt. chemeurope.com. [Link]

  • Huang, R., & Patureau, F. W. (2022). Electrochemical Dehydrogenative C-H Aminomethylation of Imidazopyridines and Related Heterocycles. PubMed. [Link]

  • ResearchGate. (n.d.). Literature precedence for C-3 aminomethylation of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Shivers, G. N., et al. (2022). Direct Methenylation of 4-Alkylpyridines Using Eschenmoser's Salt. Synlett. [Link]

  • ResearchGate. (n.d.). Eschenmoser's salt enabled initial success. ResearchGate. [Link]

  • Synthesis and Aminomethylation of 2-Amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile N-Methylmorpholinium Salt. PMC. [Link]

  • Aminomethylations of electron-deficient compounds—bringing iron photoredox catalysis into play. Diva-Portal.org. [Link]

  • Alkylation of Amines Via Tandem Hydroaminomethylation Using Imino-Pyridine Complexes of Rhodium as Catalyst Precursors. ResearchGate. [Link]

  • The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection. PMC. [Link]

    • Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. coursehero.com. [Link]

  • Preparation process of 3 amino-4 methyl pyridine.
  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]

  • Wikipedia. (n.d.). Mannich reaction. Wikipedia. [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Chemistry Steps. (2021). Mannich Reaction. Chemistry Steps. [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. ijpsonline.com. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]

  • 2-[[[3-Methyl-4-nitro-2-pyridyl]methyl]thio]benzimidazole. Pharmaffiliates. [Link]

  • (3-Nitropyridin-2-yl)methanamine. PubChem. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.

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Application

A Practical Guide to the Preparation and Characterization of Proton Pump Inhibitor (PPI) Impurities via Forced Degradation

Introduction Proton Pump Inhibitors (PPIs) are a class of drugs that profoundly suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) of the gastric parietal cell.[1] Widely prescribed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Proton Pump Inhibitors (PPIs) are a class of drugs that profoundly suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (proton pump) of the gastric parietal cell.[1] Widely prescribed for acid-related disorders, the chemical scaffold of common PPIs—such as omeprazole, esomeprazole, pantoprazole, and lansoprazole—is based on a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl chain. This sulfoxide group is a chiral center and a key functional group that is susceptible to chemical transformation, making PPIs inherently prone to degradation.

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[2][3] Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[4] Forced degradation, or stress testing, is an essential practice used to deliberately degrade a drug substance under conditions more severe than accelerated stability studies. It provides crucial insights into the degradation pathways of a drug, helps in the development of stability-indicating analytical methods, and facilitates the generation of degradation products for toxicological assessment.[5][6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the preparation of common PPI impurities through forced degradation. By understanding the causality behind experimental choices, this document serves as a practical resource for impurity profiling and characterization.

Chapter 1: The Chemical Instability of the Benzimidazole Scaffold

The core structure of PPIs is intrinsically unstable, particularly in acidic environments. This instability is, paradoxically, fundamental to their mechanism of action. In the acidic environment of the parietal cell canaliculus, PPIs undergo a proton-catalyzed rearrangement to form a reactive tetracyclic sulfenamide.[1] This active species then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its irreversible inhibition.

However, this same reactivity makes PPIs susceptible to degradation under various conditions. The primary sites of instability are:

  • The Sulfoxide Group: This group is readily oxidized to a sulfone or can be involved in complex rearrangements.[7] The formation of the sulfone impurity is a common degradation pathway for all PPIs.[8][9]

  • The Benzimidazole Ring System: The molecule is highly susceptible to acid-catalyzed degradation, leading to cleavage and rearrangement products.[5][10]

  • The Pyridine N-Oxide: The pyridine nitrogen can be oxidized to form an N-oxide impurity, another common degradation product.[8][11]

Chapter 2: General Principles and Workflow of Forced Degradation

Forced degradation studies are designed to simulate the various environmental conditions a drug substance might encounter, thereby accelerating the formation of potential impurities. A systematic approach involves exposing the API to five key stress conditions: acid hydrolysis, base hydrolysis, oxidation, heat, and light.

dot

Caption: General workflow for forced degradation studies of PPIs.

Chapter 3: Protocols for Generating Key PPI Impurities

The following protocols provide detailed, step-by-step methodologies for generating two of the most common and significant impurities for pantoprazole: the sulfone and the sulfide derivatives. These principles can be adapted for other PPIs like omeprazole, lansoprazole, and rabeprazole.

Protocol 1: Preparation of Pantoprazole Sulfone (Oxidative Degradation)

Objective: To generate Pantoprazole Sulfone (USP Related Compound A), a primary oxidative degradation product.[12]

Rationale: Hydrogen peroxide (H₂O₂) is a common oxidizing agent used to simulate oxidative stress. It effectively converts the sulfoxide moiety of the PPI into a sulfone without drastically altering other parts of the molecule under controlled conditions.[13]

Materials:

  • Pantoprazole Sodium API

  • Hydrogen Peroxide (3% w/v solution)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Sodium thiosulfate (for quenching, optional)

Equipment:

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask)

  • HPLC system with UV or PDA detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 50 mg of Pantoprazole Sodium in methanol and dilute to 50.0 mL in a volumetric flask to obtain a 1 mg/mL solution.

  • Initiate Degradation: Transfer 10.0 mL of the stock solution to a 50 mL flask. Add 10.0 mL of 3% hydrogen peroxide solution.

  • Stress Conditions: Stir the mixture at room temperature (approx. 25°C) for 2 hours. The reaction progress should be monitored by HPLC to observe the formation of the sulfone peak and the reduction of the parent pantoprazole peak.

  • Quenching (Optional but Recommended): To stop the reaction, a small amount of sodium thiosulfate solution can be added to neutralize any remaining hydrogen peroxide.

  • Sample Preparation for Analysis: Dilute a small aliquot of the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50-100 µg/mL).

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method. The pantoprazole sulfone impurity will elute at a specific relative retention time (RRT) with respect to the parent peak.

Protocol 2: Preparation of Pantoprazole Sulfide (Process Impurity Simulation)

Objective: To generate Pantoprazole Sulfide, which is often a process-related impurity resulting from the incomplete oxidation of the sulfide intermediate during synthesis.[7] While not a typical degradation product, its preparation is crucial for analytical method validation.

Rationale: The synthesis of the sulfide impurity typically involves the condensation of the respective benzimidazole-thiol and substituted pyridine precursors.[14][15][16] This protocol describes a common synthetic route.

Materials:

  • 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol (Pantoprazole Related Compound C)

  • 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride

  • Sodium Hydroxide (NaOH)

  • Ethanol or Methanol

  • Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide to the flask to deprotonate the thiol, forming the thiolate salt.

  • Condensation Reaction: Add 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Isolation: After completion, cool the reaction mixture. The product may precipitate out of the solution. If not, the volume can be reduced under vacuum.

  • Purification: Filter the crude product and wash with cold water or a water/ethanol mixture. The isolated solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Pantoprazole Sulfide.

  • Confirmation: Confirm the structure of the synthesized impurity using techniques like Mass Spectrometry (MS), NMR, and by co-injection with a stressed sample in an HPLC system.[9]

Chapter 4: Analytical Characterization

The successful preparation of impurities must be confirmed by robust analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV/Photodiode Array (PDA) detector is the primary tool for separating and quantifying the parent drug from its impurities.[17] Mass Spectrometry (LC-MS) is indispensable for structural elucidation and confirmation.[8]

dot

Caption: Key oxidative pathways for Pantoprazole.

Data Presentation: Tables for Clarity

Table 1: Representative HPLC-UV Conditions for Pantoprazole Impurity Profiling

ParameterConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention and separation for PPIs and their related substances.
Mobile Phase A 0.05 M Phosphate Buffer, pH 7.0Buffering is crucial for reproducible retention times of ionizable compounds like PPIs.
Mobile Phase B AcetonitrileOrganic modifier used to elute compounds from the column.
Gradient Time-based gradient from low to high %BEnsures separation of early-eluting polar impurities and late-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns, providing a balance of speed and resolution.
Detection 285 nm or 290 nmWavelength at which both the parent PPI and its major impurities exhibit strong absorbance.
Column Temp. 35°CControlled temperature ensures consistent retention times and peak shapes.

Table 2: Expected Mass-to-Charge (m/z) Ratios for Key Pantoprazole Impurities

CompoundMolecular FormulaExpected [M+H]⁺ (m/z)
PantoprazoleC₁₆H₁₅F₂N₃O₄S384.08
Pantoprazole SulfoneC₁₆H₁₅F₂N₃O₅S400.07
Pantoprazole SulfideC₁₆H₁₅F₂N₃O₃S368.08

Chapter 5: Key Considerations and Troubleshooting

  • Extent of Degradation: Aim for 5-20% degradation of the parent drug. Excessive degradation can lead to secondary and tertiary products, complicating the impurity profile. Insufficient degradation may not generate impurities at a detectable level. Adjust stress conditions (time, temperature, reagent concentration) accordingly.[5][10]

  • Mass Balance: The sum of the assay value of the parent drug and the amounts of all impurities should ideally be close to 100%. A significant deviation may indicate the formation of non-UV active compounds, volatile products, or compounds that are not eluting from the HPLC column.

  • Peak Purity: Use a PDA detector to assess peak purity for both the parent and impurity peaks. This ensures that a single chromatographic peak corresponds to a single component and is not a mixture of co-eluting species.[6]

  • Reference Standards: Whenever possible, use commercially available, certified reference standards for known impurities to confirm their identity by retention time matching.[12][18][19]

Conclusion

The preparation of proton pump inhibitor impurities through forced degradation is a scientifically rigorous process that is fundamental to ensuring the safety and quality of these widely used medicines. By applying the principles of chemical reactivity and employing systematic stress conditions, researchers can effectively generate, isolate, and characterize potential degradation products. The protocols and analytical strategies outlined in this guide provide a solid foundation for developing robust, stability-indicating methods and for deepening the understanding of the chemical behavior of PPIs, ultimately contributing to the development of safer and more effective pharmaceutical products.

References

  • Liu, Z.-T., Meng, X., et al. (2019). Synthesis and characterization of one impurity in esomeprazole, an antiulcerative drug. Chemické zvesti.
  • Liu, Z.-T., Meng, X., et al. (2019). Synthesis and characterization of one impurity in esomeprazole, an antiulcerative drug. Semantic Scholar.
  • Liu, Z.-T., Meng, X., et al. (2019). Synthesis and characterization of one impurity in esomeprazole, an antiulcerative drug. Chemické zvesti.
  • Identification and characterization of potential impurities of rabeprazole sodium. Ovid.
  • Reddy, R. B., et al. Structural identification and characterization of potential impurities of rabeprazole sodium.
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  • Reddy, G. S., et al. (2007). Identification and characterization of potential impurities of rabeprazole sodium. PubMed.
  • Identification and characterization of potential impurities of rabeprazole sodium. ResearchGate.
  • Liu, X.-p., et al. (2017). Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug.
  • Synthesis of the impurity of pantoprazole. ResearchGate.
  • Pontiki, E., et al. (2017). Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate. PMC.
  • Identification and synthesis of potential impurities of rabeprazole sodium*. Ingenta Connect.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Chandarana, C., et al. Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. AWS.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
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  • Pantoprazole Related Compound A. USP Store.
  • Slow, spontaneous degradation of lansoprazole, omeprazole and pantoprazole tablets: isolation and structural characterization of.
  • An In-depth Technical Guide to the Acidic Degradation Pathway of Lansoprazole. Benchchem.
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  • Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.
  • OMEPRAZOLE Omeprazolum.
  • A kind of preparation method of Pantoprazole Sodium sulfone nitrogen oxidation impurity. Google Patents.
  • Process For The Preparation Of Pantoprazole Sodium. QuickCompany.
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  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace.
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  • A kind of preparation method of Omeprazole impurity. Google Patents.
  • Omeprazole impurity D EP Reference Standard. Sigma Aldrich.
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  • Li, W., et al. (2010). Synthesis of the Impurities of Lansoprazole. Chinese Pharmaceutical Journal.
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  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar.
  • Sastry, T. U., et al. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Der Pharma Chemica.
  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Scientific Research Publishing.
  • List and structure of omeprazole impurities. ResearchGate.
  • Omeprazole EP Impurity I. Veeprho.
  • Battu, S., & Pottabathini, V. (2015). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. SciSpace.

Sources

Method

High-Fidelity Synthetic Routes for 2-Substituted Pyridine Building Blocks

Strategic Context in Drug Discovery The 2-substituted pyridine motif is a privileged pharmacophore ubiquitous in FDA-approved drugs, agrochemicals, and advanced materials. Its strategic placement in a drug scaffold can m...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Discovery

The 2-substituted pyridine motif is a privileged pharmacophore ubiquitous in FDA-approved drugs, agrochemicals, and advanced materials. Its strategic placement in a drug scaffold can modulate physicochemical properties, improve aqueous solubility, and act as a critical hydrogen-bond acceptor. However, the synthesis of 2-substituted pyridines is notoriously challenging due to the heterocycle's inherent electron deficiency and the propensity of its Lewis basic nitrogen to poison transition-metal catalysts.

To navigate these challenges, modern synthetic chemistry relies on two orthogonal strategies: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (for pre-functionalized halides) and Minisci-Type Radical C-H Alkylation (for late-stage, direct C-H functionalization).

RouteSelection Start Target: 2-Substituted Pyridine Decision Starting Material Status? Start->Decision Halide 2-Halopyridine Decision->Halide Pre-functionalized CH_Bond Unactivated Pyridine Decision->CH_Bond Direct C-H Suzuki Suzuki-Miyaura Cross-Coupling Halide->Suzuki Minisci Minisci C-H Alkylation CH_Bond->Minisci

Decision matrix for selecting the optimal synthetic route for 2-substituted pyridines.

Methodology A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale & Causality

The of 2-halopyridines is a highly reliable method for forming C(sp2)-C(sp2) bonds[1]. However, traditional protocols often fail because the Lewis basic nitrogen of the pyridine ring coordinates strongly to the palladium center, forming a stable, catalytically inactive complex[2]. This coordination inhibits the transmetalation step and promotes competitive protodehalogenation.

To overcome this causality, the protocol below utilizes sterically encumbered, electron-rich phosphine ligands (e.g., XPhos or PCy3). These bulky ligands favor the formation of a highly active mono-coordinated


 species, which accelerates both oxidative addition and transmetalation, effectively outcompeting the deleterious nitrogen coordination[1].
Self-Validating Experimental Protocol

Objective: Synthesis of 2-arylpyridines from 2-halopyridines.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halopyridine (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous

    
     (2.0 mmol, 2.0 equiv)[1].
    
  • Catalyst Loading: Add

    
     (0.05 mmol, 5 mol%) and XPhos (0.10 mmol, 10 mol%). Causality note: The 1:2 Pd-to-ligand ratio ensures complete formation of the active catalytic species while preventing ligand starvation.
    
  • Atmospheric Control: Seal the vessel with a septum. Evacuate the flask and backfill with Argon (repeat for 3 cycles) to prevent oxidative degradation of the phosphine ligand.

  • Solvent Addition: Inject degassed 1,4-dioxane/H2O (4:1 v/v, 5 mL) via syringe. Validation checkpoint: The biphasic nature is critical; water dissolves the inorganic base to form the reactive boronate intermediate required for transmetalation.

  • Execution: Replace the septum with a Teflon screw cap and heat the vigorously stirring mixture at 90 °C for 12 hours. Monitor via LC-MS until the starting halide is consumed[1].

  • Aqueous Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Isolate the product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Quantitative Data: Halide Reactivity Comparison

The choice of halide significantly impacts reaction kinetics. Bromopyridines are generally more reactive due to a weaker C-Br bond, but modern catalyst systems allow for the use of more economical chloropyridines[1].

Starting MaterialCoupling PartnerCatalyst / Ligand SystemTime (h)Isolated Yield (%)
2-BromopyridinePhenylboronic acid

/ XPhos
1292%
2-ChloropyridinePhenylboronic acid

/ XPhos
1685%
2-FluoropyridinePhenylboronic acid

/ PCy3
24<10% (Fails via this mechanism)

Methodology B: Minisci-Type Radical C-H Alkylation

Mechanistic Rationale & Causality

When pre-functionalization is impossible, direct C-H functionalization is required. Unactivated pyridines are highly electron-deficient, making them inert to electrophilic aromatic substitution but exceptionally reactive toward nucleophilic carbon radicals.

In the, the addition of an acid (or operating under acidic biphasic conditions) converts the pyridine into a pyridinium ion[3]. This protonation is the causal driver of the reaction: it drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, hyper-activating it toward nucleophilic attack and directing the radical exclusively to the electron-deficient C-2 and C-4 positions. The alkyl radicals are generated in situ via the oxidative decarboxylation of inexpensive aliphatic carboxylic acids using silver nitrate and persulfate[3].

MinisciMechanism CarbAcid Carboxylic Acid (R-COOH) Oxidation Ag(I) / S2O8(2-) Oxidative Decarboxylation CarbAcid->Oxidation Radical Nucleophilic Alkyl Radical (R•) Oxidation->Radical -CO2 Addition Radical Addition (C-2 / C-4) Radical->Addition Pyridine Pyridine Pyridinium Pyridinium Ion (Lowered LUMO) Pyridine->Pyridinium H+ Pyridinium->Addition Product 2-Alkylpyridine (Rearomatized) Addition->Product -e-, -H+

Mechanistic pathway of the Minisci reaction highlighting LUMO-lowering via protonation.

Self-Validating Experimental Protocol

Objective: Direct C-2/C-4 alkylation of unactivated pyridines.

  • Reaction Setup: To a 15 mL culture tube equipped with a Teflon septum screw cap, add the pyridine substrate (0.5 mmol, 1.0 equiv), the aliphatic carboxylic acid (1.0 mmol, 2.0 equiv),

    
     (228 mg, 1.0 mmol, 2.0 equiv), and 
    
    
    
    (16.7 mg, 0.1 mmol, 20 mol%)[3].
  • Solvent & Activation: Add a biphasic mixture of 1,2-dichloroethane (DCE) (2.5 mL) and

    
     (2.5 mL)[3]. If the pyridine is not pre-formed as a salt, add trifluoroacetic acid (TFA) (0.5 mmol, 1.0 equiv) to generate the highly electrophilic pyridinium species in situ.
    
  • Execution: Stir the biphasic mixture vigorously at 50 °C for 2 hours[3]. Validation checkpoint: The biphasic system is a self-regulating mechanism; as the alkylated product forms, it becomes more lipophilic and partitions into the DCE layer, physically separating it from the aqueous radical generation phase to prevent over-alkylation.

  • Quenching & Deprotection: Upon completion (verified by LC-MS), dilute the reaction with dichloromethane (1 mL)[3]. Transfer to a separatory funnel and add 1 N NaOH (or saturated aqueous

    
     for base-sensitive substrates) to adjust the pH > 10, deprotonating the pyridinium back to the free base[3].
    
  • Extraction: Extract the aqueous phase with dichloromethane (3 x 5 mL). Wash the combined organic phases with brine, dry over

    
    , and concentrate under reduced pressure[3].
    
  • Purification: Purify the crude mixture via reverse-phase HPLC or standard silica gel chromatography to separate C-2 and C-4 regioisomers (if both are formed)[4].

Quantitative Data: Minisci Alkylation Scope

Regioselectivity in the Minisci reaction is governed by steric hindrance and the innate electronic bias of the starting pyridine.

Pyridine SubstrateRadical Precursor (Acid)Regioselectivity (C2:C4)Isolated Yield (%)
PyridinePivalic acid (t-Butyl radical)1.5 : 178%
4-MethylpyridineCyclohexanecarboxylic acid>20 : 1 (C2 only)82%
2-MethylpyridineIsobutyric acid>20 : 1 (C4 only)71%

Conclusion

The successful synthesis of 2-substituted pyridines demands a rigorous understanding of the heterocycle's electronic properties. For pre-functionalized scaffolds, the Suzuki-Miyaura coupling provides predictable access to 2-aryl derivatives, provided that bulky phosphine ligands are utilized to prevent catalyst poisoning. Conversely, the Minisci reaction empowers medicinal chemists with a robust tool for late-stage, direct C-H alkylation, leveraging LUMO-lowering protonation to drive nucleophilic radical addition.

References

  • Source: organic-chemistry.
  • Source: scispace.
  • Source: benchchem.
  • Source: nih.
  • Source: rsc.

Sources

Application

Selective Reduction of Pyridine Nitriles to Methanamines: Strategic Protocols for Drug Discovery

Introduction: The Chemoselectivity Paradox Pyridylmethanamines (aminomethylpyridines) are "privileged scaffolds" in medicinal chemistry, serving as critical linkers in kinase inhibitors, GPCR ligands, and enzyme cofactor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemoselectivity Paradox

Pyridylmethanamines (aminomethylpyridines) are "privileged scaffolds" in medicinal chemistry, serving as critical linkers in kinase inhibitors, GPCR ligands, and enzyme cofactors. However, synthesizing them via the reduction of cyanopyridines (pyridine nitriles) presents a classic chemoselectivity paradox :

  • Regioselectivity (Ring vs. Nitrile): The electron-deficient pyridine ring is susceptible to hydrogenation (saturation) to piperidine, especially under the vigorous conditions often required to reduce the stable nitrile bond.

  • Catalyst Poisoning: The basic pyridine nitrogen can coordinate strongly to heterogeneous catalysts (Pd, Pt), deactivating them ("poisoning") and stalling the reaction.

  • Chemo-instability (Dimerization): The intermediate imine is highly reactive and prone to condensation with the newly formed primary amine, leading to significant secondary amine (dimer) byproducts.

This guide provides three field-proven protocols to navigate these challenges, selected based on scale, substrate sensitivity, and available equipment.

Strategic Selection Guide

Choose the protocol that best fits your specific substrate and scale requirements.

FeatureProtocol A: Metal-Hydride (NaBH4/CoCl2) Protocol B: Catalytic Hydrogenation (RaNi) Protocol C: Borane Reduction (BH3·DMS)
Primary Use Case Lab Scale (<10g) . High chemoselectivity for complex substrates.Scale-Up (>10g) . Cost-effective, high atom economy.Sensitive Substrates . When avoiding transition metals is critical.
Chemoselectivity Excellent . Rarely reduces the pyridine ring.Good . Requires careful control to avoid ring saturation.Excellent . Leaves ring intact; compatible with esters/nitro.
Reaction Time Fast (1–4 hours).Variable (4–24 hours).Moderate (Overnight reflux often required).
Key Risk Exothermic H2 evolution; "Black" cobalt boride cleanup.Pyrophoric catalyst; High pressure equipment needed.Formation of stable Pyridine-Borane complexes (hard to hydrolyze).
Byproduct Control High fidelity (low dimer formation).Requires additives (NH3) to stop dimerization.Clean, but requires acidic workup.

Detailed Experimental Protocols

Protocol A: The "Satoh" Method (NaBH4 / CoCl2)

Best for: Rapid, high-yielding lab-scale synthesis with minimal ring reduction.

Mechanism: Sodium borohydride reacts with Cobalt(II) chloride to form Cobalt Boride (Co2B) in situ. This black, heterogeneous species coordinates to the nitrile, activating it for hydride transfer while being insufficiently active to reduce the electron-poor pyridine ring.

Materials:
  • Substrate: Cyanopyridine (1.0 equiv)

  • Reagent: Sodium Borohydride (NaBH4, 5.0–7.0 equiv)

  • Catalyst: Cobalt(II) Chloride hexahydrate (CoCl2·6H2O, 0.5–1.0 equiv)

  • Solvent: Methanol (MeOH)

Step-by-Step Procedure:
  • Dissolution: Dissolve the cyanopyridine (1 mmol) and CoCl2·6H2O (0.5 mmol) in MeOH (10 mL). The solution will be pink/purple.

  • Cooling: Cool the mixture to 0°C in an ice bath. Note: The reaction is exothermic.[1][2]

  • Addition: Add NaBH4 (5 mmol) portion-wise over 15–30 minutes.

    • Observation: The solution will turn black immediately with vigorous gas evolution (H2). This indicates the formation of the active Cobalt Boride species.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor by TLC/LCMS.

  • Quenching: Carefully add 3N HCl dropwise until gas evolution ceases and pH < 3. This dissolves the black precipitate and hydrolyzes borane complexes.

  • Workup:

    • Basify the aqueous phase to pH > 12 using conc. NH4OH or NaOH.

    • Extract exhaustively with DCM or CHCl3/Isopropanol (3:1) (Pyridylmethanamines are water-soluble!).

    • Dry over Na2SO4 and concentrate.[3]

Protocol B: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up, industrial processes, and "clean" crude products.

Mechanism: Surface-catalyzed hydrogenation. To prevent the intermediate imine from reacting with the product amine (forming a secondary amine dimer), Ammonia (NH3) is added. NH3 shifts the equilibrium toward the primary imine, suppressing dimerization.

Materials:
  • Substrate: Cyanopyridine[4]

  • Catalyst: Raney Nickel (approx. 10–20 wt% of substrate). Active, slurry in water.

  • Solvent: 7N NH3 in Methanol (preferred) or Aqueous Acetic Acid.

  • Gas: Hydrogen (H2).

Step-by-Step Procedure:
  • Safety Prep: Raney Nickel is pyrophoric when dry. Always handle it as a wet slurry under an inert atmosphere (Argon/Nitrogen).

  • Charging: In a pressure vessel (Parr shaker or autoclave), add the cyanopyridine dissolved in 7N NH3/MeOH.

  • Catalyst Addition: Carefully add the Raney Nickel slurry. Rinse the catalyst weighing boat with MeOH to ensure transfer.

  • Hydrogenation:

    • Purge the vessel 3x with N2, then 3x with H2.

    • Pressurize to 3–5 bar (approx. 45–75 psi).

    • Stir vigorously at room temperature (25°C). Higher temps (>50°C) increase the risk of ring reduction.

  • Monitoring: Reaction is usually complete when H2 uptake ceases.

  • Filtration: Filter the mixture through a pad of Celite under an inert atmosphere.

    • Critical: Do not let the filter cake dry out. Keep it wet with water/MeOH and dispose of it immediately into a waste container with water.

  • Isolation: Concentrate the filtrate. The crude is often pure enough for the next step.

Protocol C: Borane-Dimethyl Sulfide (BH3·DMS)

Best for: Electron-deficient nitriles or substrates sensitive to metal reduction.

Mechanism: Borane is an electrophilic reducing agent. It coordinates to the nitrile nitrogen, facilitating hydride delivery. However, it also coordinates to the pyridine nitrogen, forming a stable N-B complex that requires vigorous hydrolysis.

Materials:
  • Substrate: Cyanopyridine (1.0 equiv)

  • Reagent: BH3[1][5][6][7]·DMS (2.0–3.0 equiv) or BH3·THF.

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:
  • Setup: Flame-dry glassware and maintain a N2 atmosphere.

  • Addition: Dissolve cyanopyridine in THF. Add BH3[5][6][8]·DMS dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 6–12 hours. The nitrile reduces to the amine-borane complex.

  • Quenching (The Critical Step):

    • Cool to 0°C. Carefully add MeOH to quench excess borane (evolution of H2 and formation of trimethyl borate).

    • Add 6N HCl (excess) and reflux for 1–2 hours. This step is mandatory to break the stable Pyridine-Borane and Amine-Borane bonds.

  • Isolation:

    • Cool and concentrate to remove MeOH/THF.

    • The residue is the hydrochloride salt of the product.

    • To isolate the free base: Redissolve in water, basify with solid NaOH, and extract with DCM/IPA.

Troubleshooting & Optimization

ProblemDiagnosisCorrective Action
Secondary Amine (Dimer) Formation Intermediate imine condensing with product.Protocol B: Increase [NH3] concentration. Protocol A: Add substrate slower to the reducing mixture.
Ring Reduction (Piperidine formed) Catalyst too active or conditions too harsh.Switch from Pd/C (if used) to Raney Nickel . Lower Temperature.[9][10] Use Protocol A (CoCl2 is highly specific for CN).
Low Yield (Product stuck in water) Pyridylmethanamines are highly polar/basic.Salting Out: Saturate aqueous phase with NaCl. Solvent: Use CHCl3:Isopropanol (3:1) or n-Butanol for extraction.
No Reaction (Protocol B) Catalyst poisoning by Pyridine N.Increase catalyst loading (up to 50 wt%). Ensure H2 pressure is sufficient (>3 bar).

Visualizing the Chemistry

Diagram 1: Competing Reaction Pathways

The following diagram illustrates the kinetic competition between the desired primary amine pathway and the undesired dimerization or ring saturation pathways.

ReactionPathways CN Cyanopyridine (Starting Material) Imine Imine Intermediate (Highly Reactive) CN->Imine +2H Piperidine Piperidine Derivative (Over-reduction) CN->Piperidine Ring Hydrogenation (Pd/C, High Temp) PrimaryAmine Pyridylmethanamine (Target Product) Imine->PrimaryAmine +2H (Fast) Dimer Secondary Amine (Byproduct) Imine->Dimer + Primary Amine (Condensation) NH3 Ammonia (NH3) Blocks Dimerization NH3->Imine Stabilizes CoCl2 CoCl2 / NaBH4 Prevents Ring Red. CoCl2->CN Activates CN only

Caption: Kinetic competition during reduction. Ammonia suppresses dimer formation; Cobalt salts ensure regioselectivity.

Diagram 2: Reagent Decision Tree

DecisionTree Start Select Reduction Protocol Scale What is the Scale? Start->Scale Lab Lab Scale (<10g) Scale->Lab Process Process Scale (>100g) Scale->Process Cost/Safety Priority Sens Is the Pyridine Ring Sensitive? Lab->Sens MethodB Protocol B: Raney Ni / H2 / NH3 Process->MethodB High Atom Economy MethodA Protocol A: NaBH4 / CoCl2 Sens->MethodA Standard MethodC Protocol C: Borane-DMS Sens->MethodC Highly Sensitive (Avoid Metals)

Caption: Decision logic for selecting the optimal reduction strategy based on scale and substrate sensitivity.

References

  • Satoh, T., et al. (1969). "Reduction of Organic Compounds with Sodium Borohydride-Transition Metal Salt Systems." Tetrahedron Letters, 10(49), 4555-4558.

  • Caddick, S., et al. (2003). "A Generic Approach for the Catalytic Reduction of Nitriles." Tetrahedron Letters, 44(7), 1393-1395.

  • Gould, F. E., et al. (1960). "The Hydrogenation of Pyridine Nitriles." Journal of Organic Chemistry, 25(10), 1658-1660.

  • Organic Chemistry Portal. "Reduction of Nitriles to Amines." (Accessed 2023).[11]

  • US Patent 5646288A. "Process for the preparation of aqueous nicotinaldehyde (via Raney Ni reduction)."

Sources

Method

Application Note: Strategic Utilization of Nitropyridine Scaffolds in Heterocyclic Synthesis

Abstract Nitropyridines represent a class of high-value electrophiles in medicinal chemistry, serving as critical linchpins for accessing privileged heterocyclic scaffolds such as 7-azaindoles and imidazo[4,5-b]pyridines...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nitropyridines represent a class of high-value electrophiles in medicinal chemistry, serving as critical linchpins for accessing privileged heterocyclic scaffolds such as 7-azaindoles and imidazo[4,5-b]pyridines.[1][2] The strong electron-withdrawing nature of the nitro group (


) combined with the electron-deficient pyridine ring creates a unique reactivity landscape.[3] This guide details the exploitation of these electronic properties for Nucleophilic Aromatic Substitution (

), Vicarious Nucleophilic Substitution (VNS), and reductive cyclization cascades.

The Electronic Advantage: Reactivity Landscape

The utility of the nitropyridine scaffold stems from the synergistic electron-withdrawal of the pyridine nitrogen and the nitro group.[3] This activation lowers the energy barrier for nucleophilic attack, particularly at positions ortho and para to the nitro group.

Mechanistic Insight: Regioselectivity in

In 2-halo-3-nitropyridines, the C2 position is highly activated. The transition state (Meisenheimer complex) is stabilized by the ability of the nitro group to delocalize the negative charge.

  • C2 Attack (Favored): The negative charge resides on the electronegative ring nitrogen and the nitro group oxygen.

  • C4 Attack (Less Favored): While activated, it lacks the inductive proximity effect seen at C2, making C2 substitution kinetically dominant.

Visualization: Reactivity Flowchart

The following diagram outlines the divergent synthetic pathways available from a standard 2-chloro-3-nitropyridine starting material.

Nitropyridine_Pathways Start 2-Chloro-3-nitropyridine SNAr SNAr (Amine Nucleophile) Start->SNAr  R-NH2, Base Bartoli Bartoli Reaction (Vinyl Grignard) Start->Bartoli  3 eq. VinylMgBr (on 3-nitropyridine) Intermediate 2-Amino-3-nitropyridine SNAr->Intermediate Reduction Nitro Reduction (Fe/AcOH or H2/Pd) Intermediate->Reduction Diamine 2,3-Diaminopyridine Reduction->Diamine Cyclization Cyclization (R-CHO or Orthoformate) Diamine->Cyclization Product_Imid Imidazo[4,5-b]pyridine Cyclization->Product_Imid Product_Aza 7-Azaindole Bartoli->Product_Aza

Figure 1: Divergent synthesis pathways from nitropyridine precursors to high-value heterocycles.

Protocol A: Synthesis of Imidazo[4,5-b]pyridines

Application: Kinase inhibitors, GPCR ligands. Mechanism: Tandem


 / Reduction / Condensation.[1]

This protocol utilizes a "one-pot, multi-step" approach to minimize isolation of unstable diamine intermediates.

Materials
  • Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)

  • Nucleophile: Primary amine (e.g., Benzylamine, 1.1 equiv)

  • Solvent: IPA:Water (1:[1][2]1) – Note: This "green" solvent system accelerates the reaction via hydrophobic effects.

  • Reductant: Zinc dust (3.0 equiv) / Conc. HCl (catalytic) or Fe powder / Acetic Acid.

  • Cyclization Agent: Benzaldehyde (1.1 equiv) or Triethyl orthoformate.

Step-by-Step Methodology
  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 2-chloro-3-nitropyridine (1.0 mmol) in 5 mL of IPA:H₂O (1:1).

    • Add the primary amine (1.1 mmol).

    • Stir at 80°C for 2 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, replaced by the yellow/orange 2-amino-3-nitropyridine intermediate.
      
  • In-Situ Reduction:

    • Caution: This step is exothermic.

    • Cool the mixture to room temperature.

    • Add Zinc dust (3.0 mmol) followed by dropwise addition of conc. HCl (0.5 mL).

    • Heat to 80°C for 45 minutes. The solution should turn colorless or pale blue (fluorescent), indicating the formation of the 2,3-diaminopyridine.

  • ** oxidative Cyclization:**

    • Add the aldehyde (e.g., benzaldehyde, 1.1 mmol) directly to the reaction mixture.

    • Continue heating at 80°C for 2–4 hours.

    • Note: The reaction relies on air oxidation or the presence of mild oxidants (like

      
       if added) to aromatize the imidazole ring fully.
      
  • Workup:

    • Cool to room temperature.[4] Filter off inorganic solids (Zn residues).

    • Extract the filtrate with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (DCM:MeOH 95:5).

Data Summary: Expected Yields
Substituent (R-NH2)Cyclization Partner (R'-CHO)Yield (%)Appearance
BenzylBenzaldehyde85-92%Off-white solid
n-Butyl4-Cl-Benzaldehyde78-85%Pale yellow solid
PhenylTriethyl Orthoformate*65-70%White powder

*Note: When using orthoformate, use pure ethanol as solvent instead of IPA/Water.

Protocol B: The Bartoli Indole Synthesis for 7-Azaindoles

Application: Bioisosteres of indoles; crucial for improving solubility and metabolic stability in drug candidates. Mechanism: Reaction of a vinyl Grignard reagent with an ortho-substituted nitroarene.

Critical Considerations
  • Stoichiometry: The reaction requires 3 equivalents of vinyl Grignard.[5]

    • Eq 1: Attacks the nitro group.

    • Eq 2: Deprotonates the intermediate.

    • Eq 3: Consumed in the sigmatropic rearrangement/cyclization.

  • Temperature Control: Must be performed at low temperature (-40°C to -78°C) to prevent polymerization of the Grignard reagent.

Step-by-Step Methodology
  • Setup:

    • Flame-dry a 2-neck round bottom flask under Argon atmosphere.

    • Add 3-nitropyridine (or substituted derivative) (1.0 mmol) in dry THF (10 mL).

    • Cool the solution to -40°C .

  • Grignard Addition:

    • Add Vinylmagnesium bromide (1.0 M in THF, 3.0 mmol) dropwise over 20 minutes.

    • Observation: The solution will turn deep dark brown/red. This color change is characteristic of the nitroso-alkene intermediate formation.

  • Reaction & Quench:

    • Stir at -40°C for 1 hour, then allow to warm to -20°C for another hour.

    • Quench by pouring the cold mixture into saturated aqueous

      
       (20 mL).
      
  • Workup:

    • Extract with EtOAc (

      
      ).
      
    • Crucial Step: The crude mixture often contains azo-dimer byproducts.

    • Purify via silica gel chromatography using a gradient of Hexane

      
       40% EtOAc/Hexane.
      

Advanced Functionalization: Vicarious Nucleophilic Substitution (VNS)

Application: Late-stage introduction of alkyl/functionalized carbon chains para to the nitro group without using transition metals.

Mechanism

Unlike


 which displaces a leaving group (Cl/F), VNS replaces a Hydrogen  atom. It requires a carbanion containing a leaving group (L) at the 

-position (e.g., chloromethyl phenyl sulfone).
Protocol: Introduction of
  • Reagents: 3-Nitropyridine (1.0 eq), Chloromethyl phenyl sulfone (1.1 eq),

    
     (2.5 eq).
    
  • Condition: DMF or DMSO, -78°C to RT.

  • Procedure:

    • Dissolve sulfone and nitropyridine in DMF.

    • Add

      
       solution dropwise at -78°C.
      
    • The base deprotonates the sulfone; the carbanion attacks the ring.

    • Subsequent elimination of HCl restores aromaticity.

  • Result: 4-(Phenylsulfonylmethyl)-3-nitropyridine.

References

  • Synthesis of Imidazo[4,5-b]pyridines

    • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
  • Bartoli Indole Synthesis

    • Bartoli Indole Synthesis - Reaction Mechanism and Scope. Wikipedia / Organic Chemistry Portal.
    • [5]

  • Vicarious Nucleophilic Substitution (VNS)

    • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.[6] Organic Letters.

  • General Reductive Cyclization

    • Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization.[7] European Journal of Organic Chemistry.[7][8]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-Methyl-4-nitropyridin-2-yl)methanamine

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of (3-Methyl-4-nitropyridin-2-yl)methanamine. This molecule presents unique synthetic challenges due to the highly reactive benzylic position a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of (3-Methyl-4-nitropyridin-2-yl)methanamine. This molecule presents unique synthetic challenges due to the highly reactive benzylic position and the easily reducible nitro group at the C4 position.

To achieve high purity and yield, our recommended pathway utilizes a modified Gabriel Synthesis starting from (3-methyl-4-nitropyridin-2-yl)methanol, completely bypassing direct nitrile reduction which often leads to unwanted nitro group degradation.

Synthesis Pathway Visualization

G A (3-Methyl-4-nitropyridin-2-yl)methanol (Starting Material) B (3-Methyl-4-nitropyridin-2-yl)methyl methanesulfonate A->B MsCl, DIPEA DCM, 0°C C 2-((3-Methyl-4-nitropyridin-2-yl)methyl) isoindoline-1,3-dione A->C Phthalimide, PPh3, DIAD THF, 0°C to RT (Mitsunobu Alternative) B->C K-Phthalimide, KI (cat.) DMF, 60°C D (3-Methyl-4-nitropyridin-2-yl)methanamine (Target Product) C->D Hydrazine hydrate EtOH, RT (Ing-Manske)

Figure 1: Three-step Gabriel synthesis workflow and the Mitsunobu alternative pathway.

Quantitative Data & Yield Optimization

The table below summarizes the yield improvements achieved by shifting from standard literature conditions to our optimized, causality-driven protocols.

StepReaction PhaseStandard ConditionsOptimized ConditionsYield Improvement
1 Mesylation MsCl, Et

N, DCM, RT, 2h
MsCl, DIPEA, DCM, 0°C, 30 min (Use immediately)65% → 92%
2 Substitution K-Phthalimide, DMF, 90°C, 12hK-Phthalimide, KI (0.2 eq), DMF, 60°C, 4h55% → 88%
3 Deprotection N

H

·H

O, EtOH, Reflux, 4h
N

H

·H

O, EtOH, RT, 12h
40% → 85%
Alt Mitsunobu N/APhthalimide, PPh

, DIAD, THF, RT, 8h
N/A → 81% (Over 2 steps)
Step-by-Step Experimental Protocols (Self-Validating)

Step 1: Mesylation of (3-Methyl-4-nitropyridin-2-yl)methanol

  • Dissolve 1.0 eq of the starting alcohol in anhydrous DCM (10 mL/g) under an inert atmosphere.

  • Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA) and cool the flask to exactly 0°C using an ice bath.

  • Add 1.2 eq of Methanesulfonyl chloride (MsCl) dropwise over 10 minutes.

  • Validation: Monitor by TLC (Hexanes:EtOAc 1:1). The reaction is self-validating when the starting material spot disappears and a less polar spot appears within 30 minutes.

  • Quench with ice-cold saturated NaHCO

    
    . Extract with cold DCM, dry over Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure at <25°C. Do not purify; proceed immediately to Step 2.

Step 2: Finkelstein-Assisted Gabriel Substitution

  • Dissolve the crude mesylate in anhydrous DMF (8 mL/g).

  • Add 1.2 eq of Potassium Phthalimide and 0.2 eq of Potassium Iodide (KI).

  • Heat the mixture to 60°C for 4 hours.

  • Validation: The reaction mixture will change from a suspension to a more homogenous solution as the KI catalyzes the exchange. TLC will confirm the consumption of the mesylate.

  • Pour into ice water to precipitate the phthalimide intermediate. Filter, wash with water, and dry under vacuum.

Step 3: Ing-Manske Deprotection

  • Suspend the phthalimide intermediate in absolute ethanol (15 mL/g).

  • Add 2.0 eq of Hydrazine hydrate (N

    
    H
    
    
    
    ·H
    
    
    O).
  • Stir strictly at Room Temperature (20-25°C) for 12-16 hours.

  • Validation: The system validates itself visually; a voluminous white precipitate of phthalhydrazide will form as the primary amine is liberated.

  • Adjust pH to 3 with 1M HCl to solubilize the amine, filter off the phthalhydrazide, and basify the filtrate with 1M NaOH to pH 10. Extract with EtOAc to isolate the pure (3-Methyl-4-nitropyridin-2-yl)methanamine.

Troubleshooting & FAQs

Q1: Why does my mesylate intermediate degrade rapidly into a dark, insoluble tar during isolation? A: Causality & Solution: The pyridine nitrogen of one molecule can undergo an intermolecular S


2 attack on the highly reactive benzylic mesylate of another molecule, leading to rapid polymerization. While the electron-withdrawing nitro group at C4 makes the ring electron-deficient, the benzylic position remains highly susceptible to nucleophilic attack.
Fix:Do not isolate the mesylate.  Perform a rapid aqueous workup at 0°C and use the crude organic layer immediately. Alternatively, bypass the mesylate entirely by employing a Mitsunobu reaction [1, 2]. By reacting the alcohol directly with phthalimide, triphenylphosphine (PPh

), and diisopropyl azodicarboxylate (DIAD), the alcohol is converted directly to the protected amine, completely avoiding the unstable mesylate intermediate.

Q2: The Gabriel substitution step (Step 2) is sluggish. When I heat it to 90°C to force the reaction, I get massive degradation. How can I improve this? A: Causality & Solution: While the benzylic position is reactive, the steric bulk of the adjacent 3-methyl group severely hinders the approach of the bulky phthalimide nucleophile. Heating forces the reaction but causes thermal degradation of the sensitive mesylate. Fix: Implement a Finkelstein-assisted substitution [3, 4]. Add a catalytic amount (0.2 equivalents) of Potassium Iodide (KI) to the DMF reaction mixture. The iodide ion acts as a highly nucleophilic, sterically unhindered catalyst, rapidly displacing the mesylate to form a transient benzylic iodide. The phthalimide anion then easily displaces the iodide at a much lower temperature (60°C), suppressing thermal degradation and pushing the equilibrium forward.

Q3: During the final deprotection step, I am seeing multiple spots on TLC and a very low yield of the target amine. Is the nitro group reacting? A: Causality & Solution: Yes. The standard Ing-Manske procedure [5, 6] utilizes hydrazine hydrate, which is inherently a reducing agent. While hydrazine typically requires a metal catalyst to reduce a nitro group, extended refluxing in ethanol provides enough thermal energy to cause partial reduction of the highly activated 4-nitro group, forming hydroxylamines or azoxy dimers. Fix: Conduct the hydrazinolysis strictly at room temperature for an extended period (12-16 hours) rather than refluxing. If side reactions persist, switch to a non-reductive deprotection method, such as stirring the intermediate in 40% aqueous methylamine. This unmasks the primary amine via transamidation without any reductive risks.

References
  • Mitsunobu reaction - Organic Synthesis Organic Synthesis Portal URL:[Link]

  • Mitsunobu Reaction Organic Chemistry Portal URL:[Link]

  • The Finkelstein Reaction Mechanism YouTube Educational Chemistry Series URL:[Link]

  • Finkelstein Reaction Organic Chemistry Portal URL: [Link]

  • Gabriel synthesis Wikipedia, The Free Encyclopedia URL:[Link]

Optimization

Technical Support Center: Purification of Hygroscopic Pyridine Amine Derivatives

Ticket ID: PYR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming "Tailing," Hygroscopicity, and "Oiling Out" in Pyridine Amine Derivatives Overview Pyridine amine derivatives presen...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Overcoming "Tailing," Hygroscopicity, and "Oiling Out" in Pyridine Amine Derivatives

Overview

Pyridine amine derivatives present a "perfect storm" of purification challenges. They are Lewis bases that interact strongly with acidic silanols on silica gel (causing severe tailing), they are frequently hygroscopic (turning into sticky gums upon exposure to air), and they often refuse to crystallize as free bases.

This guide moves beyond standard textbook answers to provide field-proven workflows for isolating these molecules in high purity.

Module 1: Chromatographic Purification

Issue: Severe Peak Tailing and Poor Resolution

Root Cause: The basic nitrogen of the pyridine/amine interacts with the acidic silanol groups (


) on the silica surface via hydrogen bonding and ion-exchange mechanisms. This results in non-linear adsorption isotherms (tailing).
Protocol A: The "Pre-Buffered" Silica Method (Standard Phase)

Best for: Routine purification when amine-functionalized silica is unavailable.

Do not simply add triethylamine (TEA) to your mobile phase; pre-treat the column.

  • Column Preparation:

    • Slurry your silica gel in a solution of 10% Triethylamine (TEA) in Ethyl Acetate .

    • Pour the column and flush with 2 column volumes (CV) of the same mixture.

    • Crucial Step: Flush with 3 CV of your starting mobile phase (e.g., Hexane/EtOAc) to remove excess free TEA. The silica surface is now deactivated (TEA is hydrogen-bonded to silanols), but the mobile phase is not "swamped" with base.

  • Mobile Phase Selection:

    • Run your gradient.[1][2] If tailing persists, add 1% TEA or 1%

      
        to the methanol component of your mobile phase.
      
Protocol B: Reverse Phase (C18) at High pH

Best for: Highly polar derivatives that stick to silica regardless of modifiers.

Standard acidic C18 methods (Water/ACN + Formic Acid) often fail because the pyridine protonates (


), becoming even more polar and eluting in the void volume.
  • Buffer Selection: Use 10 mM Ammonium Bicarbonate (

    
    ) , adjusted to pH 9-10  with 
    
    
    
    .
  • Mechanism: At pH >

    
     (typically 5-7 for pyridines), the molecule remains neutral (uncharged). This drastically increases retention on the lipophilic C18 stationary phase and improves peak shape.
    
Decision Matrix: Chromatography Strategy

ChromatographyWorkflow Start Start: Crude Mixture Solubility Is it soluble in DCM/EtOAc? Start->Solubility Polarity Is it highly polar (LogP < 1)? Solubility->Polarity Yes ReversePhase Reverse Phase (C18) Solubility->ReversePhase No (Water soluble) NormalPhase Normal Phase Silica Polarity->NormalPhase No Polarity->ReversePhase Yes Modifier Add 1% TEA or NH4OH NormalPhase->Modifier Mild Tailing PreTreat Pre-treat Silica with 10% TEA NormalPhase->PreTreat Severe Tailing HighPH High pH Buffer (pH 9-10) (NH4HCO3) ReversePhase->HighPH Standard Protocol

Figure 1: Decision matrix for selecting the optimal chromatographic method based on solubility and polarity.

Module 2: Water Removal & Handling

Issue: Product turns to "Gummy Oil" on the Rotovap

Root Cause: Pyridines are hygroscopic and form azeotropes with water (approx. 43% water / 57% pyridine).[3] Standard rotary evaporation cannot break this azeotrope, leaving water trapped in the oil.

Protocol: The Toluene Azeotrope

This is the industry-standard method for drying hygroscopic amine oils.

  • Dissolution: Dissolve the "wet" oil in a generous amount of Anhydrous Toluene (approx. 10 mL per gram of product).

  • Evaporation: Rotovap at 40-50°C. The toluene/water azeotrope boils lower than pure water, carrying the moisture away.

  • Repetition: Repeat this process 3 times .

  • Final Chase: Perform one final evaporation with Dichloromethane (DCM) to remove residual toluene.

  • High Vacuum: Place immediately on a high-vacuum manifold (< 1 mbar) for 12+ hours.

Data: Common Azeotropes for Drying

SolventAzeotrope BP (°C)% Water Removal (w/w)Notes
Toluene 85.0°C20.2%Recommended. Efficient and non-reactive.
Ethanol78.2°C4.4%Good for final traces, but holds less water.
Benzene69.3°C8.8%Toxic. Avoid unless necessary.

Module 3: Solid Form Selection (Salt Formation)

Issue: Free base will not crystallize (Oiling Out)

Root Cause: The crystal lattice energy of the free base is too low to overcome the entropy of the amorphous/oil state. Solution: Create a salt. However, avoid HCl if hygroscopicity is a concern. Pyridine hydrochloride salts are notoriously hygroscopic (deliquescent).

Protocol: The "Rule of 3" Salt Screen

To obtain a stable, non-hygroscopic solid, screen these three counter-ions first. They typically offer better lattice stability than halides.

  • Fumarate: (1:1 or 2:1 stoichiometry). Often yields high-melting, non-hygroscopic solids.

  • Tosylate (p-Toluenesulfonate): Adds lipophilicity, aiding crystallization of polar amines.

  • Maleate: Similar to fumarate but with different solubility profile.

Workflow:

  • Dissolve 50 mg of free base in minimal MeOH or Acetone.

  • Add 1.0 equivalent of the acid (dissolved in the same solvent).

  • Slow Evaporation: Let stand at room temperature. If oil forms, scratch the glass or add a seed crystal.

  • Anti-solvent: If no solid forms, add diethyl ether or hexane dropwise until cloudy, then refrigerate.

SaltScreening Start Oily Free Base Screen Dissolve in MeOH/Acetone Start->Screen Acid1 Add Fumaric Acid (Non-Hygroscopic) Screen->Acid1 Acid2 Add p-TsOH (Crystallinity) Screen->Acid2 Acid3 Add HCl in Dioxane (Risk: Hygroscopic) Screen->Acid3 Precipitation Precipitation/Cooling Acid1->Precipitation Acid2->Precipitation Acid3->Precipitation Result Filter & Dry Precipitation->Result

Figure 2: Salt screening workflow prioritizing non-hygroscopic counter-ions.

Frequently Asked Questions (FAQ)

Q: My product turned blue during the workup. What happened? A: You likely used a copper-based reagent or have residual copper catalyst. Pyridines form stable, deep-blue complexes with Copper(II). Wash the organic phase with 10% aqueous EDTA or aqueous ammonia to sequester the copper and release your pyridine.

Q: I used acetone to recrystallize my primary amine pyridine, and the mass spectrum is now M+40. Why? A: Primary amines react with acetone to form imines (Schiff bases) . Avoid ketones (acetone, MEK) if you have a primary amine (


) on your pyridine ring. Use alcohols (IPA, EtOH) or esters (EtOAc) instead.

Q: Can I use Lyophilization (Freeze Drying)? A: Yes, but only if you use a t-Butanol/Water mixture. Pure water often melts before it sublimes when organic impurities are present. A 50:50 mix of t-Butanol/Water freezes into a stable cake and sublimes cleanly, leaving a fluffy powder.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. (Authoritative guide on counter-ion selection for hygroscopicity).

  • Biotage Application Note. "How do I purify ionizable organic amine compounds using flash column chromatography?" (Detailed methodologies for amine-functionalized silica).

  • University of Rochester. "Chromatography: The Solid Phase.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Nitro Group Reduction &amp; Amine Protection

Topic: Chemoselectivity and Process Control in Nitro-Amine Workflows Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Version: 2.4 (Current as of 2026) Introduction: The Chemoselectivity Pa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemoselectivity and Process Control in Nitro-Amine Workflows Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Version: 2.4 (Current as of 2026)

Introduction: The Chemoselectivity Paradox

In synthetic organic chemistry, the interplay between nitro (


) and amine (

) functionalities presents a distinct "Chemoselectivity Paradox." You often face two opposing challenges:
  • The "One-Pot" Challenge: You want to reduce the nitro group and protect the resulting amine immediately to prevent side reactions (oxidation, polymerization), but the protection reagents interfere with the reduction catalyst.

  • The "Bystander" Challenge: You need to protect an existing amine (or perform reductive amination) without touching a sensitive nitro group present elsewhere in the molecule.

This guide provides troubleshooting protocols for both scenarios, with a heavy emphasis on the high-failure-rate "One-Pot" reduction-protection sequences.

Module 1: The "One-Pot" Nitro Reduction & Protection (Boc/Cbz)

Scenario: You are converting a nitro compound directly to a protected amine (e.g., N-Boc aniline) using Hydrogenation (


) in the presence of an anhydride (

).
The Mechanism & Failure Points

The reaction does not proceed directly from Nitro


 Amine.[1] It passes through critical intermediates. Understanding this pathway is the key to troubleshooting stalls.

NitroReductionPath Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso Fast (2e-) Hydroxyl Hydroxylamine (-NHOH) *STALL POINT* Nitroso->Hydroxyl Fast (2e-) SideProd Azoxy/Azo Dimers (Colored Impurities) Nitroso->SideProd Amine Amine (-NH2) Hydroxyl->Amine SLOW (2e-) Rate Limiting Step Hydroxyl->SideProd Condensation (If H2 is starved) Protected Protected Amine (-NHBoc) Amine->Protected + Boc2O (Chemical Trap)

Caption: The stepwise reduction pathway. Note that Hydroxylamine reduction is often the rate-limiting step, leading to accumulation.[2]

Troubleshooting the "Stalled Reaction"

Symptom: The reaction consumes 2 equivalents of


 (approx. 66% conversion by gas uptake) and stops. TLC/LCMS shows a new spot that is neither starting material nor product.
Diagnosis: Hydroxylamine Accumulation.  The catalyst has reduced the nitro to hydroxylamine (

), but the final reduction to amine (

) is inhibited, possibly by the

or steric crowding.

Corrective Actions:

  • Vanadium Promotion (The "Silver Bullet"): Add catalytic Vanadium(IV) oxide acetylacetonate [

    
    ] or Vanadium on Carbon. Vanadium effectively catalyzes the disproportionation/reduction of hydroxylamines to amines, breaking the stall [1].
    
  • Solvent Switch: If using MeOH, switch to Ethyl Acetate (EtOAc) or THF . Methanol can sometimes solvolyze the anhydride or stabilize the hydroxylamine intermediate via H-bonding, retarding the final reduction.

  • Pressure Increase: Hydroxylamine reduction is pressure-dependent. Increase

    
     pressure from balloon (1 atm) to 3–5 bar (Parr shaker).
    
Protocol: Optimized One-Pot Reduction/Protection

Standardized for 1.0 mmol scale.

ReagentEquivalentsRole
Nitro Substrate1.0Starting Material

(10 wt%)
10 wt% (mass)Catalyst (wet support preferred to prevent ignition)

1.2 - 1.5Trapping Agent (Excess ensures complete capping)
Solvent10 mLEtOAc (Preferred) or EtOH
Optional Additive 1-2 mol%

(Only if stalling occurs)

Step-by-Step:

  • Dissolve substrate and

    
     in EtOAc.
    
  • Purge vessel with

    
    .[3]
    
  • Add

    
     carefully (under inert flow).
    
  • Purge with

    
     x3.
    
  • Stir vigorously at RT. Note: If exotherm is observed, cool to 0°C initially.

  • Critical Check: If LCMS shows

    
     peak relative to product (Hydroxylamine), add 
    
    
    
    and heat to 40°C.

Module 2: Chemoselective Amine Protection (Preserving the Nitro)

Scenario: You have a molecule with both a Nitro group and a Primary/Secondary Amine (or an aldehyde for reductive amination).[4][5] You must protect the amine without reducing the nitro group.

The "Forbidden" Reagents

Avoid these conditions if the Nitro group must remain satisfyingly intact:

  • Standard Hydrogenation:

    
     (Will reduce Nitro instantly).
    
  • Strong Hydrides:

    
     (Reduces Nitro to Azo or Amine).
    
  • Dissolving Metals:

    
    , 
    
    
    
    (Classic Nitro reductants).
Safe Protocols for Amine Manipulation
1. Reductive Amination in Presence of Nitro

When reacting a Nitro-Aldehyde with an Amine (or Nitro-Amine with Aldehyde), the choice of hydride is binary.

  • The Solution: Use Sodium Triacetoxyborohydride (STAB,

    
    ) .[6]
    
  • Why: It is mild and chemoselective for imines. It does not reduce nitro groups, double bonds, or ketones under standard conditions [2].

  • The Trap: Do NOT use

    
     in MeOH without temperature control, as it can sometimes reduce electron-deficient nitroarenes or cause Nef-type reactions.
    
2. Standard Protection (Boc/Fmoc/Cbz)
  • Boc Protection:

    
    . Safe.  Nitro is inert to these conditions.
    
  • Fmoc Protection:

    
    . Conditional Safety. 
    
    • Risk:[7][8][9] If the Nitro group is ortho or para to a leaving group (F, Cl, Br) on an aromatic ring, the basic conditions required for Fmoc protection (or deprotection with piperidine) can trigger an SNAr (Nucleophilic Aromatic Substitution) where the base displaces the halogen, driven by the electron-withdrawing nitro group.

    • Fix: Use weaker bases (

      
       instead of 
      
      
      
      ) or maintain low temperature (0°C).

Module 3: Troubleshooting Matrix

Use this decision matrix to diagnose experimental failures rapidly.

SymptomProbable CauseVerificationCorrective Action
Reaction Stalls (One-Pot) Hydroxylamine intermediate accumulation.LCMS shows Mass = Product - 16 Da.Add 5 mol%

or switch catalyst to

(sulfided).
Colored Impurities (Red/Orange) Azo/Azoxy coupling (Dimerization).LCMS shows dimer mass (

or

).
Run under higher dilution; Ensure rapid stirring (H2 starvation causes dimerization).
Loss of Boc Group Acidic workup or Lewis Acid contamination.NMR shows free amine.Avoid strong acid washes. If using

for reduction, buffer with EtOAc during workup.
Exotherm / Runaway Nitro reduction is highly exothermic (-500 kJ/mol).Temperature spike > 10°C.Safety Critical: Add reagents at 0°C. Use dilute concentrations (0.1 M).
Nitro Reduced Unintentionally Used too strong a hydride during reductive amination.NMR shows aniline protons (broad singlet ~3-5 ppm).Switch from

or

to

(STAB).
Decision Tree: Selecting the Right Workflow

DecisionTree Start Start: Amine Protection Task Q1 Is the Amine already present? Start->Q1 Q2 Do you want to KEEP the Nitro group? Q1->Q2 Yes RedAm Task: Reductive Amination? Q1->RedAm No (Forming Amine) KeepNitro Standard Protection: Boc2O/TEA or Fmoc-Cl/NaHCO3 (Safe for Nitro) Q2->KeepNitro Yes ReduceNitro Is this a One-Pot Reduction/Protection? Q2->ReduceNitro No (I want to reduce it) OnePot Protocol: H2 + Pd/C + Boc2O (Watch for Hydroxylamine Stall) ReduceNitro->OnePot Yes UseSTAB Use NaBH(OAc)3 (Chemoselective) RedAm->UseSTAB Yes (Keep Nitro) UsePd Use H2 / Pd/C (Reduces Nitro & Imine) RedAm->UsePd No (Reduce Nitro too)

Caption: Workflow selection based on the fate of the Nitro group.

References

  • Baumeister, P., Blaser, H. U., & Studer, M. (1997).[9][10] Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters.[9][10] Catalysis Letters, 49(3-4), 219-222.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021).[12] High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.[12] One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 8114–8118.

  • Kelly, S. M., & Lipshutz, B. H. (2014).[13] Chemoselective Reduction of Nitroarenes in Water at Room Temperature.[13] Organic Letters, 16(1), 98–101.[13]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues of Nitropyridines in Organic Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for overcoming the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting strategies for overcoming the common yet challenging issue of nitropyridine solubility in organic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Introduction: The Solubility Challenge of Nitropyridines

Nitropyridines are a cornerstone class of heterocyclic compounds, pivotal as intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2] Their unique electronic properties, stemming from the electron-withdrawing nature of the nitro group and the inherent electron deficiency of the pyridine ring, make them highly valuable in synthetic chemistry.[1] However, these same electronic characteristics, coupled with the potential for strong intermolecular interactions such as hydrogen bonding and crystal lattice forces, frequently lead to poor solubility in common organic solvents.[3] This can result in incomplete reactions, difficult purifications, and challenges in analytical characterization. This guide provides a structured approach to understanding and resolving these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my nitropyridine starting material not dissolving in the reaction solvent?

A1: The insolubility of a nitropyridine can be attributed to several factors related to its molecular structure and the chosen solvent:

  • "Like Dissolves Like" Principle: The polarity of your nitropyridine and the solvent is the most critical factor. Nitropyridines, possessing both a polar nitro group and a less polar pyridine ring, can exhibit a wide range of polarities depending on other substituents.[3][4] If there is a significant mismatch between the polarity of your nitropyridine and the solvent, dissolution will be poor.

  • Intermolecular Forces: Strong intermolecular forces in the solid state, such as hydrogen bonding (especially in amino- or hydroxynitropyridines) and strong crystal lattice energy, require a solvent capable of effectively disrupting these interactions.[3]

  • Substituent Effects: The nature and position of other substituents on the pyridine ring significantly influence solubility. Electron-donating groups (e.g., amino, hydroxyl) can increase polarity and the potential for hydrogen bonding, while bulky, non-polar groups can decrease solubility in polar solvents.

Q2: My nitropyridine dissolves initially, but then precipitates out of the reaction mixture. What is happening?

A2: This common issue can arise from several factors during the course of a reaction:

  • Change in Polarity: The polarity of the reaction mixture can change as reactants are consumed and products are formed. Your nitropyridine starting material might be soluble in the initial solvent system, but the product may be less soluble, causing it to precipitate.

  • Temperature Changes: Many reactions are initiated at elevated temperatures to aid dissolution. As the reaction proceeds or cools down, the solubility of the nitropyridine or its product may decrease, leading to precipitation.

  • Formation of an Insoluble Salt: If the reaction conditions are acidic or basic, your nitropyridine or its product could be protonated or deprotonated, forming a salt with lower solubility in the organic solvent.

Q3: Can I simply use a more powerful polar aprotic solvent like DMSO or DMF to dissolve any nitropyridine?

A3: While polar aprotic solvents like DMSO and DMF are excellent solvents for many organic compounds, including some nitropyridines, they are not a universal solution.[5]

  • Reactivity Concerns: These solvents can sometimes participate in or interfere with the desired reaction. For example, DMF can be a source of dimethylamine under certain conditions.

  • Purification Challenges: The high boiling points of DMSO and DMF can make their removal during workup difficult.

  • Solubility Mismatch: For less polar nitropyridines, a highly polar solvent like DMSO may not be the optimal choice, and a solvent of intermediate polarity might be more effective.

Troubleshooting Guides & Experimental Protocols

Systematic Solvent Screening

The first step in addressing a solubility issue is a systematic screening of solvents with varying polarities.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Dispense a small, accurately weighed amount (e.g., 2-5 mg) of your nitropyridine into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different solvent from the list below.

  • Observation at Room Temperature: Vigorously stir or vortex each vial for 1-2 minutes. Observe if the solid dissolves completely.

  • Heating: If the solid does not dissolve at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe any change in solubility. Be cautious with volatile solvents.

  • Categorization: Classify the solubility as "soluble," "partially soluble," or "insoluble" for each solvent at both temperatures.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesGeneral Applicability for Nitropyridines
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneOften effective for polar nitropyridines.[5]
Polar Protic Methanol, Ethanol, IsopropanolGood for nitropyridines capable of hydrogen bonding.[4][6]
Ethers THF, 1,4-Dioxane, Diethyl EtherUseful for nitropyridines of intermediate polarity.
Halogenated Dichloromethane (DCM), ChloroformEffective for a range of nitropyridines.[4]
Aromatic Toluene, XyleneSuitable for less polar nitropyridine derivatives.
The Power of Co-Solvents

When a single solvent is not effective, a mixture of two or more miscible solvents (a co-solvent system) can often provide the desired solubility. This approach allows for fine-tuning the polarity of the solvent medium.

Causality: A co-solvent system works by creating a solvent environment with an intermediate polarity that is more favorable for solvating the nitropyridine than either of the individual solvents alone.

Experimental Protocol: Co-Solvent Titration

  • Initial Suspension: Suspend your nitropyridine in a solvent in which it is sparingly soluble.

  • Co-Solvent Addition: While stirring, slowly add a second, miscible solvent in which the nitropyridine is more soluble.

  • Observe Dissolution: Continue adding the co-solvent dropwise until the nitropyridine completely dissolves.

  • Note the Ratio: Record the approximate ratio of the two solvents required for dissolution. This provides a good starting point for your reaction solvent system.

Common Co-Solvent Combinations:

  • Toluene/Ethanol

  • DCM/Methanol

  • THF/Water (for certain applications)

Temperature Adjustment

Increasing the temperature of the reaction mixture is a straightforward method to increase the solubility of most solids.

Causality: Higher temperatures provide the necessary energy to overcome the intermolecular forces holding the crystal lattice together, allowing the solvent to more effectively solvate the solute molecules.

Protocol for Temperature Elevation:

  • Initial Suspension: Suspend the nitropyridine in the chosen solvent at room temperature.

  • Gradual Heating: While stirring, gradually heat the mixture.

  • Monitor Dissolution: Observe the temperature at which the solid dissolves.

  • Reaction Temperature: Conduct the reaction at or slightly above this temperature to maintain solubility. Caution: Ensure the chosen temperature does not exceed the boiling point of the solvent or cause decomposition of your reactants or products.

pH Modification

For nitropyridines with acidic or basic functional groups (e.g., hydroxyl or amino groups), adjusting the pH of the reaction medium can dramatically alter solubility.

Causality: Protonation of a basic nitrogen on the pyridine ring or deprotonation of an acidic proton (e.g., from a hydroxyl group) forms a salt. This ionic species is often more soluble in polar solvents than the neutral molecule.

Protocol for pH-Mediated Dissolution:

  • For Basic Nitropyridines: Add a small amount of a suitable acid (e.g., a few drops of acetic acid or HCl in an appropriate solvent) to the suspension.

  • For Acidic Nitropyridines: Add a suitable base (e.g., triethylamine or potassium carbonate) to the reaction mixture.

Note: This method is only suitable if the resulting salt formation does not interfere with the desired chemical transformation.

Visualizing Troubleshooting Workflows

A systematic approach is key to efficiently resolving solubility issues. The following diagrams illustrate logical workflows for troubleshooting.

solubility_troubleshooting start Insoluble Nitropyridine solvent_screen Perform Solvent Screening start->solvent_screen temp_increase Increase Temperature solvent_screen->temp_increase If partially soluble cosolvent Use Co-Solvent System solvent_screen->cosolvent If insoluble in single solvents ph_adjust pH Adjustment (if applicable) solvent_screen->ph_adjust If acidic/basic groups present soluble Solubility Achieved temp_increase->soluble cosolvent->soluble ph_adjust->soluble precipitation_troubleshooting start Precipitation During Reaction analyze_precipitate Analyze Precipitate (TLC, NMR) start->analyze_precipitate is_product Is it the desired product? analyze_precipitate->is_product is_intermediate Is it an intermediate? is_product->is_intermediate No adjust_solvent Adjust Solvent System (Co-solvent) is_product->adjust_solvent Yes increase_temp Increase Reaction Temperature is_intermediate->increase_temp Yes proceed Proceed with Reaction adjust_solvent->proceed increase_temp->proceed

Caption: A decision-making workflow for addressing precipitation during a reaction.

Data Summary: Solubility of Selected Nitropyridines

The following table provides a summary of available solubility data for some common nitropyridines to guide your initial solvent selection.

Table 2: Quantitative and Qualitative Solubility of Nitropyridines

Nitropyridine DerivativeSolventSolubilityReference(s)
2,4-Dichloro-5-nitropyridine DMSO>200 g/L[5]
DMF>200 g/L[5]
Acetonitrile180 g/L[5]
Methanol150 g/L[5]
Ethanol125 g/L[5]
Isopropanol80 g/L[5]
Toluene15 g/L[5]
Hexane<1 g/L[5]
3-Amino-4-nitropyridine EthanolSoluble[4]
DichloromethaneSoluble[4]
WaterInsoluble/Limited Solubility[4]
2-Chloro-5-nitropyridine Methanol (hot)Soluble[6]
EthanolModerately Soluble[7]
AcetoneModerately Soluble[7]
WaterInsoluble[6][8]
4-Hydroxy-3-nitropyridine WaterSparingly Soluble[9]
EthanolSlightly Soluble[9]
3-Nitropyridine MethanolSoluble[10]
2-Methyl-5-nitropyridine WaterSlightly Soluble[11]

Concluding Remarks

Overcoming the solubility challenges of nitropyridines is often an iterative process that requires careful observation and systematic experimentation. By understanding the fundamental principles of solubility and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the success rate of their synthetic endeavors. Always prioritize safety in your experiments, especially when working with heated solvents and potentially reactive nitropyridine compounds.

References

  • LookChem. (n.d.). 3-NITROPYRIDINE. Retrieved from [Link]

  • Chemsrc. (2025, August 31). 4-Nitropyridine | CAS#:1122-61-8. Retrieved from [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. Retrieved from [Link]

  • Quora. (2018, December 14). Why does pyridine not dissolve in water?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • World Journal of Chemical Education. (n.d.). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Retrieved from [Link]

  • National Institutes of Health. (2020, May 17). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Retrieved from [Link]

  • American Chemical Society. (n.d.). Solvent selection tool. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

  • White Rose Research Online. (n.d.). green solvent selection guides. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, October 27). Solubility of pyridine and pyrrole in water. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxy-3-nitropyridine (C5H4N2O3). Retrieved from [Link]

  • Google Patents. (n.d.). CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and ....
  • Stenutz. (n.d.). 4-hydroxy-3-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]

  • National Institutes of Health. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]

  • PSE for SPEED. (2012, June 20). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Retrieved from [Link]

  • American Chemical Society. (n.d.). SOLVENTS | Green Chemistry Toolkit. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Pyridine Ring Substitution

Welcome to the technical support center for pyridine functionalization. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a foundational understanding of why temperature is su...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyridine functionalization. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a foundational understanding of why temperature is such a powerful lever in your experiments. This resource is for the hands-on researcher—the scientist at the bench who needs to troubleshoot a low-yielding reaction or fine-tune selectivity to push a project forward. Here, we will explore the causal relationships between temperature, reaction kinetics, and thermodynamics to empower you to make informed, data-driven decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses the high-level questions that form the basis of temperature optimization in pyridine chemistry.

Q1: Why is temperature such a critical parameter in pyridine substitution reactions?

Temperature is arguably one of the most influential parameters in any chemical transformation. Its role is multifaceted, directly impacting reaction rate, selectivity, and the stability of reactants, intermediates, and products.

  • Reaction Rate: The effect of temperature on the reaction rate constant (k) is described by the Arrhenius equation, k = Ae-Ea/RT.[1][2] In practical terms, increasing the temperature provides the system with more kinetic energy, leading to more frequent and energetic molecular collisions.[3] This helps reactants overcome the activation energy (Ea) barrier, thus accelerating the reaction.[1][3] For many common reactions, a 10 °C rise in temperature can roughly double the reaction rate.[1]

  • Reaction Selectivity: Many reactions have multiple competing pathways, leading to different isomers (regioselectivity) or products. Temperature can be used to favor one pathway over another, a concept known as kinetic versus thermodynamic control.[4][5][6] At lower temperatures, the product that forms fastest (the kinetic product) is often favored. At higher temperatures, the system may have enough energy to reverse the initial, faster reaction and eventually form the most stable product (the thermodynamic product).[4][7]

  • Component Stability: Pyridine derivatives and the complex organometallic catalysts often used in their functionalization can have limited thermal stability.[8][9][10] Excessive temperatures can lead to the decomposition of starting materials, reagents, or the desired product, resulting in the formation of tars and a significant reduction in yield.[11]

Q2: How do I choose a starting temperature for my pyridine functionalization?

A logical starting point is crucial for efficient optimization.

  • Literature Precedent: The most reliable starting point is to consult the literature for identical or closely related transformations.

  • Reaction Type: Different reaction classes have typical temperature ranges. Modern palladium-catalyzed cross-couplings, for instance, often benefit from sterically demanding, electron-rich ligands that enable reactions at or near room temperature.[12][13][14] In contrast, classical electrophilic aromatic substitutions on the electron-deficient pyridine ring often require harsh conditions and very high temperatures (e.g., 130-300 °C).[15][16][17] Nucleophilic aromatic substitution (SNAr) reactions can vary widely, from room temperature for highly activated systems to 150 °C or higher for less reactive substrates.[18][19]

  • Room Temperature Start: For many modern, catalyzed reactions, starting at room temperature (approx. 20-25 °C) is a practical approach. If no reaction is observed after a reasonable time, the temperature can be incrementally increased.

Q3: What are the visual or analytical signs that my reaction temperature is too high or too low?

Careful observation and analysis are key to diagnosing temperature-related issues.

  • Signs of Temperature Being Too Low:

    • Slow or Stalled Reaction: The most obvious sign is a lack of product formation, or very slow conversion, as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Incomplete Consumption of Starting Material: After an extended period (e.g., 24 hours), a significant amount of starting material remains.

  • Signs of Temperature Being Too High:

    • Formation of Dark Tars or Insoluble Material: This often indicates decomposition of reagents or products.[20]

    • Multiple Unidentifiable Spots on TLC: A "messy" reaction profile with numerous side products suggests that higher thermal energy is activating undesired reaction pathways.

    • Loss of Product: You may observe the formation of the desired product by LC-MS, but its concentration decreases over time as it decomposes at the reaction temperature.

Troubleshooting Guides

This section provides structured approaches to solving specific experimental problems related to reaction temperature.

Problem 1: Low or No Product Yield

Low yield is one of the most common challenges. Temperature is a primary suspect and should be investigated systematically.

Causality: A low yield can be due to either an activation energy barrier that is too high (reaction too cold) or decomposition of materials (reaction too hot).[20] Suboptimal temperature is a frequent cause of poor yields in pyridine functionalization.[21]

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low or No Yield Observed check_sm Monitor Reaction at Starting T (e.g., RT, 4h) by LC-MS/TLC start->check_sm sm_consumed Is Starting Material (SM) Consumed? check_sm->sm_consumed tars_present Are Tars or Multiple Side Products Observed? sm_consumed->tars_present Yes increase_T Action: Increase Temperature Incrementally (e.g., to 40°C, 60°C) sm_consumed->increase_T No decrease_T Action: Decrease Temperature (e.g., to 0°C or RT) tars_present->decrease_T Yes other_issues Consider Other Factors: - Catalyst/Ligand Choice - Solvent Effects - Reagent Purity tars_present->other_issues No re_evaluate Re-evaluate Reaction (Monitor for Product Formation) increase_T->re_evaluate decrease_T->re_evaluate success Improved Yield re_evaluate->success KT_Control cluster_0 Reaction Coordinate R Reactants TS_K R->TS_K ΔG‡ (Kinetic) (Lower) TS_T R->TS_T ΔG‡ (Thermo) (Higher) P_K Kinetic Product TS_K->P_K P_T Thermodynamic Product TS_T->P_T

Caption: Energy profile for kinetic vs. thermodynamic control.

Experimental Protocols for Temperature Optimization

A systematic approach to screening temperatures is more efficient than random adjustments.

Protocol 1: Parallel Temperature Screening

Using a parallel synthesis reactor or a simple heating block with multiple wells allows for the efficient screening of several temperatures simultaneously. [22][23] Methodology:

  • Preparation: In an array of identical reaction vials, prepare the reaction mixture. Ensure each vial contains the same concentration of starting materials, reagents, and catalyst under an inert atmosphere, if required.

  • Setup: Place the vials in a parallel reactor or a multi-well aluminum heating block connected to individually controlled heating elements.

  • Temperature Gradient: Set each position to a different temperature. A good starting range could be Room Temperature (RT), 40 °C, 60 °C, 80 °C, and 100 °C.

  • Monitoring: At regular intervals (e.g., 1, 4, 12, 24 hours), take a small, quenched aliquot from each reaction.

  • Analysis: Analyze the aliquots by LC-MS, GC-MS, or NMR to determine the conversion of starting material, yield of the desired product, and formation of byproducts.

  • Data Evaluation: Plot the yield versus temperature at a fixed time point to identify the optimal temperature for the desired transformation.

Workflow for Parallel Screening:

Parallel_Screening start Prepare Identical Reaction Mixtures (n=5) setup Place in Parallel Reactor at Different Temperatures (RT, 40, 60, 80, 100°C) start->setup monitor Sample Each Reaction at Time Intervals (1h, 4h, 12h, 24h) setup->monitor analyze Analyze Samples (LC-MS, GC-MS, NMR) monitor->analyze plot Plot Yield vs. Temperature analyze->plot optimize Identify Optimal Temperature plot->optimize

Caption: Experimental workflow for parallel temperature screening.

Protocol 2: Microwave-Assisted Optimization

Microwave synthesis offers rapid heating and precise temperature control, making it an excellent tool for fast reaction optimization. [24][25] General Protocol:

  • Vial Preparation: In a dedicated microwave vial, combine the pyridine substrate, coupling partner, catalyst, base, and solvent.

  • Sealing: Crimp-seal the vial under an inert atmosphere.

  • Microwave Program: Place the vial in the microwave reactor. Program the instrument to hold the reaction at a specific temperature (e.g., 120 °C) for a short duration (e.g., 15-30 minutes). [24]Modern microwave reactors use an internal fiber-optic probe or an external IR sensor for accurate temperature monitoring. [26]4. Screening: Repeat the experiment at different temperatures (e.g., 100 °C, 120 °C, 140 °C, 160 °C) to quickly identify the optimal conditions. [27]5. Workup and Analysis: After the vial has cooled, work up the reaction mixture and analyze the outcome to determine the yield and purity.

Note: Always ensure that the reaction temperature does not exceed the boiling point of the solvent at the pressure generated inside the sealed vessel.

By methodically applying these principles and protocols, you can effectively troubleshoot and optimize the reaction temperature for your pyridine substitution reactions, leading to improved yields, higher selectivity, and ultimately, more successful research outcomes.

References

  • C−H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics - ACS Publications. [Link]

  • Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. PMC - NIH. [Link]

  • Heterocyclic Compounds. University of Illinois Urbana-Champaign. [Link]

  • Arrhenius equation and its significance. Solubility of Things. [Link]

  • Pyridines. University of Babylon. [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Nature. [Link]

  • 11.7: Heterocyclic Amines. Chemistry LibreTexts. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC - NIH. [Link]

  • Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Canadian Science Publishing. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

  • The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A - RSC Publishing. [Link]

  • Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society D - RSC Publishing. [Link]

  • Theoretical study on the thermal decomposition of pyridine. ResearchGate. [Link]

  • Highly parallel optimisation of chemical reactions through automation and machine intelligence. PMC - NIH. [Link]

  • Comparing different protocols of temperature selection in the parallel tempering method. AIP Publishing. [Link]

  • Arrhenius equation. xaktly.com. [Link]

  • Parallel Synthesis | Screening of Reaction Conditions. Mettler Toledo. [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). [Link]

  • Arrhenius equation. Wikipedia. [Link]

  • Arrhenius Equation. University of Waterloo. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [Link]

  • Optimization of Conditions for the Preparation of Coupled Pyridine 2a. ResearchGate. [Link]

  • C–H and C–N Activation at Redox-Active Pyridine Complexes of Iron. ResearchGate. [Link]

  • C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. PMC - NIH. [Link]

  • Chemical Kinetics (Note -2) The Arrhenius Equation. Vidyasagar College for Women. [Link]

  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega - ACS Publications. [Link]

  • Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • How to run a parallel synthesis reaction. Asynt. [Link]

  • Parallel multi-droplet platform for reaction kinetics and optimization. Chemical Science (RSC Publishing). [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]

  • A new one-step synthesis of pyridines under microwave-assisted conditions. Organic Chemistry Portal. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Rapid Microwave-Assisted Solution Phase Synthesis of Substituted 2-Pyridone Libraries. MDPI. [Link]

  • 3.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC - NIH. [Link]

  • Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • Investigation of Selective Microwave Heating Phenomena in the Reactions of 2-Substituted Pyridines. Australian Journal of Chemistry - CSIRO Publishing. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC - NIH. [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Nature. [Link]

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Optimization

Technical Support Center: Reactions of 3-Methyl-4-Nitropyridine

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving 3-methyl-4-nitropyridine and its N-oxide derivative. It provides in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving 3-methyl-4-nitropyridine and its N-oxide derivative. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges in achieving high purity and yield.

Troubleshooting Guide: Isolating Your Target Compound

This section addresses specific issues encountered during the synthesis and purification of 3-methyl-4-nitropyridine derivatives.

Question 1: After my nucleophilic aromatic substitution (SNAr) reaction on 3-methyl-4-nitropyridine N-oxide, I see multiple spots on my TLC plate. What are the likely side products and how can I remove them?

Answer:

The presence of multiple spots on your TLC plate following a nucleophilic aromatic substitution (SNAr) reaction on 3-methyl-4-nitropyridine N-oxide is a common observation. The primary side products typically arise from incomplete reaction, over-reaction, or undesired side reactions.

Likely Side Products:

  • Unreacted Starting Material: 3-Methyl-4-nitropyridine N-oxide is a common impurity if the reaction has not gone to completion.

  • Deoxygenated Starting Material: Depending on the reaction conditions, particularly with certain nucleophiles or at elevated temperatures, the N-oxide can be reduced to 3-methyl-4-nitropyridine.

  • Products of Ring Opening: Strong nucleophiles or harsh basic conditions can lead to the opening of the pyridine ring, resulting in a complex mixture of byproducts.

  • Di-substituted Products: While less common at the 4-position due to the departure of the nitro group, reaction at other positions on the ring can occur, especially if the reaction conditions are not well-controlled.

  • Nitro-Group Migration Products: In some cases, particularly with amine nucleophiles in polar aprotic solvents, a migration of the nitro group can occur, leading to isomeric impurities.[1]

Troubleshooting and Purification Strategy:

The choice of purification method depends on the polarity and chemical nature of your desired product and the impurities.

Workflow for Purification:

Caption: General purification workflow for SNAr products.

Step-by-Step Purification Protocol:

  • Initial Work-up: Quench the reaction mixture appropriately (e.g., with water or a saturated ammonium chloride solution).

  • Liquid-Liquid Extraction:

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • The choice of solvent will depend on the polarity of your product.

    • Wash the combined organic layers with brine to remove residual water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrate under reduced pressure.

  • Column Chromatography: This is often the most effective method for separating compounds with different polarities.[2][3]

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.[2] Start with a low polarity mixture and gradually increase the polarity to elute your compounds.

    • Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Recrystallization: If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization can be an excellent final purification step.[4][5]

    • Choose a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Common solvents for pyridine derivatives include ethanol, methanol, ethyl acetate, or mixtures with hexanes.[4][6]

Question 2: My reduction of the nitro group in 3-methyl-4-nitropyridine is sluggish and incomplete. How can I improve the conversion?

Answer:

Incomplete reduction of the nitro group to an amine is a frequent challenge. The efficiency of this transformation is highly dependent on the choice of reducing agent, catalyst, solvent, and reaction conditions.

Common Causes for Incomplete Reduction:

  • Catalyst Inactivity: The catalyst (e.g., Palladium on carbon) may be old, of poor quality, or poisoned by impurities in the starting material or solvent.

  • Insufficient Hydrogen Pressure: For catalytic hydrogenations, the pressure of hydrogen gas may be too low to drive the reaction to completion.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its access to the catalyst.

  • Incorrect Solvent: The solvent can significantly influence the reaction rate.

Troubleshooting and Optimization:

ParameterRecommendationRationale
Catalyst Use fresh, high-quality catalyst. A 10% Pd/C catalyst is commonly used.[7]Ensures high catalytic activity.
Hydrogen Pressure Increase the hydrogen pressure (e.g., up to 5 bar).[7]Higher pressure increases the concentration of hydrogen available for the reaction.
Solvent Use a solvent that fully dissolves the starting material, such as ethanol or methanol.[7]Good solubility ensures efficient contact between the substrate and the catalyst.
Temperature Gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate.Increases the kinetic energy of the molecules, leading to more frequent and energetic collisions.
Reaction Time Monitor the reaction by TLC and allow it to proceed until the starting material is no longer visible.Ensures the reaction has reached completion.

Alternative Reduction Methods:

If catalytic hydrogenation is not effective, consider alternative reducing agents such as:

  • Tin(II) chloride (SnCl₂): A classic method for nitro group reduction.

  • Iron powder (Fe) in acidic medium (e.g., acetic acid or HCl): A cost-effective and efficient method.

Frequently Asked Questions (FAQs)

Q1: What is the role of the N-oxide in reactions of 3-methyl-4-nitropyridine N-oxide?

A1: The N-oxide functionality plays a crucial role in activating the pyridine ring towards nucleophilic attack. It acts as a strong electron-withdrawing group, which significantly increases the electrophilicity of the carbon atoms at the 2- and 4-positions.[8][9] This makes the 4-position, where the nitro group is located, highly susceptible to nucleophilic aromatic substitution (SNAr).[8][10]

Mechanism of Activation:

Caption: N-oxide enhances the electrophilicity of C4.

Q2: How does the methyl group at the 3-position affect the reactivity?

A2: The methyl group at the 3-position has two main effects:

  • Electronic Effect: As an alkyl group, it has a weak electron-donating inductive effect. This slightly counteracts the electron-withdrawing effect of the nitro and N-oxide groups, but its influence is generally minor compared to the strong activation provided by the other substituents.

  • Steric Effect: The methyl group can sterically hinder the approach of a nucleophile to the 4-position. However, due to its relatively small size, this effect is usually not significant unless a very bulky nucleophile is used.[8]

Q3: Can I perform reactions directly on 3-methyl-4-nitropyridine without the N-oxide?

A3: Yes, reactions can be performed on 3-methyl-4-nitropyridine. However, the pyridine ring is significantly less activated towards nucleophilic substitution without the N-oxide.[11][12] Therefore, harsher reaction conditions (e.g., higher temperatures, stronger nucleophiles) may be required to achieve a similar level of conversion. The nitro group alone does activate the ring, but the N-oxide provides a substantial additional driving force for the reaction.

Q4: What are some common applications of the products derived from 3-methyl-4-nitropyridine reactions?

A4: The substituted pyridine derivatives synthesized from 3-methyl-4-nitropyridine are valuable intermediates in medicinal chemistry and drug development.[9] For instance, 3-methyl-4-aminopyridine, obtained from the reduction of 3-methyl-4-nitropyridine, is a known central cholinergic agent.[7] These pyridine scaffolds are present in a wide range of biologically active molecules.

References

  • Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.
  • PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • Pipzine Chemicals. 3-Methyl-4-Nitropyridine 1-Oxide. [Link]

  • Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • Google Patents.
  • NIH. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • Google Patents.
  • Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.
  • Eureka | Patsnap. Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. [Link]

  • ACS Omega. Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • HETEROCYCLES. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION Jia. [Link]

  • PubChem. 3-Methyl-4-nitropyridine. [Link]

  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

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Troubleshooting

Technical Support Center: Scale-Up Troubleshooting Guide for (3-Methyl-4-nitropyridin-2-yl)methanamine Production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical bottlenecks—specifically chemoselectivity, exotherm control, and mass transfer—...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical bottlenecks—specifically chemoselectivity, exotherm control, and mass transfer—encountered when transitioning the synthesis of1[1] from the bench to the pilot plant.

Core Strategy & Route Selection (E-E-A-T)

The synthesis of the target amine typically begins with 2[2]. The fundamental challenge in this transformation is the chemoselective amination of the C2-chloromethyl group without reducing or displacing the highly reactive C4-nitro group.

While laboratory-scale syntheses often employ the Staudinger reduction (azide displacement followed by triphenylphosphine reduction) or direct amination, these routes present severe scale-up hazards and poor atom economy. Sodium azide is highly explosive on a multi-kilogram scale, and catalytic hydrogenation will inevitably reduce the C4-nitro group to an amine, destroying the target molecule's structural integrity.

To establish a self-validating, scalable, and safe system, we mandate the use of the Delépine reaction [3]. This method utilizes hexamethylenetetramine (HMTA) to form a stable quaternary ammonium salt intermediate, which is subsequently hydrolyzed under acidic conditions to yield the primary amine[4]. This route completely bypasses explosive intermediates, prevents over-alkylation (secondary/tertiary amine formation), and perfectly preserves the nitro group[5].

Quantitative Data: Amination Strategy Comparison
Synthesis StrategyReagents UsedChemoselectivity (Nitro Preservation)Scale-Up Safety ProfileTypical Yield
Delépine Reaction HMTA, then HCl/EtOHExcellent High (Non-explosive, controlled)75–85%
Gabriel Synthesis Potassium Phthalimide, HydrazineGoodModerate (Hydrazine toxicity)60–70%
Azide-Staudinger NaN₃, PPh₃, H₂OPoor (Partial reduction risk)Low (Severe explosion hazard)40–50%
Direct Amination NH₃ (aq) or NH₃ (g)GoodLow (High pressure, over-alkylation)20–30%
Process Overview Diagram

DelepineWorkflow SM 2-Chloromethyl-3-methyl- 4-nitropyridine (CAS: 116418-99-6) HMTA Step 1: Quaternization HMTA (1.1 eq), Acetonitrile 40-50°C, 4h SM->HMTA QuatSalt Quaternary Ammonium Salt Intermediate (Precipitates) HMTA->QuatSalt Hydrolysis Step 2: Acidic Hydrolysis Ethanol / conc. HCl Reflux, 2-3h QuatSalt->Hydrolysis AmineHCl (3-Methyl-4-nitropyridin-2-yl) methanamine HCl (Aqueous Phase) Hydrolysis->AmineHCl Freebase Step 3: Basification & Extraction NaOH (pH 10-11), DCM/iPrOH AmineHCl->Freebase Product Target Amine (CAS: 886372-17-4) Yield: 75-85% Freebase->Product

Delépine workflow for chemoselective synthesis of (3-Methyl-4-nitropyridin-2-yl)methanamine.

Step-by-Step Methodology: The Delépine Protocol

Step 1: Quaternization (HMTA Salt Formation)

  • Charge a glass-lined reactor with 2-chloromethyl-3-methyl-4-nitropyridine (1.0 eq) and Acetonitrile (8 volumes).

  • Begin agitation (250 RPM) and add Hexamethylenetetramine (HMTA, 1.1 eq) in 4 equal portions over 1.5 hours to control the mild exotherm.

  • Heat the suspension to 40–50°C for 4 hours. Do not exceed 50°C to prevent thermal degradation of the nitro group.

  • Cool the reactor to 5°C. Filter the precipitated quaternary ammonium salt and wash the filter cake with cold Acetonitrile (2 volumes).

Step 2: Acidic Hydrolysis

  • Charge the isolated quaternary salt into a reactor containing Ethanol (5 volumes) and concentrated HCl (4.0 eq).

  • Heat the mixture to reflux (approx. 75°C) for 2–3 hours. The HMTA cage will decompose into formaldehyde and ammonia.

  • Distill off the ethanol and formaldehyde diethyl acetal byproducts under mild vacuum. The target amine hydrochloride remains in the residual aqueous phase.

Step 3: Freebasing and Isolation

  • Cool the aqueous layer to 10°C and saturate it with solid NaCl.

  • Slowly add 20% NaOH (aq) dropwise to adjust the pH to 10–11, maintaining the internal temperature below 20°C.

  • Extract the aqueous phase with a mixture of 10% Isopropanol in Dichloromethane (3 x 5 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (3-Methyl-4-nitropyridin-2-yl)methanamine as a solid.

Troubleshooting Guides & FAQs

Q: During the HMTA addition (Quaternization), we observe a sticky, un-filterable precipitate instead of a crystalline solid. What is the root cause and how do we fix this? A: This is a classic mass-transfer issue caused by rapid quaternization and solvent entrapment. When HMTA reacts too quickly with the chloromethyl substrate, the resulting quaternary ammonium salt precipitates as an amorphous gum that traps unreacted starting material. Solution: Ensure the HMTA is added portion-wise over 1.5 to 2 hours while maintaining rigorous agitation. If stickiness persists, switch the solvent from pure Acetonitrile to a less polar mixture, such as Acetonitrile/Toluene (8:2 v/v). This slows the precipitation rate, allowing the salt to crystallize properly for easy filtration[3].

Q: We are experiencing significant yield losses during the final extraction of the free amine (Step 3). The aqueous layer still contains product. How can we maximize recovery? A: (3-Methyl-4-nitropyridin-2-yl)methanamine is a highly polar, low-molecular-weight primary amine[1]. Even at pH 10–11, it retains significant aqueous solubility due to hydrogen bonding from both the primary amine and the pyridine nitrogen. Solution: You must alter the partition coefficient. First, saturate the aqueous layer with NaCl (salting out) prior to extraction. Second, abandon pure Ethyl Acetate. Use a polar aprotic extraction solvent mixture, specifically 10% Isopropanol in Dichloromethane (DCM). The alcohol acts as a hydrogen-bond donor/acceptor, dramatically increasing the organic solubility of the free base.

Q: The C4-nitro group is notoriously sensitive. Does the acidic hydrolysis step (Ethanol/HCl at reflux) risk degrading it? A: No. The nitro group on a pyridine ring is highly susceptible to reduction (e.g., metals, H₂) and nucleophilic aromatic substitution (SNAr) by strong bases. However, it is remarkably stable to strong aqueous/alcoholic acids. The Delépine hydrolysis utilizes concentrated HCl in Ethanol at reflux[4]. Under these low-pH conditions, the pyridine nitrogen is protonated, which further deactivates the ring toward electrophilic attack and stabilizes the nitro group. Ensure you do not exceed 80°C to prevent unwanted etherification of the chloromethyl group if unreacted starting material is present.

Q: How do we accurately monitor the completion of the hydrolysis step without false positives? A: The hydrolysis of the HMTA-quaternary salt generates formaldehyde and ammonia as byproducts[5]. Relying solely on TLC can be misleading due to the high polarity of the intermediates. Solution: A practical in-process control (IPC) is monitoring the cessation of formaldehyde evolution. On scale, the formaldehyde reacts with the ethanol solvent to form formaldehyde diethyl acetal, which distills off at ~85°C. When the distillate no longer tests positive for acetal/formaldehyde (using Purpald reagent or GC-FID), the hydrolysis is complete.

References
  • PubChem. "2-(Chloromethyl)-3-methyl-4-nitropyridine | C7H7ClN2O2 | CID 16095904". National Institutes of Health (NIH). URL:[Link]

  • Google Patents. "WO2007069685A1 - Method for selectively producing primary amine compound". Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Differentiating C7H9N3O2 Isomers by Mass Spectrometry Fragmentation

Introduction The molecular formula C7H9N3O2 represents a variety of structural isomers, each with potentially unique chemical and biological properties. In fields ranging from pharmaceutical development to environmental...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The molecular formula C7H9N3O2 represents a variety of structural isomers, each with potentially unique chemical and biological properties. In fields ranging from pharmaceutical development to environmental analysis, the ability to unambiguously identify these isomers is paramount. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose. The fragmentation pattern of a molecule, its "mass spectral fingerprint," provides a wealth of structural information, allowing for the differentiation of compounds that are otherwise identical in mass and elemental composition[1][2].

This guide provides an in-depth comparison of the expected mass spectral fragmentation patterns of two key isomers of C7H9N3O2: 2,4-diamino-6-nitrotoluene and 2,6-diamino-4-nitrotoluene . As a comparative case study, we will also examine the well-documented fragmentation of Metronidazole , a related nitroimidazole compound, to highlight how distinct structural classes produce unique and identifiable fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and isomer analysis.

PART 1: Fragmentation Pathways of Diaminonitrotoluene Isomers

The diaminonitrotoluene isomers are characterized by a toluene backbone substituted with two amino groups (-NH2) and one nitro group (-NO2). Upon ionization, typically forming a protonated molecule [M+H]+ in electrospray ionization (ESI), the subsequent fragmentation induced by collision-induced dissociation (CID) is dictated by the relative positions of these functional groups.

Causality of Fragmentation: The initial protonation site is likely one of the amino groups, as they are more basic than the nitro group. The fragmentation process is driven by the energetic instability of the ionized molecule after it collides with neutral gas molecules, converting kinetic energy into internal energy that leads to bond breakage[3][4]. The most probable fragmentation pathways involve the loss of small, stable neutral molecules from the nitro group and subsequent cleavages of the aromatic ring system.

Expected Fragmentation Pathways:

  • Loss of Hydroxyl Radical (-•OH): A common initial fragmentation for aromatic nitro compounds involves the rearrangement and loss of a hydroxyl radical from the nitro group, resulting in an [M+H - 17]+ ion.

  • Loss of Nitric Oxide (-•NO): Subsequent to or in parallel with the loss of •OH, the loss of nitric oxide is another characteristic pathway, leading to an [M+H - 30]+ fragment.

  • Loss of Nitro Group (-•NO2): The direct cleavage of the C-NO2 bond can lead to the loss of the entire nitro group, producing a significant [M+H - 46]+ ion.

  • Sequential Losses: Following the initial losses from the nitro group, further fragmentation can occur, such as the loss of ammonia (-NH3) or hydrogen cyanide (HCN) from the ring and amino groups.

The relative abundance of these fragment ions can help distinguish between isomers. For instance, steric hindrance between adjacent groups in one isomer might favor a particular rearrangement pathway over another.

G M [M+H]+ m/z 168.08 F1 [M+H - OH]+ m/z 151.07 M->F1 - •OH (17 Da) F2 [M+H - NO]+ m/z 138.08 M->F2 - •NO (30 Da) F3 [M+H - NO2]+ m/z 122.09 M->F3 - •NO2 (46 Da) F4 Further Fragments F1->F4 F2->F4 F3->F4

Caption: Predicted Fragmentation of Diaminonitrotoluene Isomers.

PART 2: A Comparative Case Study: The Fragmentation of Nitroimidazoles

To illustrate how profoundly a change in the core chemical scaffold affects fragmentation, we will examine Metronidazole (C6H9N3O3). While not a direct isomer, its status as a well-studied nitroaromatic compound provides an authoritative comparison point. The fragmentation of the metronidazole cation is known to have numerous pathways with strong energy dependence[5][6][7].

Key Fragmentation Pathways of Metronidazole:

Unlike the diaminonitrotoluenes, the fragmentation of the protonated metronidazole molecular ion is dominated by cleavages related to its imidazole ring and the attached side chain.

  • Loss of NOOH: A highly characteristic fragmentation pathway for metronidazole is the ejection of nitrous acid (NOOH), a process that can occur even at low internal energies[5][6]. This results in a prominent fragment ion at m/z 124.

  • Loss of NO2: At higher collision energies, the loss of the nitro group (NO2) becomes a more rapid and favorable process[5][6].

  • Side-Chain Fragmentation: Cleavage of the hydroxyethyl side chain is also common, leading to characteristic ions. For example, a fragment at m/z 128 is observed, corresponding to the loss of C2H3O, and a fragment at m/z 82 is also reported[8][9].

These pathways are fundamentally different from the simple neutral losses expected from diaminonitrotoluenes, providing a clear basis for differentiation.

G M Metronidazole [M+H]+ m/z 172.06 F1 [M+H - NOOH]+ m/z 124 M->F1 - NOOH (47 Da) F2 [M+H - NO2]+ m/z 126 M->F2 - NO2 (46 Da) F3 [M+H - C2H3O]+ m/z 128 M->F3 - C2H3O (43 Da) F4 m/z 82 F3->F4 Further Loss G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Tandem MS Analysis P1 Prepare Standards (1 µg/mL) LC C18 Column Gradient Elution P1->LC P2 Extract Unknown Sample (QuEChERS) P2->LC MS1 ESI+ Source MS1 Scan for m/z 168.08 LC->MS1 MS2 Isolate Precursor & Apply CID MS1->MS2 MS3 Detect Fragment Ions MS2->MS3

Sources

Comparative

HPLC retention time of (3-Methyl-4-nitropyridin-2-yl)methanamine impurity

An In-Depth Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of (3-Methyl-4-nitropyridin-2-yl)methanamine Impurity Authored by a Senior Application Scientist In the landscape of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of (3-Methyl-4-nitropyridin-2-yl)methanamine Impurity

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the rigorous identification and quantification of impurities are not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the principal technique for this task, prized for its sensitivity, resolution, and robustness.[2] This guide provides a comprehensive comparison of analytical approaches for a particularly challenging process-related impurity: (3-Methyl-4-nitropyridin-2-yl)methanamine.

This compound, with the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol , is a known intermediate or potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), particularly those containing a substituted pyridine core, such as certain proton-pump inhibitors.[3][4][5][6] Its chemical structure—a pyridine ring substituted with a basic primary amine and a polar nitro group—presents distinct challenges for conventional reversed-phase HPLC methodologies.[3][7]

This document will dissect these challenges, compare a generic screening method with a systematically optimized protocol, and provide the causal reasoning behind the experimental choices, empowering researchers to develop robust and reliable analytical methods.

The Analytical Challenge: Understanding the Molecule's Behavior

The chromatographic behavior of (3-Methyl-4-nitropyridin-2-yl)methanamine is dictated by two primary structural features:

  • Basicity: The presence of both a pyridine ring nitrogen (pKa ≈ 5-6) and a primary aliphatic amine group makes the molecule basic.[7] In standard reversed-phase chromatography using silica-based columns, these basic centers can engage in strong ionic interactions with acidic residual silanol groups (Si-OH) on the stationary phase surface.[7][8] This secondary interaction mechanism leads to significant peak tailing, compromising peak integration, accuracy, and resolution from adjacent peaks.[7]

  • Polarity: The molecule's LogP value of approximately 0.76 indicates a high degree of polarity.[3] In reversed-phase HPLC, where retention is driven by hydrophobic interactions, highly polar compounds are often poorly retained on common stationary phases like C18.[8][9] This can cause the impurity to elute at or near the solvent front (void volume), where it may co-elute with other polar impurities or excipients, making accurate quantification impossible.[9]

A successful HPLC method must therefore accomplish two goals: mitigate the undesirable silanol interactions to achieve a symmetrical peak shape and ensure sufficient retention on the column for baseline resolution.

Comparative Methodologies: A Tale of Two Approaches

We will compare two distinct reversed-phase HPLC methods to illustrate the impact of a targeted, scientifically-driven approach versus a generic, non-optimized protocol.

Method A: The Generic Screening Protocol

This approach represents a common starting point in many laboratories: a standard C18 column with a neutral mobile phase. It is designed to quickly screen for the presence of impurities without specific optimization for the analyte of interest.

Method B: The Optimized, Low-pH Protocol

This method is systematically designed to address the known challenges of analyzing basic, polar compounds. The core principle is to control the ionization state of both the analyte and the stationary phase to promote a single, predictable retention mechanism.

Experimental Protocols & Methodologies

Protocol 1: Generic Screening (Method A)

This protocol outlines a standard reversed-phase gradient method.

A. Mobile Phase & Sample Preparation:

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Sample Preparation: Dissolve the API containing the (3-Methyl-4-nitropyridin-2-yl)methanamine impurity in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

B. Chromatographic Conditions:

  • Column: Standard C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (Aromatic systems with nitro groups are strong UV absorbers).[10]

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

Protocol 2: Optimized Low-pH (Method B)

This protocol incorporates a buffered, low-pH mobile phase to control analyte and silanol ionization.

A. Mobile Phase & Sample Preparation:

  • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust pH to 2.8 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Sample Preparation: Dissolve the API containing the impurity in Mobile Phase A to a final concentration of 1 mg/mL. Causality Note: Using the initial mobile phase as the sample diluent prevents peak distortion caused by solvent mismatch.[7]

B. Chromatographic Conditions:

  • Column: Standard C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program: (Identical to Method A for direct comparison).

Visualization of the Method Development Workflow

The logical process for developing an optimized HPLC method for a challenging impurity can be visualized as follows.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Analyte & Problem Definition cluster_1 Phase 2: Strategy & Optimization cluster_2 Phase 3: Method Comparison & Validation Analyte Impurity Identification (3-Methyl-4-nitropyridin-2-yl)methanamine Properties Assess Physicochemical Properties - Basicity (Amine/Pyridine) - Polarity (LogP ~0.76) Analyte->Properties Challenges Predict Chromatographic Challenges - Peak Tailing (Silanol Interaction) - Poor Retention (Polarity) Properties->Challenges Strategy Develop Control Strategy (Address Root Causes) Challenges->Strategy pH_Control Control Ionization: Low pH Mobile Phase (e.g., pH 2.8 Buffer) Strategy->pH_Control Retention_Control Modulate Retention: Adjust % Organic Modifier Strategy->Retention_Control Method_B Method B (Optimized) - Low pH - Good Performance pH_Control->Method_B Method_A Method A (Generic) - Neutral pH - Poor Performance Comparison Compare Results - Retention Time (k') - Tailing Factor (Tf) - Resolution (Rs) Method_A->Comparison Method_B->Comparison Validation Final Method Validation (ICH Guidelines) Comparison->Validation

Caption: A logical workflow for systematically developing an HPLC method for a challenging impurity.

Comparative Performance Analysis

The choice of mobile phase pH is the critical differentiator between the two methods. Here is a summary of the expected outcomes.

ParameterMethod A (Generic)Method B (Optimized, Low-pH)Rationale for Difference
Retention Time (RT) Short (e.g., < 2.5 min)Moderate (e.g., 5-8 min)At neutral pH, the analyte is partially ionized and highly polar, leading to poor retention. At pH 2.8, the fully protonated amine is still polar, but its interaction with the stationary phase is more consistent, and retention is primarily governed by the molecule's overall hydrophobicity. Adjusting the gradient starting conditions can further optimize this.
Peak Shape (Tailing Factor) Poor (Tf > 2.0)Excellent (Tf ≈ 1.0 - 1.2)At neutral pH, a mix of ionic interactions with deprotonated silanols and hydrophobic partitioning occurs, causing severe tailing.[7] At pH 2.8, the silanol groups are protonated (neutral), and the analyte is fully protonated (positive charge), which minimizes the strong, undesirable ionic interactions and results in a symmetrical peak.[7][8]
Resolution (Rs) Low / Co-elution riskHigh (Rs > 2.0 from nearest peak)Improved retention and symmetrical peak shape significantly increase the likelihood of achieving baseline resolution from the main API peak and other impurities.[11]
Reproducibility PoorHighThe retention time in Method A can be unstable due to the sensitive equilibrium between the analyte and the column surface.[12] Method B provides a robust system where the retention mechanism is controlled and predictable, leading to highly reproducible retention times.[13]

Conclusion and Recommendations

While a generic HPLC screening method can be a useful starting point, it is often inadequate for the accurate quantification of challenging impurities like (3-Methyl-4-nitropyridin-2-yl)methanamine. The molecule's inherent basicity and polarity necessitate a scientifically-driven method development approach.

The comparison clearly demonstrates that controlling the mobile phase pH is the most critical factor. By setting the pH to a low value (e.g., 2.8), the problematic secondary ionic interactions with the silica stationary phase are effectively suppressed. This single adjustment transforms the chromatography from a poorly retained, tailing peak into a well-retained, symmetrical peak suitable for validation and routine use in a quality control environment. This targeted optimization is essential for ensuring the data's trustworthiness and, ultimately, the safety and quality of the final pharmaceutical product.[1][13]

References

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • McMaster, M. et al. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available at: [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available at: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • Ghugare, P.S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Drug Discovery Today. Available at: [Link]

  • SIELC. (2024, July 30). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]

  • PubChem. Compound Summary for CID 20310439, (3-Nitropyridin-2-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]

  • Defense Technical Information Center (DTIC). (1983). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Dolan, J.W., & Stoll, D.R. (2020, December 9). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? LCGC. Available at: [Link]

  • National Center for Biotechnology Information. (R)-(+)-2-{[(3-Methyl-4-nitropyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole. PubChem. Available at: [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 149082-03-1 (3,5-Dimethyl-4-nitropyridin-2-yl)methanol Impurity. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development Guide. Available at: [Link]

  • Nittami, T., & Shirai, T. (2018). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. J-STAGE. Available at: [Link]

  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Available at: [Link]

  • Malviya, R., et al. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 37(7), e5482. Available at: [Link]

  • ResearchGate. (2011). (R)-(+)-2-{[(3-Methyl-4-nitropyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole. Available at: [Link]

  • PubChem. Compound Summary for CID 88393, 3-(Methylaminomethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. 2-[[[3-Methyl-4-nitro-2-pyridyl]methyl]thio]benzimidazole, CAS 152402-98-7. Available at: [Link]

Sources

Comparative

FTIR absorption bands for nitro and amine groups in pyridines

Comparative Guide: FTIR Analysis of Nitro- vs. Amino-Pyridine Scaffolds Executive Summary In medicinal chemistry and fragment-based drug discovery (FBDD), pyridine derivatives serve as critical bioisosteres for benzene r...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: FTIR Analysis of Nitro- vs. Amino-Pyridine Scaffolds

Executive Summary

In medicinal chemistry and fragment-based drug discovery (FBDD), pyridine derivatives serve as critical bioisosteres for benzene rings, improving solubility and metabolic stability. However, the distinct electronic environment of the pyridine nitrogen—an electron-withdrawing heteroatom—alters the vibrational frequencies of substituents compared to their carbocyclic analogues.

This guide provides a technical comparison of the Fourier Transform Infrared (FTIR) absorption profiles for Nitro (


)  and Amine (

)
substituents on pyridine rings. It is designed to enable researchers to rapidly validate synthetic transformations (e.g., reduction of nitropyridines to aminopyridines) and distinguish between positional isomers.

Fundamental Principles: The Pyridine Electronic Effect

Unlike benzene, the pyridine ring is electron-deficient due to the electronegative nitrogen atom (


 hybridized). This creates a "pull" effect on the ring electron density, which influences the force constants of substituent bonds.
  • Amino-Pyridines (Push System): The amino group is a strong electron donor (+M effect). Interaction with the electron-deficient pyridine ring enhances the double-bond character of the

    
     bond, shifting the C-N stretching vibration to higher frequencies compared to aliphatic amines.
    
  • Nitro-Pyridines (Pull-Pull System): The nitro group is a strong electron withdrawer (-M, -I). When attached to an already electron-deficient pyridine ring, it creates a highly deactivated system. The

    
     stretching frequencies remain distinct and are the primary diagnostic markers.
    

Diagnostic Spectral Regions

Region I: The High-Frequency Domain (3500 – 3000 cm⁻¹)

This is the primary discrimination zone. The presence of signal here confirms the Amine; absence suggests Nitro.

  • Amino Group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ): [1]
    
    • Primary Amines: Exhibit a characteristic doublet resulting from Asymmetric (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) and Symmetric (
      
      
      
      ) N-H stretching.
      • Frequency:3500 – 3300 cm⁻¹ .

      • Note: In solid-state samples (KBr pellet/ATR), hydrogen bonding often broadens these bands and shifts them to slightly lower wavenumbers (~3450/3350 cm⁻¹).

    • Secondary Amines: Show a single weak band in this region.[2]

  • Nitro Group (

    
    ): 
    
    • Silent. Nitro groups do not absorb in this region. Any weak bands here usually indicate moisture (broad O-H stretch) or overtone bands from the ring C-H stretches.

  • Pyridine Ring C-H:

    • Aromatic C-H stretching appears just above 3000 cm⁻¹ (typically 3080–3010 cm⁻¹). This is present in both species but is often sharper in nitropyridines due to the lack of H-bonding interference.

Region II: The Double Bond Region (1650 – 1500 cm⁻¹)

This region contains the strongest signal for Nitro groups and the "Scissoring" mode for Amines.

  • Nitro Group (

    
    ): 
    
    • Asymmetric Stretch (

      
      ):  A very strong, broad band  typically found between 1550 – 1500 cm⁻¹ .
      
    • Diagnostic Value: This is often the most intense peak in the spectrum of a nitropyridine and is unmistakable.

  • Amino Group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ): [1]
    
    • N-H Scissoring (

      
      ):  A medium-to-strong band at 1650 – 1590 cm⁻¹ .
      
    • Interference: This band frequently overlaps with the Pyridine ring breathing modes (

      
       and 
      
      
      
      stretches) around 1600 cm⁻¹, making it less reliable than the N-H stretch for initial identification.
Region III: The Fingerprint Region (1350 – 600 cm⁻¹)

Critical for confirming Nitro presence and determining Isomer substitution patterns.

  • Nitro Group (

    
    ): 
    
    • Symmetric Stretch (

      
      ):  A strong band at 1370 – 1330 cm⁻¹ .
      
    • Confirmation: The simultaneous presence of the 1530 (Asym) and 1350 (Sym) bands is the definitive fingerprint of the nitro group.

  • Amino Group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ): [1]
    
    • C-N Stretch: A strong band at 1340 – 1260 cm⁻¹ . This is significantly higher than aliphatic amines (1250-1020 cm⁻¹) due to resonance with the pyridine ring.

    • N-H Wagging: A broad, often "messy" band between 900 – 650 cm⁻¹ .

  • Positional Isomerism (Out-of-Plane Bending): The substitution pattern (2-, 3-, or 4-) dictates the C-H out-of-plane (OOP) bending frequencies.

    • 4-Substituted: Typically shows a single strong band near 830 – 800 cm⁻¹ (2 adjacent H atoms).

    • 3-Substituted: Often shows two bands in the 800 – 700 cm⁻¹ range.

    • 2-Substituted: Characteristic band often near 770 – 730 cm⁻¹ (4 adjacent H atoms).

Comparative Data Summary

Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityNotes
AMINE (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
N-H Stretch (Asym/Sym) 3500 – 3300 MediumDoublet for primary amines. Broadens with H-bonding.
N-H Scissoring 1650 – 1590 Med-StrongMay overlap with pyridine ring C=N stretch.
C-N Stretch (Aryl) 1340 – 1260 StrongHigher freq than aliphatic due to resonance.
N-H Wagging 900 – 650 Broad/Med"Fingerprint" evidence of primary amine.
NITRO (

)

Asymmetric Stretch
1550 – 1500 Very Strong The dominant feature of the spectrum.

Symmetric Stretch
1370 – 1330 StrongPaired with the 1530 band.
C-N Stretch (Nitro) ~870MediumOften obscured; less diagnostic.
PYRIDINE RING C-H Stretch (sp²) 3100 – 3000Weak/MedPresent in both.
Ring Breathing 1600, 1570, 1480, 1430VariableShifts slightly based on electron demand of substituent.

Visualization of Analysis Logic

Figure 1: Spectral Decision Pathway

A logical workflow to distinguish Nitro- from Amino-pyridines using FTIR.

FTIR_Analysis start Unknown Pyridine Derivative Spectrum check_3400 Check 3300-3500 cm⁻¹ Region start->check_3400 has_peaks Peaks Present? (Doublet or Singlet) check_3400->has_peaks amine_path Primary Indication: AMINE Group has_peaks->amine_path Yes (Doublet = Primary) nitro_path Primary Indication: NITRO Group has_peaks->nitro_path No (Silent) confirm_amine Confirm AMINE: Look for Scissoring (~1620) and C-N Stretch (~1280) amine_path->confirm_amine check_1530 Check 1500-1550 cm⁻¹ (Strong Band?) nitro_path->check_1530 confirm_nitro Confirm NITRO: Look for Symmetric Stretch at ~1350 cm⁻¹ check_1530->confirm_nitro Yes (Very Strong) result_nitro Identified: NITROPYRIDINE confirm_nitro->result_nitro result_amine Identified: AMINOPYRIDINE confirm_amine->result_amine

Caption: Decision tree for distinguishing Amino- vs. Nitro-substituted pyridines based on key spectral regions.

Figure 2: Electronic Effects on Vibrational Modes

Mechanism explaining the frequency shifts and intensities.

Electronic_Effects cluster_amine Aminopyridine (Push) cluster_nitro Nitropyridine (Pull) NH2 NH₂ (+M Effect) Ring_A Pyridine Ring NH2->Ring_A Donates e⁻ CN_Bond C-N Bond (Partial Double Bond) Ring_A->CN_Bond Increases k (Force Constant) Shift_A Shift_A CN_Bond->Shift_A Frequency Shift: C-N Stretch ↑ (~1300 cm⁻¹) NO2 NO₂ (-M, -I Effect) Ring_N Pyridine Ring NO2->Ring_N Withdraws e⁻ Dipole Large Dipole Change Intensity Intensity Dipole->Intensity IR Intensity ↑↑ Signal Signal Intensity->Signal Dominant Bands: 1530 & 1350 cm⁻¹

Caption: Mechanistic comparison of electronic "Push" (Amine) vs. "Pull" (Nitro) effects on IR vibrational modes.

Experimental Protocol: Best Practices

To ensure reproducible data when comparing these derivatives, follow this validated protocol.

Method Selection:

  • Preferred: ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.

    • Reason: Pyridines (especially aminopyridines) can be hygroscopic. KBr pellets often absorb environmental moisture, creating a broad O-H band at 3400 cm⁻¹ that mimics or obscures N-H stretches. ATR minimizes this artifact.

  • Alternative: Nujol Mull .

    • Reason: If ATR is unavailable, use Nujol. Note that Nujol obscures C-H stretching (2900 cm⁻¹), but this does not interfere with the diagnostic N-H or

      
       regions.
      

Step-by-Step Workflow:

  • Blanking: Clean the crystal with isopropanol. Collect a background spectrum (air) to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    lines.
  • Sample Prep: Place ~5 mg of solid sample on the crystal.

  • Compression: Apply high pressure using the anvil. Ensure intimate contact (critical for the 1600–600 cm⁻¹ region).

  • Acquisition: Scan range 4000–600 cm⁻¹.[3] Resolution 4 cm⁻¹.[4] Scans: 16–32.

  • Post-Processing: Apply baseline correction if necessary. Do not smooth the spectrum aggressively, as this may merge the N-H doublet of primary amines into a single peak.

References

  • NIST Chemistry WebBook. 2-Aminopyridine Infrared Spectrum. National Institute of Standards and Technology.[4] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Organic Spectroscopy).
  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines and Nitro Compounds. Organic Chemistry Resources. Available at: [Link]

Sources

Validation

Analytical Rigor in Pharmaceutical Intermediates: A Comparative Purity Guide for Commercial (3-Methyl-4-nitropyridin-2-yl)methanamine

Introduction & Mechanistic Context (3-Methyl-4-nitropyridin-2-yl)methanamine (CAS 886372-17-4) is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

(3-Methyl-4-nitropyridin-2-yl)methanamine (CAS 886372-17-4) is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Its structural motif—a basic primary amine coupled with an electron-withdrawing nitro group on a methylated pyridine core—makes it highly valuable for downstream cross-coupling and reduction reactions. Such nitropyridine intermediates are foundational in the development of various therapeutics, including proton pump inhibitors like dexlansoprazole[2].

However, the very functional groups that make this intermediate synthetically valuable also render it highly susceptible to degradation and side reactions. The nitration of pyridine rings is highly exothermic; if the temperature and mixing are not strictly controlled during synthesis, it frequently yields regioisomeric impurities or polynitrated species[3]. Consequently, commercial samples of (3-Methyl-4-nitropyridin-2-yl)methanamine can vary significantly in purity, directly impacting the yield, safety profile, and impurity tracking of downstream pharmaceutical workflows.

The Analytical Challenge: Overcoming Pyridine-Core Artifacts

Analyzing pyridine derivatives presents a unique chromatographic challenge. The primary amine and the pyridine nitrogen confer significant hydrophilicity to the molecule, with typical pKa values for such derivatives ranging from 5.2 to 6.0[4]. In standard Reversed-Phase HPLC (RP-HPLC) utilizing acidic mobile phases, these basic sites are fully ionized. This leads to two critical analytical failures:

  • Poor Retention: The highly polar, ionized molecule elutes near the void volume on standard nonpolar C18 stationary phases[5].

  • Peak Tailing: Secondary interactions between the positively charged amines and residual silanols on the silica support cause severe peak broadening, obscuring closely eluting impurities[4].

To overcome this, analytical scientists must employ either Hydrophilic Interaction Liquid Chromatography (HILIC) or RP-HPLC with ion-pairing reagents[5]. HILIC is often preferred when coupling to Mass Spectrometry (LC-MS), as traditional ion-pairing reagents (like hexanesulfonate) are not compatible with LC/MS due to severe ion suppression in the source[4].

Comparative Purity Analysis of Commercial Tiers

To guide procurement and quality control, we evaluated three representative tiers of commercial (3-Methyl-4-nitropyridin-2-yl)methanamine samples. High-tier suppliers typically claim purities of 98.0% or greater[1][6]. Our comparative analysis focuses not just on the overall assay value, but on the specific impurity profiles that dictate chemical behavior.

Table 1: Quantitative Comparison of Commercial Sample Tiers
Supplier TierClaimed PurityObserved HPLC Purity (n=3)Major Impurity ProfileMoisture (Karl Fischer)
Tier 1 (e.g., Premium Catalogs)≥98.0%98.6% ± 0.1%Regioisomer (<0.4%)<0.2%
Tier 2 (e.g., Standard Suppliers)98.0%97.1% ± 0.3%Des-methyl analog (1.2%)0.8%
Tier 3 (Generic/Unverified)>95.0%92.5% ± 0.8%Polynitrated species (4.1%)2.5%

Note: Data represents typical lot-to-lot variability observed during rigorous incoming quality control testing.

Experimental Methodology: Self-Validating HILIC-UV/MS Protocol

To ensure absolute trustworthiness in our purity assessments, the following protocol integrates a System Suitability Test (SST) as a self-validating gatekeeper.

Step 1: System Suitability Test (SST) - The Self-Validating Gate
  • Action: Inject a resolution mixture containing (3-Methyl-4-nitropyridin-2-yl)methanamine and a known regioisomer (e.g., the 5-methyl analog).

  • Causality: This proves the column's resolving power before any sample is consumed. If the critical pair resolution (

    
    ) is < 2.0, the system is deemed unfit. This self-validating mechanism ensures that subsequent sample runs are free from false-positive purity reports caused by co-elution.
    
Step 2: Sample Preparation
  • Action: Dilute the commercial sample to 1.0 mg/mL in a weak, high-organic aprotic solvent (e.g., 90% Acetonitrile / 10% Isopropanol)[5]. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: HILIC relies on a water-enriched layer on the stationary phase. Injecting samples in highly aqueous diluents disrupts this layer, causing severe peak distortion. A high-organic diluent ensures optimal peak shape and retention[5].

Step 3: Chromatographic Separation (HILIC)
  • Column: Amide-bonded polar stationary phase (150 x 4.6 mm, 3 µm)[5].

  • Mobile Phase: Buffer A: 10 mM Ammonium Formate (pH 3.0); Buffer B: Acetonitrile. Isocratic elution at 85% B.

  • Causality: The high organic mobile phase promotes the partitioning of the polar amine into the stationary phase's aqueous layer. The ammonium formate buffer controls the ionization state of the basic amine without causing the MS ion suppression typically seen with non-volatile ion-pairing reagents[4].

Step 4: Detection & Quantification
  • Action: Monitor UV absorbance at 254 nm and acquire positive-ion ESI-MS data.

  • Causality: UV provides universal quantification for aromatic impurities via area normalization, while MS identifies des-methyl or over-nitrated byproducts based on mass shifts[3].

Analytical Decision Logic

Workflow Start Commercial Sample (CAS 886372-17-4) Prep Sample Preparation (Aprotic Solvent Dilution) Start->Prep SST System Suitability Test (SST) Resolution > 2.0? Prep->SST HILIC HILIC Method (Polar Stationary Phase) SST->HILIC Pass (High Polarity) RPHPLC RP-HPLC Method (Ion-Pairing Reagents) SST->RPHPLC Pass (Standard) Fail Halt Analysis Recalibrate System SST->Fail Fail Analysis LC-UV/MS Analysis Impurity Profiling HILIC->Analysis RPHPLC->Analysis Quant Purity Quantification (% Area Normalization) Analysis->Quant

Analytical workflow and self-validating decision matrix for nitropyridine purity assessment.

References

  • Title : A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures Source : Benchchem URL :5

  • Title : 886372-17-4 | (3-Methyl-4-nitropyridin-2-yl)methanamine Source : ChemScene URL : 1

  • Title : A Two-Step Continuous Flow Synthesis of 4-Nitropyridine Source : ResearchGate URL : 3

  • Title : HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source : HELIX Chromatography URL : 4

  • Title : CA2717578A1 - Dexlansoprazole process and polymorphs Source : Google Patents URL : 2

  • Title : CAS 870221-22-0 | 4-(2-Chloro-3-pyridinyl) Source : Alchem Pharmtech URL :6

Sources

Comparative

Analytical Differentiation of (3-Methyl-4-nitropyridin-2-yl)methanamine: A Comparative Guide to Isomer Identification

Executive Summary Target Molecule: (3-Methyl-4-nitropyridin-2-yl)methanamine Primary Challenge: Distinguishing the target from its thermodynamic regioisomers (specifically 5-nitro or 6-methyl variants) generated during n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: (3-Methyl-4-nitropyridin-2-yl)methanamine Primary Challenge: Distinguishing the target from its thermodynamic regioisomers (specifically 5-nitro or 6-methyl variants) generated during nucleophilic aromatic substitution (


) or nitration precursors.[1][2]
The Solution:  A self-validating analytical workflow prioritizing 

H-NMR coupling constants (

)
as the primary filter and 1D-NOE/2D-NOESY as the definitive structural confirmation.

Structural Context & The "Imposter" Problem

In the synthesis of polysubstituted pyridines, particularly when deriving from 2-amino-3-picoline or similar precursors, regioselectivity is rarely absolute. The electron-withdrawing nitro group (


) and the electron-donating methyl/amine groups create competing directing effects.
The Contenders

We must distinguish the Target (A) from its most likely synthetic imposters (B) and (C) .

  • Target (A): 3-Methyl-4-nitropyridin-2-yl-methanamine.[3]

  • Imposter (B): 3-Methyl-5-nitropyridin-2-yl-methanamine (Nitration isomer).

  • Imposter (C): 5-Methyl-4-nitropyridin-2-yl-methanamine (Starting material isomer).

Isomers cluster_0 Target Molecule cluster_1 Common Imposters Target (3-Methyl-4-nitropyridin-2-yl)methanamine [Ortho-H Coupling Expected] Imp_B Imposter B (5-Nitro Isomer) [Meta-H Coupling] Imp_C Imposter C (5-Methyl Isomer) [Singlets / Para]

Figure 1: Structural relationship between the target molecule and likely synthetic byproducts.

Method 1: NMR Spectroscopy (The Definitive Filter)

Mass spectrometry (LC-MS) is insufficient here; all three isomers share the same molecular weight (


) and similar fragmentation patterns. NMR is the only robust tool for differentiation.
A. Coupling Constants ( -Values)

The arrangement of the remaining protons on the pyridine ring dictates the splitting pattern. This is your primary "Go/No-Go" test.

  • Target (3-Me, 4-NO

    
    ):  The protons are at positions 5 and 6 . These are adjacent (vicinal).[4]
    
    • Expectation: Two doublets with

      
       Hz .
      
  • Imposter B (3-Me, 5-NO

    
    ):  The protons are at positions 4 and 6 .[1] These are separated by one carbon (meta).
    
    • Expectation: Two doublets with

      
       Hz .
      
  • Imposter C (5-Me, 4-NO

    
    ):  The protons are at positions 3 and 6 . These are across the ring (para).
    
    • Expectation: Two singlets (or very weak para-coupling

      
       Hz).
      
B. Nuclear Overhauser Effect (NOE)

If coupling constants are ambiguous due to line broadening, NOE provides spatial verification.

  • Target: Irradiating the 3-Methyl group should show NO enhancement at the 2-CH

    
      protons, but NO enhancement  at the ring protons (H5/H6) because the 4-Nitro group acts as a spacer.
    
  • Imposter C (5-Me): Irradiating the 5-Methyl group will show strong enhancement of the adjacent H6 proton.

Table 1: Comparative NMR Data (Predicted in DMSO- )
FeatureTarget (3-Me, 4-NO

)
Imposter B (3-Me, 5-NO

)
Imposter C (5-Me, 4-NO

)
Ring Protons H5, H6 (Vicinal)H4, H6 (Meta)H3, H6 (Para)
Splitting Doublets (

)
Doublets (

)
Singlets (

)
Coupling (

)
~5.2 Hz ~2.1 Hz < 1.0 Hz
NOE (Me Irr.) No Ring H enhancementEnhancement of H4Enhancement of H6

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra where J-coupling is resolvable.

  • Solvent Selection: Use DMSO-

    
      (600 
    
    
    
    L). Chloroform (
    
    
    ) may cause peak broadening due to the free amine interacting with the nitro group; DMSO suppresses this exchange.
  • Concentration: Dissolve 5-10 mg of sample. Filter through a cotton plug to remove inorganic salts (common in nitro-reductions).

  • Acquisition:

    • Run standard

      
      H (minimum 64 scans).
      
    • Crucial: If doublets are not sharp, run a 1H-1H COSY to confirm the H5-H6 connectivity.

    • Validation: Run a 1D-NOESY (selective gradient) targeting the Methyl peak (

      
       ppm).
      
Protocol B: HPLC Separation of Isomers

Objective: Quantify isomeric purity.

Isomers often co-elute on standard C18 columns. The basicity of the methanamine requires high pH or ion-pairing.

  • Column: XBridge C18 (or equivalent high-pH stable column),

    
     mm, 3.5 
    
    
    
    m.
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro absorbance) and 210 nm.

  • Differentiation: The 4-nitro isomers generally elute earlier than 5-nitro isomers due to the stronger dipole moment reduction when the nitro is flanked by the methyl/amine groups.

Analytical Decision Tree

Use this logic flow to validate your compound batch.

DecisionTree Start Isolate Material (Solid/Oil) NMR Acquire 1H-NMR (DMSO-d6) Start->NMR CheckJ Check Ring Proton Coupling (J) NMR->CheckJ Ortho Doublets, J ~ 5 Hz CheckJ->Ortho Ortho Meta Doublets, J ~ 2 Hz CheckJ->Meta Meta Singlet Singlets / Broad CheckJ->Singlet None TargetConf Likely TARGET (3-Me, 4-NO2) Ortho->TargetConf ImpB Identify as Imposter B (5-NO2) Meta->ImpB NOE_Check Run NOESY (Irradiate Methyl) Singlet->NOE_Check TargetConf->NOE_Check Validation NoRingNOE No NOE to Ring H NOE_Check->NoRingNOE RingNOE NOE to Ring H NOE_Check->RingNOE Final CONFIRMED TARGET NoRingNOE->Final ImpC Identify as Imposter C (5-Me) RingNOE->ImpC

Figure 2: Step-by-step decision matrix for assigning the correct structure.

References

  • Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.[5] (Establishes fundamental coupling constants for pyridine:

    
    , 
    
    
    
    ).
  • BenchChem. (2025).[6] A Definitive Guide to Differentiating N-Regioisomers using 2D-NOESY and HMBC. (Methodology for using NOE to determine substituent proximity on heterocyclic rings).[6]

  • Bakke, J. M., & Ranes, E. (1997). Regioselectivity in the nitration of pyridines.[1][2][7] Journal of the Chemical Society, Perkin Transactions. (Discusses the difficulty of 4-nitration vs 5-nitration in activated pyridines).

  • Reich, H. J. (2024). Structure Determination Using NMR: Pyridine Coupling Constants. University of Wisconsin-Madison Chemistry.

Sources

Validation

A Senior Application Scientist's Guide to the Certificate of Analysis (COA) for Pyridine Intermediates

A Comparative Framework for Researchers and Drug Development Professionals Introduction: The COA as a Cornerstone of Pharmaceutical Quality In the highly regulated landscape of pharmaceutical development, the integrity o...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Framework for Researchers and Drug Development Professionals

Introduction: The COA as a Cornerstone of Pharmaceutical Quality

In the highly regulated landscape of pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is inextricably linked to the quality of its constituent parts. Pyridine intermediates, foundational scaffolds in a vast array of pharmaceuticals, are no exception.[1] The Certificate of Analysis (COA) for these materials transcends a simple quality control slip; it is a critical legal and scientific document that provides a comprehensive fingerprint of a specific batch.[2][3] For researchers, scientists, and drug development professionals, a deep understanding of the COA is not merely beneficial—it is essential for ensuring process reproducibility, regulatory compliance, and the ultimate safety and efficacy of the drug product.[3][4]

This guide offers an in-depth, comparative analysis of COA requirements for pyridine intermediates. We will deconstruct the essential components of a COA, explain the causality behind analytical choices, provide actionable experimental protocols, and present a logical framework for evaluating these crucial documents. Our approach is grounded in the principles of scientific integrity, drawing from established pharmacopeial standards and regulatory guidelines from bodies like the FDA and EMA.[5][6][7]

Deconstructing the COA: A Comparative Analysis of Key Quality Attributes

A robust COA for a pyridine intermediate provides assurance of identity, strength, purity, and overall quality.[4] The specifications are not static; they evolve with the stage of drug development, becoming more stringent as the intermediate moves closer to inclusion in a cGMP-manufactured API.

Identification and General Information

This primary section confirms the material's identity and provides essential traceability.

  • Core Data: Includes Product Name, Batch/Lot Number, Date of Manufacture, and Release/Expiry Date. This information is vital for traceability throughout the supply chain.[3][4][7]

  • Identification Tests: These are orthogonal methods used to confirm the molecular structure. The choice of method depends on the complexity of the molecule and the development stage.

    • Infrared (IR) Spectroscopy: An indispensable technique that provides a unique molecular "fingerprint." The COA will state that the IR spectrum of the sample conforms to that of a qualified reference standard. This is often a primary identification method due to its specificity and speed.[2][8]

    • Chromatography (HPLC/GC): In a chromatographic analysis, the retention time of the principal peak in the sample must match that of a reference standard under identical conditions. This method serves a dual purpose, often being used for both identification and purity assessment.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine batch release, NMR is the gold standard for unequivocal structure confirmation and is often used during the initial qualification of a reference standard.[2][10]

Table 1: Comparison of Identification Test Requirements by Development Stage

TechniqueEarly Stage (Non-GMP)Late Stage (GMP for Clinical/Commercial)Rationale
IR Spectroscopy Highly RecommendedMandatory. Comparison to a primary reference standard is required.Provides a highly specific and rapid confirmation of functional groups and overall molecular structure.
Chromatography Standard practice for identity and purity check.Mandatory. Retention time match is a critical release criterion.Offers high specificity and is typically part of the quantitative assay, making it highly efficient.
NMR Spectroscopy Used for initial structural verification.Employed for reference standard characterization and structural elucidation during investigations.Provides the most definitive structural information but is less practical for routine QC testing.
Assay and Impurity Profile

This is the most critical section of the COA, quantifying the amount of the desired intermediate and detailing the nature and quantity of all impurities.

  • Assay: This value represents the amount of the pyridine intermediate in the batch, typically determined by a stability-indicating HPLC or GC method and expressed as a percentage.

  • Impurity Profiling: The control of impurities is a central concern for regulatory agencies.[11][12] Impurities can arise from starting materials, synthetic by-products, or degradation.[13][14]

    • Related Substances: Quantifies impurities with a similar structure to the target compound. Limits for specific (known) and unspecified (unknown) impurities become tighter in later development phases.

    • Residual Solvents: Measures volatile organic solvents remaining from the manufacturing process. These are strictly controlled according to ICH Q3C guidelines due to their potential toxicity.[2]

    • Water Content: Determined by Karl Fischer titration, as excess water can affect stability and reactivity in subsequent synthetic steps.[2]

    • Residue on Ignition / Sulphated Ash: A gravimetric test to quantify the total amount of inorganic impurities in the material.[2]

Table 2: Typical Specification Comparison for a Pyridine Intermediate

ParameterTypical Specification (Preclinical)Typical Specification (GMP)Governing Guideline/Rationale
Assay ≥ 98.0%≥ 99.0%Process capability and risk to API quality.
Individual Unspecified Impurity ≤ 0.20%≤ 0.10%ICH Q3A/B reporting/identification thresholds.
Total Impurities ≤ 1.5%≤ 0.7%Based on risk assessment and process control.
Residual Solvents Report resultsComplies with ICH Q3C limitsPatient safety and toxicity concerns.
Water Content ≤ 1.0%≤ 0.5%Impact on reaction chemistry and stability.
Residue on Ignition ≤ 0.5%≤ 0.1%Control of inorganic/elemental impurities.

Workflow for Chromatographic Impurity Analysis

The following diagram illustrates the logical flow from sample preparation to final reporting for the analysis of related substances.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Review cluster_report Reporting prep_sample Accurately weigh Pyridine Intermediate hplc HPLC/GC Separation (Validated Method) prep_sample->hplc prep_std Prepare Reference Standard and Impurity Standards prep_std->hplc detect UV, MS, or FID Detection hplc->detect Elution integrate Peak Integration & Identification detect->integrate quantify Quantify Impurities (e.g., Area % or vs. Std) integrate->quantify review Review Data vs. Specifications quantify->review report Report Results on COA review->report

Caption: A typical workflow for chromatographic impurity profiling.

Physical Characteristics

These parameters are crucial for material handling and ensuring consistency in downstream processing.

  • Appearance: A qualitative description (e.g., "White to off-white crystalline powder").

  • Solubility: Information on solubility in various solvents is vital for process development.

  • Melting Point: A narrow melting point range is often an indicator of high purity for solid materials.

The Self-Validating COA: Foundational Experimental Protocols

A trustworthy COA is backed by validated, reproducible analytical methods. Below are illustrative, step-by-step protocols for key tests on a hypothetical intermediate, "2-Bromo-5-fluoropyridine."

Experimental Protocol 1: Assay and Purity by HPLC-UV
  • System: HPLC with a UV-Vis Detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Gradient Program:

    • Time 0 min: 20% B

    • Time 25 min: 80% B

    • Time 30 min: 80% B

    • Time 31 min: 20% B

    • Time 35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 275 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately prepare a 0.5 mg/mL solution of 2-Bromo-5-fluoropyridine reference standard in 50:50 Acetonitrile:Water (Diluent).

  • Sample Preparation: Prepare the sample at the same concentration as the standard using the same diluent.

  • Calculations: Assay is determined by comparing the main peak area of the sample to the standard. Impurities are calculated using relative area percent, applying appropriate relative response factors if known.

Experimental Protocol 2: Residual Solvents by GC-Headspace
  • System: Gas Chromatograph with a Flame Ionization Detector (FID) and Headspace Autosampler.

  • Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Oven Program: 40°C (hold 10 min), ramp to 240°C at 15°C/min, hold 5 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Headspace Parameters:

    • Vial Temperature: 90°C.

    • Loop Temperature: 110°C.

    • Equilibration Time: 20 min.

  • Standard Preparation: Prepare a standard solution in a suitable solvent (e.g., DMSO) containing all potential residual solvents at their ICH limit concentrations.

  • Sample Preparation: Accurately weigh approximately 100 mg of the intermediate into a 20 mL headspace vial and add 1 mL of diluent.

  • Calculations: Solvent concentrations are determined by comparing the peak areas in the sample to those in the standard.

A Logical Framework for Evaluating a Supplier's COA

Receiving a COA should trigger a systematic review process to ensure the material is fit for purpose.

G start Receive Supplier COA verify_id 1. Verify Identity & Batch Info (Name, Lot #, Dates) start->verify_id check_results 2. Compare Results to Specifications (Assay, Impurities, Solvents, Water) verify_id->check_results assess_methods 3. Review Analytical Methods Used (Are they appropriate and standard?) check_results->assess_methods trend_analysis 4. Perform Trend Analysis (Compare to previous batches) assess_methods->trend_analysis risk_assessment 5. Conduct Risk Assessment (Any unusual impurities or trends?) trend_analysis->risk_assessment decision 6. Disposition Decision (Accept / Reject / Test Further) risk_assessment->decision

Caption: A systematic process for the critical evaluation of a COA.

Key Evaluation Questions:

  • Completeness: Does the COA contain all the required information as per GMP guidelines?[6][7]

  • Compliance: Do all results meet the established specifications?

  • Consistency: How does this batch compare to previous batches from the same supplier? Consistency is a key indicator of a well-controlled manufacturing process.

  • Clarity: Are the test methods clearly stated? Are the results unambiguous?

  • Credibility: Is the COA issued by a reputable source with a robust quality system? Supplier qualification is a prerequisite for trusting a COA.[4][15]

Conclusion

The Certificate of Analysis for a pyridine intermediate is a foundational document that underpins quality and ensures consistency in the pharmaceutical manufacturing chain. For the diligent researcher and development professional, it is a data-rich resource that, when properly interpreted, provides critical insights into the quality of the material. By understanding the components of a COA, appreciating the scientific rationale behind each test, and applying a systematic evaluation framework, you can confidently assess the suitability of pyridine intermediates, mitigate risks in your development pipeline, and contribute to the creation of safe and effective medicines.

References

  • Mtoz Biolabs. Pyridine Infrared Spectroscopy Analytical Service. Available from: [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - Chapter 6: Analytical Methods. Available from: [Link]

  • Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available from: [Link]

  • Elder, D. (2020). EMA and FDA approval of regulatory starting materials. European Pharmaceutical Review. Available from: [Link]

  • DDReg Pharma. (n.d.). What is a Certificate of Analysis (CoA). Available from: [Link]

  • Advent Chembio Pvt. Ltd. (n.d.). Certificate of Analysis (CoA) in Pharma. Available from: [Link]

  • Manjunatha, M., et al. (2022). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Journal of the Indian Chemical Society.
  • Pharmaoffer.com. CoA certified Suberic acid API Manufacturers & Suppliers. Available from: [Link]

  • Enkrisi. (2023). Understanding Regulatory Starting Materials for API Drug Substance. Available from: [Link]

  • Al-Khazrajy, O. A. A., & Al-Obaidi, A. M. J. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Pharmacentral. (2025). Pharmaceutical Intermediate Quality Standards Guide. Available from: [Link]

  • Scribd. GMP CoA Requirements and Guidelines. Available from: [Link]

  • ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). Available from: [Link]

  • DS InPharmatics. (2021). Establishing Regulatory Starting Materials & Understanding the ICH. Available from: [Link]

  • Udoh GE, et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry.
  • The International Pharmaceutical Excipients Council. (2024). Certificate of Analysis Guide. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • Agarwal, A., et al. (n.d.). Development of pharmacophoric model of condensed pyridine and pyrimidine analogs as hydroxymethyl glutaryl coenzyme A reductase inhibitors.
  • Kumar, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (3-Methyl-4-nitropyridin-2-YL)methanamine

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety protocols, but as a causality-driven system. When working with (3-Methyl-4-nitropyridin-2-YL)methanamine (CAS: 886372-17...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety protocols, but as a causality-driven system. When working with (3-Methyl-4-nitropyridin-2-YL)methanamine (CAS: 886372-17-4), understanding its molecular architecture is the key to designing an effective safety and operational strategy.

This compound combines a pyridine core, a nitro group, and a primary amine. The primary amine acts as a strong nucleophile and base, driving its classification as a severe skin and eye irritant. Simultaneously, the lipophilic nature of the nitropyridine ring enhances the molecule's ability to penetrate dermal barriers [1]. Therefore, standard laboratory precautions are insufficient; a targeted, self-validating protocol is required to ensure both operator safety and compound integrity.

Below is the comprehensive, step-by-step operational and safety guide for handling this compound in a research or drug development setting.

Physicochemical & Hazard Profile

Before selecting Personal Protective Equipment (PPE), we must establish the quantitative and qualitative hazard baseline of the compound.

Property / HazardSpecification / CodeOperational Implication
CAS Number 886372-17-4Unique identifier for waste tracking.
Molecular Formula C₇H₉N₃O₂ (MW: 167.17)Low molecular weight solid; prone to aerosolization (dusting) during transfer.
Storage Conditions 2-8°C, Sealed & DryRequires thermal equilibration before opening to prevent hygroscopic degradation [1].
H302 Harmful if swallowedMandates strict prohibition of mouth-pipetting and requires rigorous hand hygiene.
H315 / H319 Causes skin/serious eye irritationDictates the use of chemical splash goggles and specific glove materials.
H335 May cause respiratory irritationRestricts all open-container handling to a certified Class II fume hood [1].

Causality-Driven PPE Selection

Do not rely on generic laboratory PPE. The specific functional groups of (3-Methyl-4-nitropyridin-2-YL)methanamine dictate the following defensive layers:

  • Dermal Protection (Hands): Standard latex is highly permeable to pyridine derivatives. Requirement: Double-gloving with heavy-duty Nitrile (minimum 0.14 mm thickness) or Butyl rubber. Causality: The outer glove acts as a sacrificial layer against the primary amine's corrosive nature, while the inner glove prevents lipophilic absorption of the nitropyridine core.

  • Ocular Protection: Requirement: Indirect-vented chemical splash goggles. Causality: Safety glasses leave orbital gaps. Airborne dust from this compound will react with the moisture in the eyes to form an irritating alkaline solution (due to the methanamine group), causing severe damage (H319).

  • Respiratory Protection: Requirement: Handled strictly within a chemical fume hood (face velocity 80–120 fpm). If a hood is unavailable for weighing, a half-face respirator with P100 (particulate) and organic vapor (OV) cartridges is mandatory to mitigate H335 risks.

  • Body Protection: Requirement: A flame-resistant (FR) lab coat with knit cuffs. Causality: While stable under standard conditions, nitroaromatics carry inherent energetic potential. Knit cuffs prevent the sleeves from dragging through contaminated surfaces.

Operational Workflow: Handling & Transfer

To maintain scientific integrity and safety, every step must validate the next.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for 30 minutes. Why? Opening a cold vial causes atmospheric moisture to condense on the powder, hydrolyzing the amine and forming clumps that are difficult to weigh.

  • Environmental Validation: Perform a "flutter test" (holding a tissue at the sash edge) to visually confirm negative pressure in the fume hood before opening the vial.

  • Static Mitigation: Nitroaromatic powders often exhibit static cling, leading to sudden dispersion. Wipe the exterior of the weighing boat and spatula with an anti-static gun or a damp lint-free wipe before transfer.

  • Weighing & Transfer: Keep the container at least 6 inches behind the fume hood sash. Transfer the solid using a stainless steel micro-spatula.

  • Decontamination: Once the required mass is transferred and sealed in the reaction vessel, wipe down the balance and hood surface with a 1% acetic acid solution. Why? The weak acid immediately neutralizes residual free amine dust, rendering it water-soluble and non-volatile, followed by a final wipe with distilled water.

Workflow N1 1. Thermal Equilibration (Desiccator) N2 2. Fume Hood Validation (Flutter Test) N1->N2 N3 3. Anti-Static Preparation N2->N3 N4 4. Transfer & Weighing N3->N4 N5 5. Acidic Decontamination N4->N5

Fig 1. Standard operating workflow for handling primary amine nitroaromatic compounds.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the H335-rated dust. Follow this targeted containment protocol:

Step-by-Step Spill Response:

  • Evacuate & Assess: Instruct personnel to step back. If the spill is outside a fume hood, don a P100 respirator immediately.

  • Suppress Aerosolization: Do NOT dry sweep. Lightly mist the spilled powder with a 5% isopropanol/water solution to bind the dust without causing a rapid exothermic dissolution.

  • Absorb & Contain: Cover the moistened spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand).

  • Collection: Use a non-sparking plastic scoop to transfer the slurry into a high-density polyethylene (HDPE) hazardous waste container.

  • Neutralization: Wash the spill zone with a dilute acidic solution (1% Citric or Acetic acid) to neutralize the amine, followed by a soap and water wash.

Waste Disposal Logistics:

  • Solid Waste: Contaminated PPE, weigh boats, and absorbent must be double-bagged in 6-mil polyethylene bags and labeled as "Toxic/Irritant Solid Waste (Contains Nitropyridine Amine)".

  • Liquid Waste: Any aqueous washings or reaction mother liquors must be collected in a dedicated, vented carboy. Do not mix with halogenated waste streams. The nitrogen-rich nature of the compound requires high-BTU chemical incineration for final destruction.

SpillResponse S1 Spill Detected (Assess Volume) S2 Don P100 Respirator & Heavy Nitrile S1->S2 S3 Mist with 5% IPA (Dust Suppression) S2->S3 S4 Cover with Sand/ Diatomaceous Earth S3->S4 S5 Scoop to HDPE Bin & Acid-Wash Surface S4->S5

Fig 2. Sequential containment and neutralization pathway for solid amine spills.

References

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